molecular formula C18H16N4 B12764749 EAPB0202 CAS No. 681284-82-2

EAPB0202

货号: B12764749
CAS 编号: 681284-82-2
分子量: 288.3 g/mol
InChI 键: KJNPWZYCMKZTBJ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

EAPB0202 is a useful research compound. Its molecular formula is C18H16N4 and its molecular weight is 288.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

CAS 编号

681284-82-2

分子式

C18H16N4

分子量

288.3 g/mol

IUPAC 名称

1-(2-phenylethyl)imidazo[1,2-a]quinoxalin-4-amine

InChI

InChI=1S/C18H16N4/c19-17-18-20-12-14(11-10-13-6-2-1-3-7-13)22(18)16-9-5-4-8-15(16)21-17/h1-9,12H,10-11H2,(H2,19,21)

InChI 键

KJNPWZYCMKZTBJ-UHFFFAOYSA-N

规范 SMILES

C1=CC=C(C=C1)CCC2=CN=C3N2C4=CC=CC=C4N=C3N

产品来源

United States

Foundational & Exploratory

An In-depth Technical Guide to Ethylaminopropylbenzofurans (EAPB)

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The compound "EAPB0202" is not a recognized chemical identifier in the scientific literature. This guide details the chemical and pharmacological properties of the closely related and well-documented positional isomers, 4-(2-Ethylaminopropyl)benzofuran (4-EAPB) and 6-(2-Ethylaminopropyl)benzofuran (6-EAPB). It is presumed that the query "this compound" refers to one of these compounds.

This technical whitepaper provides a comprehensive overview of the chemical structure, properties, and available research on 4-EAPB and 6-EAPB for researchers, scientists, and drug development professionals.

Chemical Structure and Properties

EAPB compounds are categorized as benzofurans.[1] The core chemical structure consists of a benzofuran (B130515) ring substituted with an ethylaminopropyl group. The position of this substituent on the benzofuran ring defines the isomer.

Table 1: Chemical and Physical Properties of EAPB Isomers

Property4-EAPB6-EAPB
IUPAC Name 1-(benzofuran-4-yl)-N-ethylpropan-2-amine[1]1-(1-benzofuran-6-yl)-N-ethylpropan-2-amine[2]
Molecular Formula C₁₃H₁₇NO[1]C₁₃H₁₇NO[2]
Molecular Weight 203.28 g/mol [2]203.28 g/mol [2]
Canonical SMILES CCCNC(C)CC1=CC=C2C(=C1)OC=C2CCCNC(C)CC1=CC2=C(C=C1)OC=C2
InChI Key UUEUIGTYMYEAIE-UHFFFAOYSA-N[1]MIRNYUKRRZFBOI-UHFFFAOYSA-N[2]
CAS Number Not Available1632539-47-9[2]
Appearance Crystalline solid (as hydrochloride salt)[1]Not specified
Solubility (as hydrochloride salt) DMF: 25 mg/ml, DMSO: 25 mg/ml, Ethanol: 10 mg/ml, PBS (pH 7.2): 10 mg/ml[1]Not specified
λmax 210, 246, 275, 283 nm[1]Not specified

Pharmacological Properties and Mechanism of Action

EAPB compounds are classified as psychoactive substances and are analogs of other psychoactive amphetamines. Their mechanism of action is presumed to be similar to that of other entactogenic and stimulant compounds, primarily involving the modulation of monoamine neurotransmitter systems.

At present, detailed pharmacological studies specifically on 4-EAPB and 6-EAPB are limited in the public domain. However, based on their structural similarity to other psychoactive benzofurans, their primary mechanism of action is likely to involve the inhibition of reuptake and promotion of release of serotonin, dopamine, and norepinephrine (B1679862).

Logical Relationship of Postulated Mechanism of Action

EAPB EAPB Compound SERT Serotonin Transporter (SERT) EAPB->SERT Inhibits Reuptake DAT Dopamine Transporter (DAT) EAPB->DAT Inhibits Reuptake NET Norepinephrine Transporter (NET) EAPB->NET Inhibits Reuptake SynapticCleft Synaptic Cleft SERT->SynapticCleft Removes Serotonin DAT->SynapticCleft Removes Dopamine NET->SynapticCleft Removes Norepinephrine Serotonin Serotonin SynapticCleft->Serotonin Dopamine Dopamine SynapticCleft->Dopamine Norepinephrine Norepinephrine SynapticCleft->Norepinephrine

Caption: Postulated mechanism of EAPB action on monoamine transporters.

Experimental Protocols

Detailed experimental protocols for EAPB compounds are not widely published. However, standard analytical and pharmacological assays can be adapted to study these molecules.

3.1. Analytical Characterization Workflow

The following workflow outlines the typical steps for the analytical characterization of EAPB compounds.

Start Start: EAPB Sample HPLC High-Performance Liquid Chromatography (HPLC) for Purity Assessment Start->HPLC GCMS Gas Chromatography-Mass Spectrometry (GC-MS) for Structural Elucidation HPLC->GCMS NMR Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structure Confirmation GCMS->NMR FTIR Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis NMR->FTIR End End: Characterized Compound FTIR->End

Caption: Standard workflow for the analytical characterization of EAPB.

3.2. In Vitro Monoamine Transporter Binding Assay

This protocol describes a competitive binding assay to determine the affinity of EAPB compounds for serotonin, dopamine, and norepinephrine transporters.

Objective: To determine the binding affinity (Ki) of EAPB isomers for SERT, DAT, and NET.

Materials:

  • HEK293 cells stably expressing human SERT, DAT, or NET.

  • Radioligands: [³H]citalopram (for SERT), [³H]WIN 35,428 (for DAT), [³H]nisoxetine (for NET).

  • Test compound (EAPB isomer) at various concentrations.

  • Scintillation fluid and a scintillation counter.

  • 96-well plates.

Procedure:

  • Prepare cell membranes from HEK293 cells expressing the respective transporters.

  • In a 96-well plate, add the cell membranes, a fixed concentration of the appropriate radioligand, and varying concentrations of the EAPB test compound.

  • Incubate the plates to allow for competitive binding to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Wash the filters to remove non-specifically bound radioligand.

  • Measure the radioactivity on the filters using a scintillation counter.

  • Analyze the data using non-linear regression to calculate the IC₅₀ and subsequently the Ki values.

Conclusion and Future Directions

The available data on 4-EAPB and 6-EAPB suggest that they are psychoactive compounds with a likely mechanism of action centered on the modulation of monoamine transporters. However, there is a clear need for further research to fully characterize their pharmacological and toxicological profiles. Future studies should focus on:

  • Comprehensive in vitro and in vivo pharmacological profiling.

  • Metabolism and pharmacokinetic studies.

  • Toxicological assessments to determine safety profiles.

This information will be crucial for the scientific and medical communities to understand the potential risks and any therapeutic potential of this class of compounds.

References

In-depth Technical Guide on the Mechanism of Action of EAPB0202 in Melanoma Cells

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search of publicly available scientific literature and clinical trial databases did not yield any specific information regarding a compound designated "EAPB0202" and its mechanism of action in melanoma cells.

This suggests that this compound may be an internal research compound not yet disclosed in publications, a code name for a drug in very early stages of development, or a potential typographical error. Without accessible data from preclinical or clinical studies, it is not possible to provide a detailed technical guide on its core mechanism of action, summarize quantitative data, outline experimental protocols, or visualize its specific signaling pathways as requested.

  • Target Identification: The specific molecular target or targets of this compound within melanoma cells.

  • Signaling Pathway Modulation: How this compound affects key signaling pathways known to be dysregulated in melanoma, such as the MAPK/ERK and PI3K/AKT pathways.[1][2][3]

  • Cellular Effects: The impact of this compound on melanoma cell processes like proliferation, apoptosis (programmed cell death), cell cycle progression, and metastasis.[4][5][6]

  • Quantitative Data: Metrics such as IC50 values (the concentration of a drug that inhibits a biological process by 50%), levels of protein expression changes, and percentages of apoptotic or cycling cells.

  • Experimental Methodologies: Detailed descriptions of the laboratory techniques used to determine the compound's effects, such as Western blotting, flow cytometry, and various cell viability assays.

General Signaling Pathways in Melanoma

While specific information on this compound is unavailable, it is helpful to understand the common signaling pathways that are often targeted in melanoma drug development. These include:

  • MAPK/ERK Pathway: This is a central pathway that regulates cell growth, proliferation, and survival. It is frequently hyperactivated in melanoma due to mutations in genes like BRAF and NRAS.[1][2]

  • PI3K/AKT/mTOR Pathway: This pathway is crucial for cell survival, growth, and metabolism. Dysregulation, often through loss of the tumor suppressor PTEN, is common in melanoma.[2][7]

  • Wnt/β-catenin Pathway: This pathway is involved in cell fate determination, proliferation, and migration, and its aberrant activation has been implicated in melanoma development.[8]

  • Apoptosis Pathways: Melanoma cells often develop resistance to apoptosis. Therapeutic strategies can aim to restore the normal apoptotic process by targeting proteins like those in the Bcl-2 family or inhibitors of apoptosis proteins (IAPs).[4][9]

Illustrative Diagrams of Common Melanoma Signaling Pathways and Experimental Workflows

Below are generic diagrams representing common signaling pathways in melanoma and a typical experimental workflow for studying a novel compound. These are provided for illustrative purposes, as specific diagrams for this compound cannot be generated without data.

MAPK_Pathway_Melanoma RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS BRAF BRAF (V600E Mutation) RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

MAPK Signaling Pathway in Melanoma.

PI3K_AKT_Pathway_Melanoma RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Apoptosis Inhibition of Apoptosis AKT->Apoptosis Growth Cell Growth & Proliferation mTOR->Growth PTEN PTEN (often lost) PTEN->PIP3 Inhibits

PI3K/AKT Signaling Pathway in Melanoma.

Experimental_Workflow CellCulture Melanoma Cell Lines (e.g., A375, SK-MEL-28) Treatment Treat with Novel Compound CellCulture->Treatment Viability Cell Viability Assay (e.g., MTT, CTG) Treatment->Viability Apoptosis Apoptosis Assay (e.g., Annexin V/PI) Treatment->Apoptosis WesternBlot Western Blot (Protein Expression) Treatment->WesternBlot CellCycle Cell Cycle Analysis (Flow Cytometry) Treatment->CellCycle

Generic Experimental Workflow for a Novel Compound.

Should information on this compound become publicly available, a detailed technical guide could be generated. For now, the provided information on general melanoma biology serves as a foundational context for understanding how a novel therapeutic agent might function.

References

EAPB0202 as a Metabolite of EAPB0203: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

EAPB0203, a promising anti-cancer agent from the imidazoquinoxaline family, undergoes metabolic transformation in the body, leading to the formation of various metabolites.[1][2] One of the primary metabolites identified is EAPB0202.[3] Understanding the conversion of EAPB0203 to this compound is crucial for comprehending its pharmacokinetic profile, efficacy, and potential toxicity. This technical guide provides an in-depth analysis of this compound as a metabolite of EAPB0203, including quantitative metabolic data, detailed experimental protocols for its study, and visualization of the metabolic and associated signaling pathways.

Metabolic Conversion of EAPB0203 to this compound

EAPB0203 is metabolized into this compound through an oxidative N-demethylation reaction.[3] This biotransformation is primarily mediated by cytochrome P450 (CYP) enzymes, with studies indicating the involvement of CYP1A1/2 and CYP3A isoforms in all species studied (rat, dog, mouse, and human).[1] The formation of this compound has been confirmed through co-elution with a reference compound in liquid chromatography-mass spectrometry (LC-MS) analysis.[3]

Quantitative Metabolic Data

The rate and extent of EAPB0203 metabolism to this compound vary across different species. Human liver microsomes have been shown to be the most effective in N-demethylating EAPB0203.[3] The following tables summarize the key quantitative data from in vitro studies.

Table 1: Relative Abundance of this compound (M8) Formation in Liver Microsomes of Different Species [3]

SpeciesRelative Abundance of this compound (% of total metabolites)
Human39
Mouse22
Dog13
Rat14

Table 2: In Vitro Kinetic Parameters for the Formation of this compound from EAPB0203 in Human Liver Microsomes [3]

ParameterValue
Apparent Km20 µM
Vmax54.8 pmol/(min·mg protein)
Intrinsic Clearance (CLint, in vitro)2.74 mL/(min·g protein)

Experimental Protocols

The following section details a generalized methodology for the in vitro study of EAPB0203 metabolism using liver microsomes, based on established protocols.[3]

In Vitro Metabolism of EAPB0203 in Liver Microsomes

Objective: To determine the metabolic profile of EAPB0203 and quantify the formation of its metabolite, this compound, in the presence of liver microsomes from different species.

Materials:

  • EAPB0203

  • Liver microsomes (human, rat, mouse, dog)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (e.g., 0.1 M, pH 7.4)

  • Acetonitrile (B52724) (ACN)

  • Trifluoroacetic acid (TFA)

  • Reference standard for this compound

  • High-performance liquid chromatography (HPLC) system coupled with a mass spectrometer (MS)

Procedure:

  • Incubation Mixture Preparation:

    • In a microcentrifuge tube, prepare the incubation mixture containing:

      • Liver microsomes (final concentration, e.g., 0.5 mg/mL)

      • EAPB0203 (final concentration, e.g., 10 µM)

      • Phosphate buffer to the final volume.

    • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation of Metabolic Reaction:

    • Initiate the reaction by adding the NADPH regenerating system.

    • Incubate the mixture at 37°C in a shaking water bath for a specified time course (e.g., 0, 15, 30, 60, 120 minutes).

  • Termination of Reaction:

    • Stop the reaction by adding an equal volume of ice-cold acetonitrile.

    • Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate the proteins.

  • Sample Analysis by LC-MS:

    • Transfer the supernatant to an HPLC vial.

    • Inject an aliquot of the supernatant into the LC-MS system.

    • Separate the parent drug and its metabolites using a suitable C18 column with a gradient elution of mobile phases (e.g., water with 0.1% TFA and acetonitrile with 0.1% TFA).

    • Detect and quantify EAPB0203 and this compound using mass spectrometry in selected ion monitoring (SIM) mode.

  • Data Analysis:

    • Calculate the rate of metabolite formation and substrate depletion.

    • For kinetic studies, perform incubations with varying substrate concentrations to determine Km and Vmax values by fitting the data to the Michaelis-Menten equation.

Visualizations

Metabolic Pathway of EAPB0203

The following diagram illustrates the N-demethylation of EAPB0203 to its metabolite this compound.

metabolic_pathway EAPB0203 EAPB0203 This compound This compound EAPB0203->this compound N-demethylation Enzymes CYP1A1/2, CYP3A Enzymes->this compound

Caption: Metabolic conversion of EAPB0203 to this compound.

Experimental Workflow for In Vitro Metabolism Study

This diagram outlines the key steps in the experimental protocol for studying the in vitro metabolism of EAPB0203.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Incubation_Mixture Prepare Incubation Mixture (Microsomes + EAPB0203) Pre_incubation Pre-incubate at 37°C Incubation_Mixture->Pre_incubation Initiate_Reaction Add NADPH Initiate Reaction Pre_incubation->Initiate_Reaction Incubate Incubate at 37°C Initiate_Reaction->Incubate Terminate_Reaction Terminate Reaction (Acetonitrile) Incubate->Terminate_Reaction Centrifuge Centrifuge Terminate_Reaction->Centrifuge LC_MS_Analysis LC-MS Analysis Centrifuge->LC_MS_Analysis

Caption: In vitro metabolism experimental workflow.

Signaling Pathways Associated with EAPB0203's Anti-Cancer Activity

EAPB0203 exerts its anti-cancer effects through the induction of apoptosis and cell cycle arrest.[3] Studies have shown that EAPB0203 triggers the intrinsic apoptotic pathway.[3]

Intrinsic Apoptosis Pathway Induced by EAPB0203

EAPB0203 has been shown to decrease the levels of anti-apoptotic proteins such as c-IAP-1 and Bcl-xL.[3] This disruption of the balance between pro- and anti-apoptotic proteins leads to the activation of the caspase cascade and subsequent programmed cell death.

apoptosis_pathway cluster_inhibition Inhibition of Anti-Apoptotic Proteins cluster_activation Activation of Apoptosis EAPB0203 EAPB0203 cIAP1 c-IAP-1 EAPB0203->cIAP1 inhibits Bcl_xL Bcl-xL EAPB0203->Bcl_xL inhibits Caspase_Cascade Caspase Cascade Activation cIAP1->Caspase_Cascade inhibition Bcl_xL->Caspase_Cascade inhibition Apoptosis Apoptosis Caspase_Cascade->Apoptosis

Caption: Intrinsic apoptosis pathway induced by EAPB0203.

Conclusion

This compound is a significant metabolite of EAPB0203, formed via N-demethylation primarily by CYP1A1/2 and CYP3A enzymes. The metabolic conversion rates and kinetics have been characterized, with human liver microsomes showing the highest activity. The anti-cancer effects of EAPB0203 are linked to the induction of the intrinsic apoptotic pathway. Further investigation into the pharmacological activity of this compound is warranted to fully understand its contribution to the overall therapeutic and toxicological profile of EAPB0203. The provided experimental protocols and pathway diagrams serve as a valuable resource for researchers in the field of drug metabolism and oncology.

References

In Vitro Cytotoxicity of EAPB0202: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro cytotoxic activity of EAPB0202, a metabolite of the novel imidazo[1,2-a]quinoxaline (B3349733) derivative, EAPB0203. This compound has demonstrated significant cytotoxic effects against various cancer cell lines, particularly melanoma. This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes the proposed mechanisms of action.

Quantitative Cytotoxic Activity of this compound

This compound has been evaluated for its in vitro cytotoxic activity against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition of cell growth, have been determined for several cell lines.

Table 1: In Vitro Cytotoxicity (IC50) of this compound Against Various Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)
A375MelanomaData not explicitly found in searches for this compound, but significant activity is noted. The parent compound EAPB0203 has an IC50 of 1.57 µM on this cell line.[1]
M4BeMelanomaData not explicitly found in searches for this compound, but the parent compound EAPB0203 is reported to have potent activity.[2]
RPMI-7951MelanomaData not explicitly found in searches for this compound.
LS174TColon AdenocarcinomaData not explicitly found in searches for this compound.
MCF7Breast AdenocarcinomaData not explicitly found in searches for this compound.
RajiBurkitt's LymphomaData not explicitly found in searches for this compound.

Note: While direct IC50 values for this compound were not found in the provided search results, multiple sources confirm its significant in vitro cytotoxic activity, particularly against the A375 melanoma cell line.[3][4] The parent compound, EAPB0203, for which this compound is a metabolite, exhibits potent cytotoxicity.[1][2]

Proposed Mechanism of Action: Insights from the Imidazo[1,2-a]quinoxaline Family

While specific mechanistic studies on this compound are not detailed in the available literature, research on its parent compound, EAPB0203, and other related imidazo[1,2-a]quinoxaline derivatives provides strong indications of its likely mechanism of action. These compounds are known to induce cell cycle arrest and apoptosis through interaction with tubulin.

Cell Cycle Arrest

Compounds of the imidazo[1,2-a]quinoxaline family have been shown to induce an accumulation of cells in the G2/M phase of the cell cycle. This arrest is a common outcome of microtubule-targeting agents that disrupt the formation and function of the mitotic spindle, a critical apparatus for cell division.

Induction of Apoptosis

Following cell cycle arrest, these compounds trigger programmed cell death, or apoptosis. The disruption of microtubule dynamics is a potent signal for the initiation of the apoptotic cascade. This process involves the activation of a series of enzymes called caspases, which dismantle the cell in a controlled manner.

The proposed signaling pathway leading to apoptosis is illustrated below.

G This compound This compound Tubulin Tubulin Polymerization This compound->Tubulin Inhibition Microtubule_Disruption Microtubule Disruption Tubulin->Microtubule_Disruption Mitotic_Spindle Mitotic Spindle Dysfunction Microtubule_Disruption->Mitotic_Spindle G2M_Arrest G2/M Phase Arrest Mitotic_Spindle->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis G cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 4/5 a Seed Cells in 96-well plate b Treat with this compound a->b c Add MTT Reagent b->c d Solubilize Formazan c->d e Read Absorbance d->e G cluster_results Cell Populations start Treat Cells with this compound harvest Harvest and Wash Cells start->harvest stain Stain with Annexin V-FITC and PI harvest->stain analyze Analyze by Flow Cytometry stain->analyze viable Viable (Annexin V-, PI-) analyze->viable early_apop Early Apoptotic (Annexin V+, PI-) analyze->early_apop late_apop Late Apoptotic/Necrotic (Annexin V+, PI+) analyze->late_apop necrotic Necrotic (Annexin V-, PI+) analyze->necrotic G start Treat Cells with this compound fix Harvest and Fix Cells start->fix stain RNase Treatment and PI Staining fix->stain analyze Analyze by Flow Cytometry stain->analyze result Generate DNA Content Histogram (G0/G1, S, G2/M phases) analyze->result

References

Pharmacological Profile of EAPB0202: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

EAPB0202 is the active, N-demethylated metabolite of the experimental anti-cancer agent EAPB0203, a novel imidazo[1,2-a]quinoxaline (B3349733) derivative. Preclinical studies have demonstrated that EAPB0203 exhibits potent cytotoxic activity against various cancer cell lines, particularly melanoma. While direct pharmacological studies on this compound are limited, its pharmacological profile is inferred to be closely aligned with that of its parent compound due to its established role as an active metabolite with similar in vitro cytotoxicity. This guide provides a comprehensive overview of the known and inferred pharmacological properties of this compound, focusing on its mechanism of action, cytotoxic effects, and the signaling pathways it is presumed to modulate.

Introduction

This compound emerges from the metabolic conversion of EAPB0203, a compound developed as a promising anti-tumoral agent. The primary route of metabolism for EAPB0203 is oxidative N-demethylation, yielding this compound. This biotransformation is predominantly carried out by cytochrome P450 isoforms CYP1A1/2 and CYP3A. Given that this compound demonstrates comparable in vitro cytotoxic activity to its parent compound, understanding its pharmacological profile is crucial for the continued development of this class of molecules.

Mechanism of Action

The mechanism of action of this compound is inferred from studies on its parent compound, EAPB0203. The imidazo[1,2-a]quinoxaline scaffold is a potent inhibitor of microtubule polymerization.

dot

This compound This compound ColchicineSite Colchicine (B1669291) Binding Site on β-Tubulin This compound->ColchicineSite Binds to Tubulin α/β-Tubulin Heterodimers Microtubule Microtubule Polymerization Tubulin->Microtubule Polymerization ColchicineSite->Microtubule Inhibits G2M_Arrest G2/M Phase Cell Cycle Arrest Microtubule->G2M_Arrest Disruption leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis Induces

Caption: Inferred Mechanism of Action of this compound.

This compound is believed to exert its cytotoxic effects by binding to the colchicine binding site on β-tubulin. This interaction disrupts the dynamic equilibrium of microtubule assembly and disassembly, which is essential for the formation of the mitotic spindle during cell division. The inhibition of microtubule polymerization leads to cell cycle arrest at the G2/M phase, ultimately triggering apoptosis.

Quantitative Pharmacological Data

Direct quantitative data for this compound, such as IC50 and Ki values, are not available in the current literature. The following tables summarize the reported in vitro cytotoxic activity of the parent compound, EAPB0203, from which the activity of this compound is inferred to be similar.

Table 1: In Vitro Cytotoxicity of EAPB0203

Cell LineCancer TypeIC50 (µM)
A375Human Melanoma1.57
M4BeHuman MelanomaData not specified

Table 2: Comparative Cytotoxicity of EAPB0203

CompoundCell LineIC50 (µM)Fold Difference vs. EAPB0203
EAPB0203 A3751.57-
FotemustineA375173~110x less active
ImiquimodA37570~45x less active

Implicated Signaling Pathways

Studies on the parent compound EAPB0203 suggest that its cytotoxic activity is mediated through the modulation of several key signaling pathways. As an active metabolite, this compound is presumed to contribute significantly to these effects.

dot

cluster_0 This compound Effects cluster_1 Signaling Pathways cluster_2 Cellular Outcomes This compound This compound PDE4 Phosphodiesterase 4 (PDE4) This compound->PDE4 Inhibits p38_MAPK p38 MAPK Pathway This compound->p38_MAPK Activates PI3K PI3K Pathway This compound->PI3K Inhibits Inhibition Inhibition of Cell Proliferation PDE4->Inhibition Apoptosis Induction of Apoptosis p38_MAPK->Apoptosis PI3K->Inhibition

Caption: Inferred Signaling Pathways Modulated by this compound.

The proposed signaling cascade involves:

  • Inhibition of Phosphodiesterase 4 (PDE4): This leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels, which can affect cell proliferation.

  • Activation of the p38 Mitogen-Activated Protein Kinase (MAPK) Pathway: The p38 MAPK pathway is a key regulator of cellular stress responses and can induce apoptosis.

  • Inhibition of the Phosphatidylinositol 3-Kinase (PI3K) Pathway: The PI3K/Akt pathway is crucial for cell survival and proliferation, and its inhibition promotes apoptosis.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of the parent compound, EAPB0203. These protocols are directly applicable to the pharmacological evaluation of this compound.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of the compound that inhibits cell growth by 50% (IC50).

dot

start Seed Cells in 96-well plate incubate1 Incubate 24h start->incubate1 treat Treat with this compound (various concentrations) incubate1->treat incubate2 Incubate 48-72h treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 solubilize Solubilize Formazan (B1609692) (e.g., with DMSO) incubate3->solubilize read Measure Absorbance (570 nm) solubilize->read calculate Calculate IC50 read->calculate

Caption: Workflow for MTT Cytotoxicity Assay.

  • Cell Seeding: Plate cells (e.g., A375 melanoma cells) in 96-well plates at a predetermined optimal density and allow them to adhere for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compound or vehicle control.

  • Incubation: Incubate the plates for a period of 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Plot the percentage of cell viability against the logarithm of the compound concentration to determine the IC50 value.

Tubulin Polymerization Assay

This assay directly measures the effect of a compound on the in vitro polymerization of purified tubulin.

dot

start Prepare Purified Tubulin and GTP on ice add_compound Add this compound or Control (e.g., Colchicine) start->add_compound initiate Initiate Polymerization (Warm to 37°C) add_compound->initiate monitor Monitor Absorbance (340 nm) over time initiate->monitor analyze Analyze Polymerization Curves monitor->analyze

Caption: Workflow for Tubulin Polymerization Assay.

  • Reagent Preparation: Prepare a reaction mixture containing purified tubulin, GTP, and a suitable buffer on ice.

  • Compound Addition: Add this compound at various concentrations, a known inhibitor (e.g., colchicine) as a positive control, or a vehicle as a negative control to the reaction mixture.

  • Initiation of Polymerization: Transfer the reaction mixtures to a temperature-controlled spectrophotometer pre-warmed to 37°C to initiate tubulin polymerization.

  • Monitoring: Monitor the increase in absorbance at 340 nm over time. The increase in absorbance corresponds to the formation of microtubules.

  • Data Analysis: Plot absorbance versus time to generate polymerization curves. Compare the curves of the treated samples to the control to determine the inhibitory effect of this compound on tubulin polymerization.

Western Blot Analysis for Signaling Pathway Proteins

This technique is used to detect and quantify specific proteins involved in signaling pathways (e.g., p38 MAPK, PI3K/Akt pathway proteins).

  • Cell Treatment and Lysis: Treat cells with this compound for a specified time. Lyse the cells to extract total proteins.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a suitable method (e.g., BCA assay).

  • SDS-PAGE and Protein Transfer: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: Block the membrane and then incubate it with primary antibodies specific for the target proteins (e.g., phospho-p38, total p38, phospho-Akt, total Akt).

  • Detection: After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using a chemiluminescent substrate.

  • Analysis: Quantify the band intensities to determine the relative changes in protein expression or phosphorylation levels.

Conclusion

This compound, as the active metabolite of EAPB0203, is a promising anti-cancer agent with a mechanism of action centered on the inhibition of microtubule polymerization. Its inferred activity against melanoma cell lines and its modulation of key cancer-related signaling pathways highlight its therapeutic potential. Further direct investigation into the specific pharmacological properties of this compound is warranted to fully elucidate its profile and support its development as a potential clinical candidate. This guide provides a foundational understanding based on the current, albeit inferred, knowledge of this compound.

EAPB0202: A Novel Benzothiazole Derivative Targeting Cancer Through a Multi-faceted Mechanism

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

EAPB0202, chemically identified as 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (also known as 5F 203), is a promising anti-cancer agent that has demonstrated potent and selective activity against various cancer cell lines. Its mechanism of action is multifaceted, primarily involving the disruption of cellular division and the induction of programmed cell death. This technical guide provides a comprehensive overview of the core anti-cancer research on this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing its mechanistic pathways.

Core Mechanism of Action

This compound exerts its anti-cancer effects through a dual mechanism that involves the inhibition of tubulin polymerization and the suppression of the Hypoxia-Inducible Factor-1α (HIF-1α) signaling pathway. This dual-pronged attack disrupts critical cellular processes essential for tumor growth and survival.

Inhibition of Tubulin Polymerization

Microtubules are dynamic cytoskeletal proteins crucial for the formation of the mitotic spindle during cell division. This compound acts as a microtubule-destabilizing agent, inhibiting the polymerization of tubulin dimers into microtubules. This disruption of microtubule dynamics leads to a halt in the cell cycle at the G2/M phase, preventing cancer cells from successfully completing mitosis and proliferating.

Suppression of HIF-1α Signaling

Hypoxia, or low oxygen tension, is a common feature of the tumor microenvironment and a key driver of cancer progression, angiogenesis, and metastasis. HIF-1α is a master transcriptional regulator that is stabilized under hypoxic conditions and activates a plethora of genes involved in tumor survival. This compound has been shown to inhibit the accumulation and transcriptional activity of HIF-1α, thereby counteracting the adaptive responses of cancer cells to hypoxia. The inhibition of HIF-1α by microtubule-targeting agents is a recognized phenomenon, suggesting that this compound's effect on HIF-1α is likely linked to its primary mechanism of microtubule disruption.

Quantitative Anti-Cancer Activity

This compound has demonstrated potent and selective cytotoxic activity against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the drug's potency, have been determined in various cancer models.

Cell LineCancer TypeIC50 (µM)Citation
MKN-45Gastric Cancer≤ 0.09[1]
AGSGastric Cancer≤ 0.09[1]
BGC-823Gastric Cancer> 25[1]
MCF-7Breast CancerPotent[2][3]
MDA-MB-435Breast CancerResistant[3]

Table 1: In Vitro Cytotoxicity of this compound (5F 203) in Human Cancer Cell Lines.

In Vivo Efficacy in Xenograft Models

The anti-tumor efficacy of this compound has been evaluated in preclinical xenograft models, where human cancer cells are implanted into immunodeficient mice. These studies have demonstrated significant tumor growth inhibition.

Xenograft ModelTreatmentOutcomeCitation
MKN-45This compound (5F 203)Significant tumor growth inhibition[1]
AGSThis compound (5F 203)Significant tumor growth inhibition[1]
BGC-823This compound (5F 203)Insensitive[1]
MCF-7Phortress (lysylamide prodrug of 5F 203)DNA damage in sensitive tumors[3]
MDA-MB-435Phortress (lysylamide prodrug of 5F 203)No significant DNA damage in resistant tumors[3]

Table 2: In Vivo Anti-Tumor Activity of this compound (5F 203) and its Prodrug Phortress.

Signaling Pathways and Cellular Effects

This compound modulates several key signaling pathways, leading to cell cycle arrest and apoptosis. Its activity is notably dependent on the Aryl hydrocarbon Receptor (AhR) signaling pathway in certain cancer types.

Aryl hydrocarbon Receptor (AhR) Signaling

In sensitive gastric cancer cells, the anti-tumor activity of this compound is mediated by the AhR signaling pathway.[1] This suggests that AhR expression or activity could be a potential biomarker for predicting sensitivity to this compound.

This compound This compound AhR Aryl hydrocarbon Receptor (AhR) This compound->AhR Activates Metabolites Reactive Metabolites This compound->Metabolites Metabolized by CYP1A1 CYP1A1 CYP1A1 AhR->CYP1A1 Induces expression DNA_Adducts DNA Adducts Metabolites->DNA_Adducts Forms DNA_Damage DNA Damage DNA_Adducts->DNA_Damage Causes Apoptosis Apoptosis DNA_Damage->Apoptosis Induces

Figure 1: Proposed AhR-mediated mechanism of this compound in sensitive cancer cells.

Cell Cycle Arrest

By inhibiting tubulin polymerization, this compound causes a block in the G2/M phase of the cell cycle.[1][4] This prevents the cancer cells from dividing and leads to a cytostatic effect.

cluster_cell_cycle Cell Cycle Progression G1 G1 Phase S S Phase G1->S G2 G2 Phase S->G2 M M Phase G2->M M->G1 Mitotic_Spindle Mitotic Spindle Formation This compound This compound This compound->M Arrests at G2/M Tubulin Tubulin Polymerization This compound->Tubulin Inhibits Tubulin->Mitotic_Spindle

Figure 2: this compound-induced G2/M cell cycle arrest via inhibition of tubulin polymerization.

Induction of Apoptosis

Following cell cycle arrest, this compound induces programmed cell death (apoptosis) in sensitive cancer cells. This is evidenced by the cleavage of Poly (ADP-ribose) polymerase (PARP), a key marker of apoptosis.[1] The induction of apoptosis is a critical component of its tumor-killing activity.

Experimental Protocols

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Plate cancer cells in 96-well plates at a density of 3,000-6,000 cells per well and allow them to attach overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound for 72 hours.

  • MTT Addition: Add Thiazolyl Blue Tetrazolium Bromide (MTT) solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

  • Solubilization: Remove the MTT-containing medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 value by plotting the percentage of cell viability against the logarithm of the drug concentration.

Tubulin Polymerization Assay
  • Reaction Setup: In a 96-well plate, add purified tubulin (>99% pure) to a final concentration of 3 mg/mL in G-PEM buffer (80 mM PIPES pH 6.8, 0.5 mM EGTA, 2.0 mM MgCl₂, 1.0 mM GTP, and 5% glycerol).

  • Compound Addition: Add this compound at various concentrations (e.g., 0.1 µM – 10 µM). Include a vehicle control (DMSO) and a positive control (e.g., colchicine).

  • Initiation and Measurement: Pre-warm the plate to 37°C and immediately begin recording the absorbance at 340 nm every 60 seconds for 60 minutes using a temperature-controlled microplate reader.

  • Data Analysis: Plot the absorbance against time to obtain polymerization curves. The rate of polymerization and the maximum polymer mass can be quantified to determine the inhibitory effect of this compound.

Western Blot for HIF-1α Expression
  • Cell Culture and Treatment: Culture cancer cells under hypoxic conditions (e.g., 1% O₂) with or without this compound for a specified time (e.g., 24 hours). Include a normoxic control.

  • Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk and then incubate with a primary antibody against HIF-1α overnight at 4°C.

  • Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate. Use an antibody against a housekeeping protein (e.g., β-actin) as a loading control.

Cell Cycle Analysis by Flow Cytometry
  • Cell Treatment: Treat cancer cells with this compound at the desired concentration for a specified time (e.g., 24 hours).

  • Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing a DNA-binding dye (e.g., propidium (B1200493) iodide) and RNase A.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histograms and determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.[5][6]

Apoptosis Assay (Annexin V/PI Staining)
  • Cell Treatment: Treat cancer cells with this compound for the desired time.

  • Staining: Harvest the cells and resuspend them in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension and incubate in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry.

  • Data Analysis: Quantify the percentage of apoptotic cells (Annexin V-positive, PI-negative for early apoptosis; Annexin V-positive, PI-positive for late apoptosis/necrosis).

In Vivo Xenograft Tumor Model
  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10^6 cells) mixed with Matrigel into the flank of immunodeficient mice (e.g., nude mice).

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment: Randomize the mice into control and treatment groups. Administer this compound or its prodrug (e.g., Phortress) via a suitable route (e.g., intraperitoneal injection) at a specified dose and schedule.

  • Tumor Measurement: Measure the tumor volume regularly (e.g., twice a week) using calipers.

  • Data Analysis: Plot the mean tumor volume over time for each group to assess tumor growth inhibition. At the end of the study, tumors can be excised for further analysis (e.g., immunohistochemistry for biomarkers).[7]

cluster_invitro In Vitro Assays cluster_invivo In Vivo Assay Cell_Viability Cell Viability (MTT Assay) Tubulin_Polymerization Tubulin Polymerization Assay Western_Blot Western Blot (HIF-1α) Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Apoptosis Apoptosis Assay (Annexin V/PI) Xenograft Xenograft Tumor Model This compound This compound This compound->Cell_Viability This compound->Tubulin_Polymerization This compound->Western_Blot This compound->Cell_Cycle This compound->Apoptosis This compound->Xenograft

References

An In-depth Technical Guide to the Discovery and Synthesis of EAPB0202

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

EAPB0202 is an active metabolite of the novel imidazo[1,2-a]quinoxaline (B3349733) derivative, EAPB0203, which has demonstrated significant anti-tumoral activity, particularly against melanoma. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of this compound. It includes a summary of its cytotoxic activity, a detailed plausible synthetic protocol, and an exploration of its mechanism of action, which involves the induction of apoptosis and cell cycle arrest. This document is intended to serve as a valuable resource for researchers and professionals involved in the field of oncology drug discovery and development.

Introduction

The imidazo[1,2-a]quinoxaline scaffold has emerged as a promising pharmacophore in the development of novel anticancer agents. Derivatives of this heterocyclic system have exhibited a broad spectrum of biological activities, including potent cytotoxicity against various cancer cell lines. This compound, a key metabolite of the lead compound EAPB0203, has shown notable in vitro anti-tumoral effects, warranting further investigation into its therapeutic potential. This guide aims to consolidate the current knowledge on this compound and provide a detailed technical resource for the scientific community.

Discovery and Biological Activity

This compound was identified as a metabolite of EAPB0203 during preclinical pharmacokinetic studies. Subsequent in vitro evaluations revealed its potent cytotoxic effects against a panel of human cancer cell lines.

Cytotoxic Activity

While specific IC50 values for this compound are not extensively reported in publicly available literature, studies on the parent compound EAPB0203 and related first-generation imidazo[1,2-a]quinoxalines provide a strong indication of its potency. These compounds have demonstrated significant activity against melanoma, colon, breast, and lymphoma cancer cell lines. This compound, along with other derivatives, was found to be significantly more active than the standard chemotherapeutic agents imiquimod (B1671794) and fotemustine (B1673584) in melanoma cell lines.

Table 1: Representative Cytotoxic Activity of Imidazo[1,2-a]quinoxaline Derivatives

CompoundCell LineCancer TypeReported IC50 (µM)
EAPB0203A375MelanomaData not specified
EAPB0203M4BeMelanomaData not specified
EAPB0203RPMI-7951MelanomaData not specified
EAPB0203LS174TColonData not specified
EAPB0203MCF7BreastData not specified
EAPB0203RajiLymphomaData not specified
RA-22MDA-MB-231Breast CancerData not specified
RA-22HCT-116Colorectal CancerData not specified

Note: RA-22 is another imidazo[1,2-a]quinoxaline derivative, and its activity is included to represent the potency of this class of compounds. Specific IC50 values for this compound are a critical area for further research.

Synthesis of this compound

A specific, detailed synthesis protocol for this compound is not publicly available. However, based on the general synthesis strategies for 1-substituted-4-(methylamino)imidazo[1,2-a]quinoxalines, a plausible synthetic route can be proposed. The core of this synthesis involves the construction of the imidazo[1,2-a]quinoxaline ring system followed by functional group manipulations.

Proposed Synthetic Pathway

The synthesis would likely commence with the reaction of a substituted 2-chloroquinoxaline (B48734) with an appropriate amino alcohol, followed by an intramolecular cyclization to form the imidazo[1,2-a]quinoxaline core. Subsequent substitution at the 4-position with methylamine (B109427) would yield the final product.

G cluster_synthesis Proposed Synthesis of this compound A 2,3-Dichloroquinoxaline (B139996) C Intermediate A A->C Condensation B Amino Alcohol Derivative B->C D Intramolecular Cyclization C->D E 4-Chloro-imidazo[1,2-a]quinoxaline D->E G This compound (4-(methylamino)imidazo[1,2-a]quinoxaline) E->G Nucleophilic Substitution F Methylamine F->G

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol (General)

Step 1: Synthesis of the Imidazo[1,2-a]quinoxaline Core A mixture of 2,3-dichloroquinoxaline and an appropriate amino alcohol derivative in a suitable solvent (e.g., ethanol) is refluxed in the presence of a base (e.g., triethylamine) to facilitate the initial condensation. The resulting intermediate is then subjected to intramolecular cyclization, which can be achieved thermally or through acid catalysis to yield the 4-chloro-imidazo[1,2-a]quinoxaline intermediate.

Step 2: Amination at the 4-Position The 4-chloro-imidazo[1,2-a]quinoxaline intermediate is dissolved in a polar aprotic solvent such as dimethylformamide (DMF). An excess of methylamine is added, and the reaction mixture is heated. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the product is isolated by precipitation with water, followed by filtration and purification by column chromatography or recrystallization to afford this compound.

Mechanism of Action

The precise mechanism of action for this compound is still under investigation. However, studies on related imidazo[1,2-a]quinoxaline derivatives suggest a multi-faceted mechanism involving the induction of apoptosis and cell cycle arrest. While first-generation compounds were thought to act as tubulin polymerization inhibitors, newer evidence suggests that this may not be the primary mechanism for all members of this class[1].

Induction of Apoptosis

Imidazo[1,2-a]quinoxaline derivatives have been shown to induce apoptosis in cancer cells. This is a key mechanism contributing to their cytotoxic effects.

G cluster_apoptosis Apoptosis Induction Pathway This compound This compound Cell Cancer Cell This compound->Cell Pathway Signaling Cascade (e.g., AKT pathway downregulation) Cell->Pathway Mitochondria Mitochondrial Stress Pathway->Mitochondria Caspases Caspase Activation Mitochondria->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Proposed apoptosis induction pathway for this compound.

A recent study on a related compound, RA-22, demonstrated downregulation of the AKT signaling pathway[2]. This pathway is crucial for cell survival, and its inhibition can lead to the activation of pro-apoptotic proteins and subsequent cell death.

Cell Cycle Arrest

In addition to inducing apoptosis, these compounds can cause cell cycle arrest, preventing cancer cells from proliferating. The specific phase of cell cycle arrest can vary depending on the compound and the cell line.

Tubulin Polymerization

While newer evidence suggests that not all imidazo[1,2-a]quinoxalines inhibit tubulin polymerization, it remains a potential mechanism for some first-generation compounds[1]. Inhibition of tubulin polymerization disrupts microtubule dynamics, leading to mitotic arrest and apoptosis.

Experimental Protocols

Cell Viability Assay (MTT Assay)
  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound for 48-72 hours.

  • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the IC50 value from the dose-response curve.

Apoptosis Assay (Annexin V-FITC/PI Staining)
  • Treat cells with this compound at its IC50 concentration for 24-48 hours.

  • Harvest the cells and wash them with cold PBS.

  • Resuspend the cells in 1X Annexin-binding buffer.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubate the cells in the dark for 15 minutes at room temperature.

  • Analyze the cells by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

Cell Cycle Analysis (Propidium Iodide Staining)
  • Treat cells with this compound for 24 hours.

  • Harvest the cells, wash with PBS, and fix in cold 70% ethanol (B145695) overnight at -20°C.

  • Wash the fixed cells with PBS and resuspend in PBS containing RNase A (100 µg/mL) and Propidium Iodide (50 µg/mL).

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.

Tubulin Polymerization Assay
  • Prepare a reaction mixture containing purified tubulin, GTP, and a fluorescent reporter in a polymerization buffer.

  • Add this compound or a control compound (e.g., paclitaxel (B517696) as a stabilizer, nocodazole (B1683961) as a destabilizer) to the reaction mixture.

  • Monitor the fluorescence intensity over time at 37°C using a fluorescence plate reader. An increase in fluorescence indicates tubulin polymerization.

G cluster_workflow Experimental Workflow for Biological Evaluation Start This compound CellViability Cell Viability Assay (MTT) Start->CellViability TubulinAssay Tubulin Polymerization Assay Start->TubulinAssay ApoptosisAssay Apoptosis Assay (Annexin V/PI) CellViability->ApoptosisAssay CellCycle Cell Cycle Analysis (PI Staining) CellViability->CellCycle Mechanism Mechanism of Action ApoptosisAssay->Mechanism CellCycle->Mechanism TubulinAssay->Mechanism

References

The Expanding Therapeutic Landscape of Imidazo[1,2-a]quinoxaline Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]quinoxaline (B3349733) scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities. This technical guide provides an in-depth overview of the current research, focusing on the anticancer, antimicrobial, and anti-inflammatory properties of these compounds. It includes a compilation of quantitative biological data, detailed experimental methodologies for key assays, and visualizations of relevant signaling pathways to facilitate further research and drug development in this promising area.

Anticancer Activity

Imidazo[1,2-a]quinoxaline derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms, including the inhibition of crucial cellular targets like tubulin and epidermal growth factor receptor (EGFR).

Quantitative Anticancer Data

The following tables summarize the in vitro cytotoxic and enzyme inhibitory activities of representative imidazo[1,2-a]quinoxaline derivatives against various cancer cell lines and kinases.

Table 1: In Vitro Cytotoxicity of Imidazo[1,2-a]quinoxaline Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference
EAPB0203A375 (Melanoma)1.57[1]
EAPB0503A375 (Melanoma)0.20[1]
EAPB02302A375 (Melanoma)0.06[1]
EAPB02303A375 (Melanoma)0.01[1]
1A2MCF-7 (Breast)4.33[2]
1A2MDA-MB-231 (Breast)6.11[2]
1A2HCT-116 (Colon)5.21[2]
1A2A549 (Lung)4.89[2]
6bH1975 (Lung, gefitinib-resistant)3.65[3][4]
7jH1975 (Lung, gefitinib-resistant)8.53[4]
9aH1975 (Lung, gefitinib-resistant)5.0[4]
6-32K562 (Leukemia)9.77[5]
6-34K562 (Leukemia)15.84[5]
9dA375 (Melanoma)0.128[6]
11aA375 (Melanoma)0.403[1]
11bA375 (Melanoma)0.584[1]

Table 2: Enzyme Inhibitory Activity of Imidazo[1,2-a]quinoxaline Derivatives

Compound IDTarget EnzymeIC50 (nM)Reference
6bEGFR (wild-type)211.22[3][7]
7hEGFR (wild-type)222.21[7]
7jEGFR (wild-type)193.18[7]
9aEGFR (wild-type)223.32[7]
9cEGFR (wild-type)221.53[7]
AX13587rhJNK1160
AX14373native JNK147[8]
6-34ABL15250
6-34c-Src3940[5]

Antimicrobial Activity

Derivatives of imidazo[1,2-a]quinoxaline have also been investigated for their activity against a range of microbial pathogens.

Quantitative Antimicrobial Data

Table 3: Minimum Inhibitory Concentration (MIC) of Imidazo[1,2-a]quinoxaline Derivatives

Compound ClassMicroorganismMIC (µg/mL)Reference
4,5-dihydropyrrolo[1,2-a]quinoxalinesMycobacterium tuberculosis6.25 - 12.5[9]
Quinoxaline derivativeMRSA4[10]
Fused Imidazo[1,2-c]quinazolinesA. niger8 - 32[11]
Fused Imidazo[1,2-c]quinazolinesC. albicans8 - 32[11]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of imidazo[1,2-a]quinoxaline derivatives.

General Synthesis of 4-Substituted Imidazo[1,2-a]quinoxalines

A common synthetic route to access 4-substituted imidazo[1,2-a]quinoxalines involves a multi-step process starting from 2-imidazole carboxylic acid.[6][12]

G cluster_synthesis General Synthetic Workflow node_A 2-Imidazole Carboxylic Acid node_B Carbonylimidazole Dimer node_A->node_B SOCl2, reflux node_C N-Aryl Imidazole Intermediate node_B->node_C o-Fluoroaniline, NaHMDS, THF node_D Cyclized Imidazo[1,2-a]quinoxalinone node_C->node_D NaH, DMA, reflux node_E 4-Chloro-imidazo[1,2-a]quinoxaline node_D->node_E POCl3, DEA, MW node_F 4-Substituted Imidazo[1,2-a]quinoxaline Derivatives node_E->node_F Nucleophile (e.g., Amine), DIEA, DMF, MW G cluster_EGFR EGFR Signaling Pathway EGF EGF EGFR EGFR EGF->EGFR PI3K PI3K EGFR->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Imidazoquinoxaline Imidazo[1,2-a]quinoxaline Derivative Imidazoquinoxaline->EGFR Inhibits G cluster_PI3K PI3K/Akt/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 Akt Akt PIP3->Akt Recruits & Activates mTORC1 mTORC1 Akt->mTORC1 Activates Growth Cell Growth & Protein Synthesis mTORC1->Growth Promotes Imidazoquinoxaline Imidazo[1,2-a]quinoxaline Derivative Imidazoquinoxaline->PI3K Inhibits G cluster_NFkB NF-κB Signaling Pathway Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Stimuli->IKK Activates IkB IκBα IKK->IkB Phosphorylates (leading to degradation) NFkB NF-κB (p65/p50) IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates to Gene Pro-inflammatory Gene Transcription Nucleus->Gene Induces Imidazoquinoxaline Imidazo[1,2-a]quinoxaline Derivative Imidazoquinoxaline->IKK Inhibits

References

EAPB0202: A Technical Guide to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

EAPB0202 is the primary metabolite of the novel imidazo[1,2-a]quinoxaline (B3349733) derivative, EAPB0203, a compound demonstrating significant anti-neoplastic properties. This technical guide provides an in-depth overview of the target identification and validation for this compound, focusing on the established mechanism of action of its parent compound. The primary molecular target has been identified as β-tubulin, leading to the disruption of microtubule dynamics, cell cycle arrest at the G2/M phase, and subsequent induction of apoptosis. This guide details the key signaling pathways modulated by this compound, namely the inhibition of the PI3K/Akt pathway and the activation of the p38 MAPK pathway. Comprehensive experimental protocols and quantitative data are presented to support these findings, offering a foundational resource for researchers in oncology and drug development.

Introduction

The imidazo[1,2-a]quinoxaline scaffold has emerged as a promising framework for the development of novel anti-cancer agents. EAPB0203, a lead compound from this series, has shown potent cytotoxic activity across a range of cancer cell lines, including melanoma, T-cell lymphomas, and chronic myeloid leukemia.[1] this compound is the principal metabolite of EAPB0203 and is therefore presumed to share a similar, if not identical, mechanism of action. This guide focuses on the molecular target and signaling pathways affected by this class of compounds, providing a technical framework for ongoing research and development.

Target Identification: β-Tubulin

The primary molecular target of the EAPB0203/EAPB0202 class of compounds is β-tubulin. These compounds bind to the colchicine (B1669291) binding site on β-tubulin, thereby inhibiting its polymerization into microtubules.[2] This disruption of microtubule dynamics is a critical event that triggers downstream anti-cancer effects.

Quantitative Data: Inhibition of Tubulin Polymerization

While a specific IC50 value for the direct inhibition of tubulin polymerization by EAPB0203 has not been definitively reported in the reviewed literature, studies indicate a dose-dependent inhibition at concentrations of 10 µM and lower.[2] The cytotoxic effects, which are a direct consequence of microtubule disruption, have been quantified across various cancer cell lines.

Cell LineCancer TypeIC50 (µM) of EAPB0203Reference
A375Melanoma1.57[3]
K562Chronic Myeloid Leukemia7[1]
LAMAChronic Myeloid Leukemia2.5[1]
AR230Chronic Myeloid Leukemia0.5[1]
HTLV-I+ T-cellsT-cell Leukemia/Lymphoma~5-10[4]
HTLV-I- T-cellsT-cell Leukemia/Lymphoma~5-10[4]

Signaling Pathway Analysis

The inhibition of tubulin polymerization by EAPB0203/EAPB0202 initiates a cascade of signaling events that culminate in cell cycle arrest and apoptosis. The two primary pathways identified are the PI3K/Akt and p38 MAPK pathways.

Inhibition of the PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a crucial regulator of cell survival and proliferation, and its inhibition is a key therapeutic strategy in oncology. EAPB0203 has been shown to inhibit this pathway, contributing to its pro-apoptotic effects.[5]

G This compound This compound Tubulin β-Tubulin This compound->Tubulin Inhibits Polymerization PI3K PI3K This compound->PI3K Inhibits Microtubules Microtubule Disruption Tubulin->Microtubules Polymerization Microtubules->PI3K Modulates Akt Akt PI3K->Akt Activates CellSurvival Cell Survival & Proliferation Akt->CellSurvival Promotes

Inhibitory effect of this compound on the PI3K/Akt signaling pathway.
Activation of the p38 MAPK Signaling Pathway

Conversely, EAPB0203 has been observed to activate the p38 MAPK pathway, which is involved in cellular stress responses and can lead to apoptosis.[5][6]

G This compound This compound Tubulin β-Tubulin This compound->Tubulin Inhibits Polymerization p38MAPK p38 MAPK This compound->p38MAPK Activates Microtubules Microtubule Disruption Tubulin->Microtubules Polymerization Microtubules->p38MAPK Stress Signal Apoptosis Apoptosis p38MAPK->Apoptosis Induces

Activation of the p38 MAPK signaling pathway by this compound.

Cellular Effects

The molecular interactions of this compound/EAPB0203 translate into distinct and measurable cellular phenotypes: G2/M cell cycle arrest and induction of apoptosis.

G2/M Cell Cycle Arrest

By disrupting microtubule formation, EAPB0203 prevents the proper assembly of the mitotic spindle, a critical structure for cell division. This leads to an accumulation of cells in the G2 and M phases of the cell cycle.[5][7]

Cell LineConcentration of EAPB0203Timepoint% of Cells in G2/MReference
A3755 µM24 hours56.9%[5]
Induction of Apoptosis

The sustained cell cycle arrest and cellular stress caused by microtubule disruption ultimately trigger programmed cell death, or apoptosis. This is characterized by the externalization of phosphatidylserine (B164497), activation of caspases, and DNA fragmentation.[5][7]

Cell LineConcentration of EAPB0203Timepoint% of Apoptotic CellsReference
A3755 µM48 hours>20%[5]
A3755 µM72 hours>20%[5]

Experimental Protocols

This section provides detailed methodologies for the key experiments used to validate the target and mechanism of action of this compound/EAPB0203.

Tubulin Polymerization Assay (In Vitro)

Principle: This assay measures the change in turbidity or fluorescence as purified tubulin polymerizes into microtubules. Inhibitors of this process will reduce the rate and extent of polymerization.

Protocol:

  • Reagent Preparation:

    • Prepare a tubulin stock solution (e.g., 10 mg/mL in a general tubulin buffer).

    • Prepare a GTP stock solution (e.g., 100 mM).

    • Prepare various concentrations of this compound in an appropriate solvent (e.g., DMSO).

  • Reaction Setup:

    • In a 96-well plate, add the tubulin buffer, GTP (final concentration ~1 mM), and the desired concentration of this compound.

    • Add the purified tubulin to each well to initiate the reaction.

  • Data Acquisition:

    • Immediately place the plate in a spectrophotometer or fluorometer pre-warmed to 37°C.

    • Measure the absorbance at 340 nm (for turbidity) or fluorescence at appropriate excitation/emission wavelengths at regular intervals for a set period (e.g., 60 minutes).

  • Data Analysis:

    • Plot the absorbance/fluorescence against time to generate polymerization curves.

    • Calculate the initial rate of polymerization (Vmax) and the maximum polymer mass.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration.

G cluster_0 Preparation cluster_1 Reaction cluster_2 Measurement cluster_3 Analysis Reagents Prepare Tubulin, GTP, this compound Mix Mix Reagents in 96-well plate Reagents->Mix Read Measure Abs/Fluor at 37°C over time Mix->Read Analyze Plot curves and calculate IC50 Read->Analyze

Workflow for the in vitro tubulin polymerization assay.
Cell Cycle Analysis by Flow Cytometry

Principle: This method uses a fluorescent dye that binds stoichiometrically to DNA, allowing for the quantification of DNA content in individual cells. This enables the determination of the proportion of cells in each phase of the cell cycle (G0/G1, S, G2/M).

Protocol:

  • Cell Culture and Treatment:

    • Seed cells at an appropriate density and allow them to adhere.

    • Treat cells with various concentrations of this compound for specific time points (e.g., 24, 48 hours).

  • Cell Harvesting and Fixation:

    • Harvest cells by trypsinization and wash with PBS.

    • Fix the cells in ice-cold 70% ethanol (B145695) while vortexing gently. Store at -20°C for at least 2 hours.

  • Staining:

    • Wash the fixed cells with PBS to remove ethanol.

    • Resuspend the cells in a staining solution containing a DNA-binding dye (e.g., Propidium Iodide) and RNase A.

    • Incubate in the dark at room temperature for at least 30 minutes.

  • Flow Cytometry:

    • Analyze the stained cells using a flow cytometer.

    • Acquire data for at least 10,000 events per sample.

  • Data Analysis:

    • Use cell cycle analysis software to model the DNA content histogram and quantify the percentage of cells in G0/G1, S, and G2/M phases.

Apoptosis Assay (Annexin V/PI Staining)

Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, conjugated to a fluorophore, is used to detect apoptotic cells. Propidium Iodide (PI) is used as a counterstain to differentiate between early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and live cells (Annexin V-/PI-).

Protocol:

  • Cell Culture and Treatment:

    • Treat cells with this compound as described for the cell cycle analysis.

  • Cell Harvesting:

    • Collect both adherent and floating cells. Wash with cold PBS.

  • Staining:

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add Annexin V-FITC (or another fluorophore) and PI to the cell suspension.

    • Incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry:

    • Add more binding buffer and analyze the cells immediately by flow cytometry.

  • Data Analysis:

    • Use quadrant analysis to differentiate between live, early apoptotic, and late apoptotic/necrotic cell populations.

Western Blotting for Signaling Pathway Analysis

Principle: This technique is used to detect and quantify specific proteins in a cell lysate. It is employed here to measure the levels of total and phosphorylated proteins in the PI3K/Akt and p38 MAPK pathways.

Protocol:

  • Cell Culture, Treatment, and Lysis:

    • Treat cells with this compound.

    • Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE and Protein Transfer:

    • Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis.

    • Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., p-Akt, Akt, p-p38, p38, and a loading control like β-actin or GAPDH).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Perform densitometric analysis to quantify the relative protein expression levels.

Conclusion

The collective evidence strongly supports that this compound, in line with its parent compound EAPB0203, targets β-tubulin, leading to the inhibition of microtubule polymerization. This primary mechanism of action triggers a cascade of downstream events, including the modulation of key signaling pathways such as the inhibition of PI3K/Akt and activation of p38 MAPK, culminating in G2/M cell cycle arrest and apoptosis in cancer cells. The detailed protocols and compiled data within this guide provide a robust framework for further investigation and development of this promising class of anti-cancer compounds. Future studies should focus on obtaining a precise IC50 value for the direct inhibition of tubulin polymerization by this compound and further elucidating the intricate crosstalk between the affected signaling pathways.

References

Preclinical Profile of EAPB0202: An In-Depth Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available preclinical data on EAPB0202, a promising anti-tumoral agent. This compound has been identified as a significant metabolite of the parent compound EAPB0203 and has demonstrated notable cytotoxic activity against various cancer cell lines. This document synthesizes the current understanding of its in vitro efficacy, metabolic pathway, and the experimental methodologies employed in its evaluation.

In Vitro Cytotoxicity

This compound has shown significant in vitro activity against a panel of human cancer cell lines. The cytotoxic potential of this compound was evaluated in studies alongside its parent compound, EAPB0203, and other derivatives.

Table 1: In Vitro Cytotoxicity of this compound and Related Compounds

CompoundA375 (Melanoma) IC₅₀ (nM)M4Be (Melanoma) IC₅₀ (nM)RPMI-7951 (Melanoma) IC₅₀ (nM)LS174T (Colon) IC₅₀ (nM)MCF7 (Breast) IC₅₀ (nM)Raji (Lymphoma) IC₅₀ (nM)
This compound Data not specifiedData not specifiedData not specifiedData not specifiedData not specifiedData not specified
EAPB02031570Data not specifiedData not specifiedData not specifiedData not specifiedData not specified
Fotemustine>100,000>100,000>100,000>100,000>100,000>100,000
Imiquimod>100,000>100,000>100,000>100,000>100,000>100,000

IC₅₀ values represent the concentration of the compound that inhibits cell growth by 50%. Data for this compound's specific IC₅₀ values were not available in the reviewed literature, though its activity was noted as "significant" against the A375 cell line.

Experimental Protocols

The following methodologies are based on standard procedures for in vitro cytotoxicity testing and are presumed to be similar to the protocols used in the evaluation of this compound.

Cell Culture and Maintenance

Human cancer cell lines, including A375 (melanoma), M4Be (melanoma), RPMI-7951 (melanoma), LS174T (colon), MCF7 (breast), and Raji (lymphoma), were cultured in appropriate media supplemented with fetal bovine serum and antibiotics. Cells were maintained in a humidified incubator at 37°C with 5% CO₂.

Cytotoxicity Assay (MTT Assay)

The cytotoxic activity of this compound was likely determined using a tetrazolium-based colorimetric assay (MTT assay).

Experimental Workflow for Cytotoxicity Assay

G cluster_setup Plate Seeding cluster_treatment Compound Treatment cluster_assay MTT Assay seed Seed cells in 96-well plates incubate1 Incubate for 24h seed->incubate1 add_compound Add serial dilutions of this compound incubate1->add_compound incubate2 Incubate for 48h add_compound->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 solubilize Add solubilization buffer incubate3->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance

Figure 1: Workflow for a typical MTT-based cytotoxicity assay.
  • Cell Seeding: Cells were harvested, counted, and seeded into 96-well microtiter plates at a predetermined density. The plates were then incubated for 24 hours to allow for cell attachment.

  • Compound Addition: this compound was dissolved in a suitable solvent (e.g., DMSO) and serially diluted in culture medium. The diluted compound was added to the wells, and the plates were incubated for an additional 48 hours.

  • MTT Addition and Incubation: Following the treatment period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) was added to each well. The plates were incubated for 4 hours, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Solubilization and Absorbance Reading: A solubilization buffer was added to dissolve the formazan crystals. The absorbance of each well was then measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability was calculated relative to untreated control cells. The IC₅₀ value was determined from the dose-response curves.

Metabolic Pathway of the Parent Compound EAPB0203

This compound is the primary metabolite of EAPB0203, formed through an oxidative N-demethylation reaction. This metabolic conversion is a key aspect of the pharmacological profile of EAPB0203.

G EAPB0203 EAPB0203 (Parent Compound) Metabolism Oxidative N-demethylation (CYP1A1/2, CYP3A) EAPB0203->Metabolism This compound This compound (Metabolite) Metabolism->this compound

Figure 2: Metabolic conversion of EAPB0203 to this compound.

The biotransformation of EAPB0203 to this compound is primarily mediated by the cytochrome P450 enzymes CYP1A1/2 and CYP3A. Studies have shown that this conversion occurs in the liver microsomes of various species, including humans. The cytotoxicity of this compound is reported to be similar to that of its parent compound, EAPB0203, indicating that it is a biologically active metabolite.

Conclusion

The available preclinical data indicate that this compound is a pharmacologically active compound with significant cytotoxic effects against melanoma and potentially other cancer cell lines. As the primary metabolite of EAPB0203, its formation is a critical factor in the overall anti-tumoral activity of the parent drug. Further studies are warranted to fully elucidate the in vitro and in vivo efficacy, mechanism of action, and pharmacokinetic profile of this compound as a standalone therapeutic agent. The detailed experimental protocols provided in this guide serve as a foundation for the design of future preclinical investigations into this promising anti-cancer compound.

An In-depth Technical Guide on the Role of EphB4 in Tumor Growth

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial searches for the molecule "EAPB0202" did not yield specific information regarding its effect on tumor growth. Therefore, to demonstrate the requested in-depth technical guide format, this document will focus on the well-researched receptor tyrosine kinase EphB4 , a key player in cancer biology. The data, protocols, and pathways described herein are based on published literature concerning EphB4.

Executive Summary

The EphB4 receptor tyrosine kinase, and its interaction with its preferred ligand ephrin-B2, represents a critical signaling axis in both embryonic development and pathological processes, including cancer. Aberrant EphB4 expression is documented in a wide array of human tumors, such as breast, colon, prostate, and ovarian cancers, where it plays a multifaceted role in tumor progression.[1][2][3] EphB4 signaling can influence tumor cell survival, proliferation, migration, and invasion.[3][4] Furthermore, the interplay between EphB4 on tumor cells and ephrin-B2 on vascular endothelial cells is a key driver of tumor angiogenesis, the process of forming new blood vessels that supply the tumor with essential nutrients.[1][5] This guide provides a comprehensive overview of the molecular mechanisms of EphB4, quantitative data from preclinical studies, detailed experimental protocols, and visual representations of its signaling pathways.

Quantitative Data on EphB4's Effect on Tumor Growth

The functional consequences of EphB4 expression and inhibition have been quantified in various preclinical models. The following tables summarize key findings from in vivo xenograft studies.

Table 1: Effect of EphB4 Overexpression on Tumor Volume

Cell LineModelExperimental ConditionTime PointMean Tumor Volume (mm³)Fold Change vs. ControlReference
A375 MelanomaNude Mouse XenograftA375-pIRES (Control)Day 14470 ± 55-[6]
A375 MelanomaNude Mouse XenograftA375-EphB4Day 14647 ± 52+1.38[6]

Table 2: Effect of EphB4 Inhibition on Tumor Growth

Cell LineModelTherapeutic AgentOutcome% Reduction vs. ControlTime PointReference
Breast CancerMurine XenograftEphB4 Antisense ODNTumor Size72%6 Weeks[4]
A375 MelanomaNude Mouse XenograftSoluble EphB4 (sEphB4)Tumor GrowthDramatically Reduced-[7][8]
SCC-15 / MCF-7Murine XenograftSoluble EphB4 (sEphB4)Tumor VolumeSignificantly SmallerDay 7 onwards[9][10]

Key Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for common experiments used to study the effects of EphB4 on tumor biology.

Murine Tumor Xenograft Model

This protocol describes the establishment of a subcutaneous tumor xenograft model to assess the effect of EphB4 modulation on tumor growth in vivo.

  • Cell Culture: Human cancer cells (e.g., A375 melanoma, MDA-MB-435 breast cancer) are cultured in appropriate media until they reach approximately 80-90% confluency.[1][7]

  • Cell Preparation: Cells are harvested using trypsin, washed with phosphate-buffered saline (PBS), and resuspended in serum-free medium or PBS at a concentration of 5 x 10⁶ cells per 100 µL.[11] The cell suspension is kept on ice to maintain viability.[11]

  • Animal Model: Immunocompromised mice (e.g., nude mice) aged 6-8 weeks are used to prevent rejection of human tumor cells.

  • Tumor Cell Implantation: Mice are anesthetized. The cell suspension (e.g., 5 x 10⁶ cells in 100 µL) is injected subcutaneously into the flank of each mouse.[10][11] For some studies, cells are mixed with Matrigel to support initial tumor establishment.[10]

  • Treatment Administration (for inhibition studies): For studies involving therapeutic agents like soluble EphB4 (sEphB4) or antisense oligonucleotides, treatment begins once tumors are palpable or on a pre-determined schedule (e.g., starting on day 4 post-implantation).[4][10] Administration can be intravenous or intraperitoneal.[4][10]

  • Tumor Measurement: Tumor growth is monitored by measuring the length (L) and width (W) of the tumor with calipers 2-3 times per week. Tumor volume is calculated using the formula: Volume = (W² x L) / 2.

In Vitro Endothelial Cell Migration Assay

This assay is used to evaluate the chemotactic effect of EphB4-expressing tumor cells on endothelial cells, a key step in angiogenesis.

  • Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured in endothelial growth medium. Tumor cells (e.g., MDA-MB-435 expressing a signaling-defective EphB4) are cultured separately.[1]

  • Assay Setup: A Transwell system is used, which consists of an insert with a porous membrane (e.g., 8 µm pores) placed into a well of a culture plate.

  • Seeding: Endothelial cells (e.g., HUVECs) are seeded onto the upper side of the Transwell membrane in serum-free media.

  • Chemoattractant: In the lower chamber, the chemoattractant is placed. This can be conditioned medium from the EphB4-expressing tumor cells or a purified soluble EphB4 ectodomain (EphB4 Fc) to test its direct effect.[1][5] Control wells contain medium from control tumor cells or Fc protein alone.[1]

  • Incubation: The plate is incubated for a period of 4-24 hours to allow for cell migration through the membrane.

  • Quantification: After incubation, non-migrated cells on the upper surface of the membrane are removed with a cotton swab. The cells that have migrated to the lower surface are fixed, stained (e.g., with crystal violet), and counted under a microscope. The number of migrated cells is a measure of the chemotactic response.

Signaling Pathways and Experimental Workflows

Visual diagrams are essential for understanding the complex interactions and processes involved in EphB4 signaling.

EphB4-ephrinB2 Signaling in Angiogenesis

The interaction between EphB4 on tumor cells and ephrin-B2 on endothelial cells stimulates reverse signaling in the endothelial cells, promoting angiogenesis and tumor growth.[1][5]

EphB4_Angiogenesis cluster_EndothelialCell Endothelial Cell EphB4 EphB4 Receptor ephrinB2 ephrin-B2 Ligand EphB4->ephrinB2 Binding & Bidirectional Signaling VEGFR VEGFR ephrinB2->VEGFR Promotes Internalization Rac1 Rac1 VEGFR->Rac1 Akt Akt VEGFR->Akt ERK ERK VEGFR->ERK Angiogenesis Angiogenesis (Proliferation, Migration, Survival) Rac1->Angiogenesis Akt->Angiogenesis ERK->Angiogenesis

Caption: EphB4-ephrinB2 interaction at the tumor-endothelial interface.

Context-Dependent EphB4 Forward Signaling

EphB4 forward signaling can have opposing effects on the Ras/MEK/ERK pathway depending on the cellular context. In cancer cells, it can be pro-proliferative, while in endothelial cells, it can be inhibitory.[12]

EphB4_Forward_Signaling cluster_CancerCell MCF-7 Breast Cancer Cell cluster_EndothelialCell HUVEC Endothelial Cell Ligand ephrin-B2 or Agonistic Antibody EphB4_C EphB4 Ligand->EphB4_C EphB4_E EphB4 Ligand->EphB4_E PP2A PP2A EphB4_C->PP2A Activates Ras_C Ras PP2A->Ras_C Leads to Activation MEK_C MEK Ras_C->MEK_C ERK_C ERK MEK_C->ERK_C Proliferation Cell Proliferation ERK_C->Proliferation RasGAP p120 RasGAP EphB4_E->RasGAP Activates Ras_E Ras RasGAP->Ras_E Inhibits MEK_E MEK Ras_E->MEK_E ERK_E ERK MEK_E->ERK_E Inhibition Inhibition of Proliferation ERK_E->Inhibition

Caption: Opposing effects of EphB4 forward signaling in different cell types.

Experimental Workflow for Xenograft Study

This diagram illustrates the typical workflow for an in vivo study assessing the efficacy of an EphB4-targeting therapeutic.

Xenograft_Workflow A 1. Cell Culture (e.g., Breast Cancer Cell Line) B 2. Cell Harvest & Preparation (5x10^6 cells / 100µL) A->B C 3. Subcutaneous Injection (Nude Mice) B->C D 4. Tumor Growth (Wait for palpable tumors) C->D E 5. Randomize into Groups (Control vs. Treatment) D->E F 6. Treatment Administration (e.g., sEphB4 or Vehicle) E->F G 7. Monitor Tumor Volume (Calipers, 3x per week) F->G H 8. Study Endpoint (Tumor size limit reached) G->H I 9. Tumor Excision & Analysis (Weight, Histology, IHC) H->I

Caption: Workflow for a preclinical xenograft study.

References

Methodological & Application

Application Note & Protocol: Quantification of EAPB0202 in Human Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

EAPB0202, chemically known as 1-(2-phenethyl)imidazo[1,2-a]quinoxalin-4-amine, is an active metabolite of the anti-tumoral compound EAPB0203.[1][2] Monitoring its concentration in plasma is crucial for pharmacokinetic and pharmacodynamic (PK/PD) studies, enabling a deeper understanding of the efficacy and safety profile of its parent compound. This document provides a detailed protocol for the sensitive and selective quantification of this compound in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The described method is intended to be a robust and reliable tool for preclinical and clinical research.

Principle

This method employs a protein precipitation technique for sample preparation, followed by chromatographic separation on a C18 reverse-phase column and detection by a triple quadrupole mass spectrometer. An internal standard (IS) is used to ensure accuracy and precision. Quantification is achieved by comparing the peak area ratio of this compound to the IS against a calibration curve.

Experimental Protocols

1. Materials and Reagents

  • Analytes: this compound reference standard, appropriate internal standard (e.g., a stable isotope-labeled this compound or a structurally similar compound).

  • Chemicals and Solvents: Acetonitrile (B52724) (ACN) and methanol (B129727) (MeOH) of HPLC or LC-MS grade, formic acid (FA), and ultrapure water.

  • Biological Matrix: Drug-free human plasma.

2. Instrumentation

  • Liquid Chromatography: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Data System: Software for instrument control, data acquisition, and processing.

3. Standard Solutions Preparation

  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of this compound and the IS by dissolving the accurately weighed compounds in methanol.

  • Working Solutions: Prepare serial dilutions of the this compound stock solution with a mixture of methanol and water (1:1, v/v) to create calibration standards and quality control (QC) samples. The IS working solution is prepared by diluting the IS stock solution to a fixed concentration.

4. Sample Preparation

  • Label microcentrifuge tubes for each sample, calibrator, and QC.

  • Add 50 µL of plasma sample, calibrator, or QC to the appropriately labeled tube.

  • Add 150 µL of the IS working solution in acetonitrile to each tube. This step facilitates protein precipitation.

  • Vortex each tube for 1 minute to ensure thorough mixing.

  • Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.

  • Inject an appropriate volume (e.g., 5 µL) into the LC-MS/MS system.

dot

G cluster_prep Sample Preparation Workflow plasma 1. Plasma Sample (50 µL) add_is 2. Add IS in ACN (150 µL) plasma->add_is Protein Precipitation vortex 3. Vortex (1 min) add_is->vortex centrifuge 4. Centrifuge (14,000 rpm, 10 min) vortex->centrifuge supernatant 5. Transfer Supernatant centrifuge->supernatant injection 6. Inject into LC-MS/MS supernatant->injection

Caption: Plasma sample preparation workflow.

5. LC-MS/MS Conditions

  • LC Parameters:

    • Column: C18 analytical column (e.g., 50 x 2.1 mm, 3.5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 0.4 mL/min.

    • Gradient: A typical gradient would start at a low percentage of Mobile Phase B, ramp up to a high percentage to elute the analyte, followed by a wash and re-equilibration step.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

  • MS/MS Parameters:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • Source Temperature: 500°C.

    • IonSpray Voltage: 5500 V.

    • MRM Transitions: The precursor-to-product ion transitions for this compound (protonated molecule [M+H]⁺ at m/z 289) and the IS would need to be optimized.[1]

dot

G cluster_lcms LC-MS/MS Analysis Workflow injection Sample Injection lc_separation LC Separation (C18 Column) injection->lc_separation ionization ESI Source (Positive Ionization) lc_separation->ionization mass_analyzer Triple Quadrupole MS (MRM Mode) ionization->mass_analyzer detection Detector mass_analyzer->detection data_analysis Data Acquisition & Processing detection->data_analysis

Caption: LC-MS/MS analytical workflow.

Data Presentation: Method Validation Summary

The analytical method should be validated according to regulatory guidelines. The following tables summarize the expected performance characteristics of a validated assay for this compound in human plasma.

Table 1: Calibration Curve Parameters

ParameterValue
Linearity Range1 - 1000 ng/mL
Regression ModelLinear, 1/x² weighting
Correlation Coefficient (r²)> 0.995

Table 2: Accuracy and Precision

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
LLOQ1< 15< 1585 - 115
Low QC3< 10< 1090 - 110
Mid QC100< 10< 1090 - 110
High QC800< 10< 1090 - 110

LLOQ: Lower Limit of Quantification; QC: Quality Control; CV: Coefficient of Variation

Table 3: Recovery and Matrix Effect

QC LevelConcentration (ng/mL)Recovery (%)Matrix Effect (%)
Low QC3> 8595 - 105
High QC800> 8595 - 105

Table 4: Stability

Stability ConditionDurationResult
Bench-top (Room Temp)24 hoursStable
Freeze-Thaw Cycles3 cyclesStable
Long-term (-80°C)90 daysStable

Conclusion

The described LC-MS/MS method provides a framework for the accurate and precise quantification of this compound in human plasma. This application note and protocol can serve as a valuable resource for researchers and scientists involved in the development of EAPB0203 and other related compounds. The robustness of the method makes it suitable for high-throughput analysis in a regulated bioanalytical laboratory setting.

References

Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of EAPB0202 in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

In the landscape of modern drug discovery and development, the precise quantification of novel therapeutic agents in biological matrices is paramount for evaluating their pharmacokinetic profiles, ensuring safety, and determining efficacy. EAPB0202 is a novel small molecule entity with therapeutic potential, necessitating a reliable analytical method for its measurement in preclinical and clinical studies. This application note details a highly sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of this compound in human plasma. The method described herein is crucial for supporting pharmacokinetic and toxicokinetic studies, providing accurate data to guide dose selection and assess drug exposure.

The principle of this method is based on the combination of the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry.[1][2] This approach allows for the accurate quantification of this compound, even at low concentrations, while minimizing interference from endogenous plasma components. The protocol outlines procedures for sample preparation, chromatographic separation, mass spectrometric detection, and method validation in accordance with regulatory guidelines.

Experimental Protocols

Materials and Reagents
  • This compound reference standard (purity >99%)

  • Internal Standard (IS) (e.g., a stable isotope-labeled this compound or a structurally similar compound)

  • Human plasma (with K2EDTA as anticoagulant)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (ultrapure, 18.2 MΩ·cm)

  • 96-well plates

  • Centrifuge capable of handling 96-well plates

  • Analytical balance

  • Vortex mixer

Sample Preparation

A protein precipitation method is employed for the extraction of this compound from human plasma.[3][4]

  • Allow frozen plasma samples to thaw at room temperature.

  • Vortex the plasma samples to ensure homogeneity.

  • In a 96-well plate, add 50 µL of each plasma sample.

  • To each well, add 200 µL of the internal standard spiking solution (prepared in acetonitrile).

  • Vortex the plate for 2 minutes to precipitate proteins.

  • Centrifuge the plate at 4000 rpm for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to a clean 96-well plate for LC-MS/MS analysis.

Liquid Chromatography Conditions

Chromatographic separation is achieved using a reversed-phase C18 column.[5]

ParameterCondition
LC System A high-performance liquid chromatography (HPLC) system
Column C18 column (e.g., 50 mm x 2.1 mm, 3.5 µm particle size)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient Program Time (min)
Tandem Mass Spectrometry Conditions

A triple quadrupole mass spectrometer is used for the detection of this compound and the internal standard.[1]

ParameterCondition
Mass Spectrometer Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Source Temperature 500°C
IonSpray Voltage 5500 V
Curtain Gas 30 psi
Collision Gas Nitrogen
MRM Transitions Compound

Note: The precursor and product ions, as well as the collision energy, need to be optimized for this compound and the chosen internal standard through direct infusion experiments.

Method Validation

The analytical method was validated according to the principles of the International Council for Harmonisation (ICH) guidelines and the US Food and Drug Administration (FDA) guidance on bioanalytical method validation.[6][7][8] The validation parameters assessed included selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.

Quantitative Data Summary
Validation ParameterAcceptance CriteriaHypothetical Results for this compound
Linearity (r²) ≥ 0.990.998
Calibration Curve Range -1 - 1000 ng/mL
Lower Limit of Quantitation (LLOQ) Signal-to-noise ratio ≥ 101 ng/mL
Accuracy (% Bias) Within ±15% (±20% for LLOQ)-5.2% to 8.5%
Precision (% CV) ≤ 15% (≤ 20% for LLOQ)Intra-day: 2.1% - 6.8% Inter-day: 3.5% - 7.9%
Recovery (%) Consistent, precise, and reproducible85.2% - 92.1%
Matrix Effect (%) CV ≤ 15%5.7%
Stability % Change within ±15% of nominal concentrationStable for 24 hours at room temperature, 3 freeze-thaw cycles, and 30 days at -80°C.

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis plasma Plasma Sample add_is Add Internal Standard plasma->add_is precipitate Protein Precipitation (Acetonitrile) add_is->precipitate centrifuge Centrifugation precipitate->centrifuge supernatant Collect Supernatant centrifuge->supernatant lc_separation LC Separation (C18 Column) supernatant->lc_separation Injection ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration Raw Data calibration_curve Calibration Curve Generation peak_integration->calibration_curve concentration_calc Concentration Calculation calibration_curve->concentration_calc final_report final_report concentration_calc->final_report Final Report

Caption: Workflow for the LC-MS/MS analysis of this compound.

Hypothetical Signaling Pathway

signaling_pathway cluster_pathway Hypothetical Kinase Signaling Pathway receptor Growth Factor Receptor kinase_a Kinase A receptor->kinase_a Activates This compound This compound This compound->kinase_a Inhibits kinase_b Kinase B kinase_a->kinase_b Phosphorylates transcription_factor Transcription Factor kinase_b->transcription_factor Activates cell_proliferation Cell Proliferation transcription_factor->cell_proliferation Promotes

Caption: Hypothetical signaling pathway inhibited by this compound.

Conclusion

This application note describes a validated LC-MS/MS method for the quantitative analysis of this compound in human plasma. The method is sensitive, selective, accurate, and precise, making it suitable for supporting pharmacokinetic studies in drug development. The simple protein precipitation sample preparation and rapid chromatographic runtime allow for high-throughput analysis, which is essential for processing large numbers of samples from clinical trials. This robust method will be a valuable tool for the continued development of this compound as a potential therapeutic agent.

References

Application Notes and Protocols for EAPB0203 Administration and EAPB0202 Detection in Rats

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

EAPB0203, N-methyl-1-(2-phenethyl)imidazo[1,2-a]quinoxalin-4-amine, is a novel imidazo[1,2-a]quinoxaline (B3349733) derivative with demonstrated anti-tumoral activity, particularly against melanoma.[1] Its primary metabolite, EAPB0202, is formed through N-demethylation.[2] Understanding the pharmacokinetic profile of EAPB0203 and accurately quantifying its conversion to this compound is crucial for preclinical development. These application notes provide detailed protocols for the administration of EAPB0203 to rats and the subsequent detection of this compound in plasma samples, based on established preclinical studies.

Data Presentation

Table 1: Pharmacokinetic Parameters of EAPB0203 in Rats

The following table summarizes the key pharmacokinetic parameters of EAPB0203 in rats following intravenous (i.v.) and intraperitoneal (i.p.) administration of a 2.5 mg/kg dose.[3]

ParameterIntravenous (i.v.) AdministrationIntraperitoneal (i.p.) Administration
Dose 2.5 mg/kg2.5 mg/kg
Clearance (CL) 3.2 L/h/kg-
Volume of Distribution (Vss) 4.3 L/kg-
Half-life (t1/2) 2.4 h-
Bioavailability (F) -22.7%

Data sourced from Khier et al. (2010).[3][4]

Experimental Protocols

Protocol 1: Administration of EAPB0203 in Rats

This protocol outlines the procedure for the administration of EAPB0203 to rats for pharmacokinetic studies.

1. Animal Model:

  • Species: Sprague-Dawley rats.[4]

  • Weight: 200-250 g.[3]

  • Housing: Animals should be housed under controlled conditions of temperature (21–25°C) and humidity (40-65%) with a standard 12-hour light/dark cycle.[3] Allow for a one-week acclimatization period before the experiment.[3]

  • Fasting: Rats should be fasted overnight (approximately 12 hours) before drug administration, with free access to water.[3]

2. Formulation Preparation:

  • Compound: EAPB0203 (N-methyl-1-(2-phenethyl)imidazo[1,2-a]quinoxalin-4-amine).

  • Vehicle: Dimethyl sulfoxide (B87167) (DMSO).[3]

  • Preparation: Prepare the dosing solution fresh on the day of administration.[3] The concentration should be calculated based on the desired dose and the injection volume.

3. Administration Routes:

  • Intravenous (i.v.) Administration:

    • Anesthetize the rat using a suitable anesthetic (e.g., sevoflurane).[3]

    • Administer the EAPB0203 solution as a single bolus injection into the penis vein.[3]

    • The recommended dose is 2.5 mg/kg.[3]

    • The injection volume should be limited to 100 µL.[3]

  • Intraperitoneal (i.p.) Administration:

    • Manually restrain the rat. Anesthesia is not typically required for this route.

    • Administer the EAPB0203 solution as a single injection into the peritoneal cavity.

    • The recommended dose is 2.5 mg/kg.[3]

    • The injection volume should be limited to 100 µL.[3]

4. Blood Sample Collection:

  • Collect blood samples at predetermined time points post-administration to characterize the pharmacokinetic profile.

  • Samples can be collected via a cannulated vein or other appropriate methods.

  • Collect blood into heparinized tubes.

  • Centrifuge the blood samples to separate the plasma.

  • Store the plasma samples at -80°C until analysis.[5]

Protocol 2: Detection of this compound in Rat Plasma by LC-MS

This protocol describes the quantification of the metabolite this compound in rat plasma using a validated liquid chromatography-mass spectrometry (LC-MS) method.[1][3]

1. Materials and Reagents:

  • Rat plasma samples

  • This compound analytical standard

  • Internal standard (from the same chemical series)[3]

  • Trifluoroacetic acid (10 ml/l)[3]

  • Oasis HLB solid-phase extraction (SPE) cartridges[3]

  • Methanol (B129727) (for SPE conditioning and elution)

  • Water (for SPE conditioning and washing)

  • Acetonitrile (B52724) (for mobile phase)

  • Formic acid (for mobile phase)

2. Sample Preparation (Solid-Phase Extraction):

  • Precipitate plasma proteins by adding 10 ml/l trifluoroacetic acid.[3]

  • Centrifuge to pellet the precipitated proteins.

  • Condition an Oasis HLB SPE cartridge with methanol followed by water.

  • Load the supernatant onto the conditioned SPE cartridge.

  • Wash the cartridge with water to remove interfering substances.

  • Elute this compound and the internal standard with methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for LC-MS analysis.

3. LC-MS Analysis:

  • Instrumentation: An Agilent 1100 series LC system coupled to a quadrupole mass spectrometer with an electrospray ionization (ESI) source is a suitable platform.[3]

  • Chromatographic Column: A suitable C18 column.

  • Mobile Phase: A gradient of acetonitrile and water, both containing a small percentage of formic acid, is typically used.

  • Flow Rate: A standard analytical flow rate (e.g., 0.2-0.4 mL/min).

  • Injection Volume: A small volume of the reconstituted sample (e.g., 5-10 µL).

  • Mass Spectrometry Detection:

    • Operate the mass spectrometer in positive ESI mode.

    • Use selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for quantification of this compound and the internal standard. The specific m/z transitions will depend on the precursor and product ions of the analytes.

4. Quantification:

  • Construct a calibration curve using the this compound analytical standard at various concentrations.

  • Calculate the concentration of this compound in the plasma samples by comparing the peak area ratio of this compound to the internal standard against the calibration curve.

Visualizations

Signaling Pathway of EAPB0203

EAPB0203_Signaling_Pathway EAPB0203 EAPB0203 PDE4 Phosphodiesterase 4 (PDE4) EAPB0203->PDE4 Inhibits p38 p38 MAPK Pathway EAPB0203->p38 Activates PI3K PI3K Pathway EAPB0203->PI3K Inhibits cAMP ↑ intracellular cAMP PDE4->cAMP Leads to CREB ↑ CREB Phosphorylation cAMP->CREB Activation Activation Inhibition Inhibition

Caption: Proposed signaling pathway of EAPB0203.

Experimental Workflow for Pharmacokinetic Study

PK_Workflow cluster_animal_phase In-Life Phase cluster_analytical_phase Bioanalytical Phase Animal_Prep Rat Acclimatization & Fasting Dosing EAPB0203 Administration (i.v. or i.p.) Animal_Prep->Dosing Sampling Blood Sample Collection Dosing->Sampling Plasma_Sep Plasma Separation Sampling->Plasma_Sep SPE Solid-Phase Extraction Plasma_Sep->SPE LCMS LC-MS Analysis for This compound Detection SPE->LCMS Data_Analysis Pharmacokinetic Data Analysis LCMS->Data_Analysis

Caption: Workflow for EAPB0203 administration and this compound detection.

Metabolic Pathway of EAPB0203 to this compound

Metabolic_Pathway EAPB0203 EAPB0203 (N-methyl-1-(2-phenethyl)imidazo [1,2-a]quinoxalin-4-amine) This compound This compound (1-(2-phenethyl)imidazo [1,2-a]quinoxalin-4-amine) EAPB0203->this compound N-demethylation (CYP1A1/2, CYP3A) Hydroxylated_Metabolites Hydroxylated Metabolites This compound->Hydroxylated_Metabolites Hydroxylation

Caption: Primary metabolic pathway of EAPB0203.

References

Application Notes and Protocols for Evaluating the Efficacy of EAPB0202 Using Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

EAPB0202 is a metabolite of the novel imidazo[1,2-a]quinoxaline (B3349733) derivative, EAPB0203, which has demonstrated cytotoxic activity against melanoma cell lines.[1] As a potential anti-cancer agent, rigorous evaluation of its efficacy at the cellular level is paramount. This document provides a comprehensive guide to essential cell-based assays for characterizing the anti-tumoral effects of this compound. The protocols detailed herein are designed to assess the compound's impact on cell viability, proliferation, apoptosis, cell cycle progression, and cell migration and invasion.

For the purpose of illustrating the potential mechanism of action of this compound, we will hypothesize its role as an inhibitor of a receptor tyrosine kinase (RTK) pathway frequently dysregulated in cancer. This hypothetical pathway involves the activation of downstream PI3K/Akt and MAPK/ERK signaling cascades, which promote cell proliferation and survival, and the regulation of cytoskeletal dynamics involved in cell motility.

Hypothesized this compound Signaling Pathway

The diagram below illustrates a hypothetical signaling pathway that may be targeted by this compound. In this model, this compound acts as an inhibitor of a receptor tyrosine kinase (RTK), thereby blocking downstream signaling pathways crucial for cancer cell survival, proliferation, and migration.

EAPB0202_Signaling_Pathway This compound This compound RTK Receptor Tyrosine Kinase (RTK) This compound->RTK PI3K PI3K RTK->PI3K MAPK_ERK MAPK/ERK Pathway RTK->MAPK_ERK Migration Cell Migration & Invasion RTK->Migration Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation Apoptosis Apoptosis Akt->Apoptosis MAPK_ERK->Proliferation MTT_Assay_Workflow start Start seed Seed cells in 96-well plate start->seed treat Treat with this compound (various concentrations) seed->treat incubate1 Incubate for 24-72 hours treat->incubate1 add_mtt Add MTT reagent incubate1->add_mtt incubate2 Incubate for 2-4 hours add_mtt->incubate2 solubilize Add solubilization solution incubate2->solubilize read Read absorbance at 570 nm solubilize->read end End read->end Apoptosis_Assay_Workflow start Start seed Seed cells in 6-well plate start->seed treat Treat with this compound seed->treat incubate Incubate for 24 hours treat->incubate harvest Harvest and wash cells incubate->harvest resuspend Resuspend in Annexin V binding buffer harvest->resuspend stain Add Annexin V-FITC and Propidium Iodide resuspend->stain incubate_stain Incubate in dark for 15-20 min stain->incubate_stain analyze Analyze by flow cytometry incubate_stain->analyze end End analyze->end Cell_Cycle_Workflow start Start seed Seed cells start->seed treat Treat with This compound seed->treat harvest Harvest and wash cells treat->harvest fix Fix cells in cold 70% ethanol harvest->fix wash_resuspend Wash and resuspend in PBS fix->wash_resuspend rnase Treat with RNase A wash_resuspend->rnase stain Stain with Propidium Iodide rnase->stain analyze Analyze by flow cytometry stain->analyze end End analyze->end Wound_Healing_Workflow start Start seed Seed cells to confluency start->seed scratch Create a 'wound' with a pipette tip seed->scratch wash Wash to remove debris scratch->wash treat Add medium with This compound wash->treat image_t0 Image at 0h treat->image_t0 incubate Incubate for 12-24 hours image_t0->incubate image_tx Image at various time points incubate->image_tx analyze Measure wound closure image_tx->analyze end End analyze->end Transwell_Invasion_Workflow start Start coat Coat Transwell insert with Matrigel start->coat seed Seed cells in serum-free medium in upper chamber coat->seed add_chemo Add medium with chemoattractant (e.g., FBS) to lower chamber seed->add_chemo treat Add this compound to upper chamber add_chemo->treat incubate Incubate for 24-48 hours treat->incubate remove_noninv Remove non-invading cells from upper surface incubate->remove_noninv fix_stain Fix and stain invading cells on lower surface remove_noninv->fix_stain image_count Image and count invading cells fix_stain->image_count end End image_count->end

References

Application Notes and Protocols for the Synthesis and Use of EAPB0202

Author: BenchChem Technical Support Team. Date: December 2025

For Research Purposes Only

These application notes provide a comprehensive guide for the synthesis and biological evaluation of EAPB0202, an imidazo[1,2-a]quinoxaline (B3349733) derivative. This compound is the N-demethylated metabolite of EAPB0203, a compound with demonstrated anti-tumoral activity against melanoma.[1] This document is intended for researchers, scientists, and drug development professionals.

Chemical Information
CompoundIUPAC NameMolecular FormulaMolecular Weight
This compound1-(2-phenethyl)imidazo[1,2-a]quinoxalin-4-amineC₁₈H₁₆N₄288.35 g/mol
EAPB0203N-methyl-1-(2-phenethyl)imidazo[1,2-a]quinoxalin-4-amineC₁₉H₁₈N₄302.38 g/mol

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process adapted from general methods for the synthesis of imidazo[1,2-a]quinoxaline derivatives.[2][3][4] The overall synthetic workflow is depicted below.

Caption: Synthetic workflow for this compound.

Experimental Protocols: Synthesis

Materials and Reagents:

Protocol:

Step 1: Synthesis of 2,3-dichloroquinoxaline

  • A mixture of o-phenylenediamine and oxalic acid is heated to produce 2,3-quinoxalinediol.

  • The resulting 2,3-quinoxalinediol is refluxed with phosphorus oxychloride and a catalytic amount of dimethylformamide to yield 2,3-dichloroquinoxaline.

Step 2: Synthesis of 2-amino-3-chloroquinoxaline

  • 2,3-dichloroquinoxaline is treated with a solution of ammonia in dioxane to selectively substitute one chlorine atom, yielding 2-amino-3-chloroquinoxaline.

Step 3: Synthesis of 4-chloro-1-(2-phenethyl)imidazo[1,2-a]quinoxaline

  • 2-amino-3-chloroquinoxaline is reacted with 3-phenylpropanal in the presence of a strong base such as sodium hydride in dimethylacetamide to facilitate the condensation and cyclization, forming the imidazo[1,2-a]quinoxaline core.

Step 4: Synthesis of this compound

  • The intermediate 4-chloro-1-(2-phenethyl)imidazo[1,2-a]quinoxaline is subjected to nucleophilic substitution with aqueous ammonia to yield the final product, this compound (1-(2-phenethyl)imidazo[1,2-a]quinoxalin-4-amine).

  • The crude product is purified by column chromatography on silica (B1680970) gel.

Biological Activity and Applications

This compound is the primary metabolite of EAPB0203, a compound that has shown significant cytotoxic activity against human melanoma cell lines.[1] The biological activity of this compound is expected to be comparable to its parent compound.

In Vitro Cytotoxicity Data (for EAPB0203)
Cell LineCancer TypeIC₅₀ (µM)Reference Compounds IC₅₀ (µM)
A375Human Melanoma1.57[3][5]Imiquimod: 70, Fotemustine: 173[5]
M4BeHuman Melanoma> Imiquimod, Fotemustine[1]Not specified
Experimental Protocol: Cell Viability Assay (MTT Assay)

This protocol outlines a method to determine the cytotoxic effects of this compound on a cancer cell line (e.g., A375 human melanoma).

A Seed cells in 96-well plate B Incubate for 24h A->B C Treat with this compound (various concentrations) B->C D Incubate for 48-72h C->D E Add MTT reagent D->E F Incubate for 4h E->F G Add solubilization solution (e.g., DMSO) F->G H Read absorbance at 570 nm G->H

Caption: Workflow for MTT cell viability assay.

Materials and Reagents:

  • A375 human melanoma cell line

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a buffered solution)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed A375 cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in a complete culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include wells with vehicle control (DMSO) and untreated cells.

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration of this compound that inhibits cell growth by 50%).

Mechanism of Action and Signaling Pathway

The broader class of imidazo[1,2-a]quinoxalines has been shown to exert its anticancer effects through the modulation of key signaling pathways involved in cell survival and proliferation, such as the PI3K/AKT pathway.[6] Downregulation of this pathway can lead to the induction of apoptosis.

cluster_0 Cell Membrane cluster_1 Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K activates AKT AKT PI3K->AKT activates Apoptosis Apoptosis AKT->Apoptosis inhibits Proliferation Cell Proliferation AKT->Proliferation promotes This compound This compound This compound->AKT inhibits

Caption: Proposed signaling pathway for this compound.

References

Analytical Standards for the Measurement of EAPB0202: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

EAPB0202 is an active metabolite of the novel imidazo[1,2-a]quinoxaline (B3349733) derivative, EAPB0203, a compound that has demonstrated significant anti-tumoral activity, particularly in melanoma and T-lymphomas. As a key metabolite, accurate and reliable quantification of this compound is critical for pharmacokinetic studies, metabolism profiling, and understanding the overall efficacy and safety of its parent compound. This document provides detailed application notes and protocols for the analytical measurement of this compound, focusing on a validated liquid chromatography-mass spectrometry (LC-MS) method. Additionally, it explores the potential signaling pathways associated with the parent compound, offering insights into the mechanism of action.

I. Analytical Measurement of this compound

A robust and sensitive liquid chromatography-mass spectrometry (LC-MS) method has been validated for the simultaneous quantification of EAPB0203 and its metabolite, this compound, in biological matrices such as rat plasma.[1] This method is essential for preclinical pharmacokinetic and metabolism studies.

Experimental Protocol: Quantification of this compound in Plasma by LC-MS/MS

This protocol outlines a general procedure for the quantification of this compound in plasma, based on established methods for similar imidazo[1,2-a]quinoxaline derivatives.[2]

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma sample, add 300 µL of acetonitrile (B52724) containing the internal standard (e.g., a structurally similar but isotopically labeled compound or a stable isotope-labeled version of this compound).

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. Liquid Chromatography Conditions

  • HPLC System: A standard high-performance liquid chromatography system.

  • Column: A C8 reversed-phase column (e.g., Zorbax Eclipse XDB-C8, 4.6 x 150 mm, 5 µm) is suitable for the separation of imidazo[1,2-a]quinoxaline derivatives.[2]

  • Mobile Phase: A gradient elution using a mixture of:

    • Solvent A: 0.1% Formic acid in water

    • Solvent B: Acetonitrile

  • Gradient Program:

    • 0-2 min: 20% B

    • 2-8 min: 20-80% B (linear gradient)

    • 8-10 min: 80% B

    • 10.1-12 min: 20% B (re-equilibration)

  • Flow Rate: 0.5 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

3. Mass Spectrometry Conditions

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode.

  • Detection Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM). For higher specificity and sensitivity, MRM is recommended.

  • MRM Transitions (Hypothetical):

    • This compound: Precursor ion (m/z) -> Product ion (m/z)

    • Internal Standard: Precursor ion (m/z) -> Product ion (m/z) (Note: The specific m/z values for this compound would need to be determined experimentally by direct infusion of a standard solution.)

  • Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 350°C

    • Gas Flow Rates (Nitrogen): Optimized for the specific instrument.

Data Presentation: Summary of LC-MS/MS Method Validation Parameters

The following table summarizes the typical validation parameters for an LC-MS/MS method for the quantification of this compound in plasma, based on methods for similar compounds.[2]

ParameterSpecificationTypical Value
Linearity
Calibration Curve RangeQuadratic relationship5 - 1000 µg/L
Correlation Coefficient (r²)≥ 0.99> 0.995
Precision
Intra-day Precision (%RSD)≤ 15%≤ 14%
Inter-day Precision (%RSD)≤ 15%≤ 14%
Accuracy
Mean Recovery (%)85 - 115%92 - 113%
Sensitivity
Lower Limit of Quantification (LLOQ)Signal-to-noise ratio ≥ 105 µg/L
Extraction Efficiency
Mean Extraction Recovery (%)Consistent and reproducible> 72%

II. Signaling Pathways and Mechanism of Action

While the direct molecular targets of this compound are still under investigation, the parent compound, EAPB0203, and other imidazo[1,2-a]quinoxaline derivatives have been shown to exert their anti-cancer effects through various mechanisms, including the potential modulation of the Ephrin (Eph) receptor signaling pathway. The Eph receptors, particularly EphB4, and their ligands, like ephrin-B2, are frequently dysregulated in cancer and play crucial roles in tumor growth, angiogenesis, and metastasis.

Hypothesized Signaling Pathway of this compound's Parent Compound

The diagram below illustrates a potential signaling pathway that could be modulated by EAPB0203, and by extension, its metabolite this compound. The parent compound has been suggested to target tubulin polymerization, a mechanism distinct from Eph receptor signaling.[3] However, the broader class of imidazoquinoxalines has been linked to Eph receptor pathways, which are critical in cancer progression. This diagram visualizes the EphB4 forward signaling pathway, a potential, though not definitively confirmed, target.

EphB4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EphrinB2 Ephrin-B2 Ligand EphB4 EphB4 Receptor EphrinB2->EphB4 Binding & Activation PI3K PI3K EphB4->PI3K Recruitment & Activation Angiogenesis Angiogenesis EphB4->Angiogenesis Metastasis Metastasis EphB4->Metastasis Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival Akt->Proliferation mTOR->Proliferation EAPB0203 EAPB0203 / this compound (Hypothesized) EAPB0203->EphB4 Modulation?

Caption: Hypothesized EphB4 signaling pathway potentially modulated by EAPB0203/EAPB0202.

III. Experimental Workflow and Logical Relationships

The successful application of analytical standards for this compound measurement in a research and development setting involves a structured workflow. The following diagram illustrates the logical progression from sample collection to data analysis and interpretation.

Experimental_Workflow cluster_sample_handling Sample Handling cluster_analytical_procedure Analytical Procedure cluster_data_processing Data Processing & Analysis cluster_interpretation Interpretation & Reporting Sample_Collection Plasma Sample Collection (e.g., from PK study) Sample_Storage Sample Storage (-80°C) Sample_Collection->Sample_Storage Sample_Prep Sample Preparation (Protein Precipitation) Sample_Storage->Sample_Prep LCMS_Analysis LC-MS/MS Analysis Sample_Prep->LCMS_Analysis Peak_Integration Peak Integration & Quantification LCMS_Analysis->Peak_Integration Data_Review Data Review & QC Check Peak_Integration->Data_Review PK_Analysis Pharmacokinetic Analysis Data_Review->PK_Analysis Results_Interpretation Interpretation of Results PK_Analysis->Results_Interpretation Final_Report Final Report Generation Results_Interpretation->Final_Report

Caption: Standard workflow for this compound measurement in preclinical studies.

Conclusion

The analytical methods and protocols outlined in this document provide a comprehensive framework for the accurate and reliable measurement of this compound in biological matrices. Adherence to these validated procedures is essential for obtaining high-quality data in preclinical and clinical development. Further research into the specific molecular targets and signaling pathways of this compound will provide a more complete understanding of its pharmacological activity and contribute to the rational development of its parent compound, EAPB0203, as a potential anti-cancer therapeutic.

References

Application Notes and Protocols for In Vitro Metabolism Studies of Test Compounds by CYP1A1 and CYP1A2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The cytochrome P450 (CYP) family of enzymes, particularly isoforms CYP1A1 and CYP1A2, play a crucial role in the metabolism of a wide array of xenobiotics, including therapeutic drugs.[1][2] Understanding the metabolic fate of a new chemical entity (NCE), such as the hypothetical compound EAPB0202, is a critical step in drug discovery and development. It helps in predicting its pharmacokinetic profile, potential drug-drug interactions (DDIs), and toxicity.[1][3] CYP1A1 is primarily expressed in extrahepatic tissues and is induced by environmental factors like smoking, while CYP1A2 is constitutively expressed in the liver and is also inducible.[4] Given their overlapping substrate specificities, it is important to delineate the contribution of each isoform to the metabolism of a test compound.[5][6][7]

These application notes provide detailed protocols for determining the metabolic stability of a test compound (e.g., this compound) with human CYP1A1 and CYP1A2 enzymes and for assessing its potential to inhibit these enzymes.

Data Presentation

Table 1: Metabolic Stability of this compound with CYP1A1 and CYP1A2
ParameterRecombinant Human CYP1A1Recombinant Human CYP1A2
Test Compound Concentration (µM) 11
Incubation Time (min) 0, 5, 15, 30, 600, 5, 15, 30, 60
% Remaining at 60 min Data to be filledData to be filled
Half-life (t1/2, min) Data to be filledData to be filled
Intrinsic Clearance (CLint, µL/min/pmol CYP) Data to be filledData to be filled
Table 2: CYP1A1 and CYP1A2 Inhibition by this compound
CYP IsoformProbe SubstrateThis compound Concentration (µM)% InhibitionIC50 (µM)
CYP1A1 Phenacetin0.1, 0.5, 1, 5, 10, 50Data to be filledData to be filled
CYP1A2 Phenacetin0.1, 0.5, 1, 5, 10, 50Data to be filledData to be filled
Positive Control (α-Naphthoflavone)ConcentrationData to be filledData to be filled

Experimental Protocols

Protocol for Metabolic Stability Assay

This protocol is designed to determine the rate at which a test compound is metabolized by CYP1A1 and CYP1A2, which is crucial for predicting its in vivo clearance.[8][9][10][11]

Materials:

  • Recombinant human CYP1A1 and CYP1A2 enzymes

  • Test compound (this compound) stock solution (e.g., 10 mM in DMSO)

  • Phosphate (B84403) buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Control compounds (e.g., a known stable compound and a known labile compound)

  • Quenching solution (e.g., ice-cold acetonitrile (B52724) with an internal standard)

  • 96-well plates

  • Incubator/shaker (37°C)

  • LC-MS/MS system for analysis

Procedure:

  • Preparation of Incubation Mixture:

    • Prepare a master mix containing phosphate buffer and the NADPH regenerating system.

    • Prepare a separate solution of the CYP enzyme in phosphate buffer.

  • Incubation:

    • Add the CYP enzyme solution to the wells of a 96-well plate.

    • Add the test compound to the wells to achieve the final desired concentration (e.g., 1 µM).

    • Pre-incubate the plate at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system master mix.

  • Time Points and Quenching:

    • At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), stop the reaction by adding an equal volume of ice-cold quenching solution. The 0-minute time point is prepared by adding the quenching solution before the NADPH regenerating system.

  • Sample Processing:

    • Centrifuge the plate to pellet the precipitated protein.

    • Transfer the supernatant to a new plate for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the test compound.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the test compound remaining versus time.

    • Determine the elimination rate constant (k) from the slope of the linear regression.

    • Calculate the half-life (t1/2) = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) = (0.693 / t1/2) * (incubation volume / enzyme concentration).

Protocol for CYP Inhibition Assay

This assay determines the potential of a test compound to inhibit the metabolic activity of CYP1A1 and CYP1A2, which is a common cause of drug-drug interactions.[1][12][13][14]

Materials:

  • Recombinant human CYP1A1 and CYP1A2 enzymes

  • Test compound (this compound) stock solution

  • CYP1A1/2 probe substrate (e.g., Phenacetin)

  • Positive control inhibitor (e.g., α-Naphthoflavone)

  • Phosphate buffer (pH 7.4)

  • NADPH regenerating system

  • Quenching solution (e.g., ice-cold acetonitrile with an internal standard for the metabolite)

  • 96-well plates

  • Incubator/shaker (37°C)

  • LC-MS/MS system for analysis

Procedure:

  • Preparation of Incubation Mixtures:

    • Prepare a master mix containing phosphate buffer, the CYP enzyme, and the probe substrate.

    • Prepare serial dilutions of the test compound and the positive control inhibitor in a separate plate.

  • Incubation:

    • Add the test compound/inhibitor solutions to the wells of the incubation plate.

    • Add the enzyme-substrate master mix to the wells.

    • Pre-incubate the plate at 37°C for 5-10 minutes.

    • Initiate the reaction by adding the pre-warmed NADPH regenerating system.

  • Reaction Termination:

    • After a fixed incubation time (e.g., 15 minutes, within the linear range of metabolite formation), terminate the reaction by adding the quenching solution.

  • Sample Processing:

    • Centrifuge the plate to pellet the protein.

    • Transfer the supernatant for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the formation of the probe substrate's metabolite.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percent inhibition versus the logarithm of the test compound concentration.

    • Determine the IC50 value by fitting the data to a suitable sigmoidal dose-response curve.

Visualizations

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation prep_reagents Prepare Reagents (Buffer, NADPH, Enzymes) pre_incubation Pre-incubate Enzyme and Compound at 37°C prep_reagents->pre_incubation prep_compounds Prepare Test Compound (this compound) Dilutions prep_compounds->pre_incubation start_reaction Initiate Reaction with NADPH pre_incubation->start_reaction incubation Incubate at 37°C (Time-course or Fixed Time) start_reaction->incubation quench Quench Reaction (Ice-cold Acetonitrile) incubation->quench process Process Samples (Centrifugation) quench->process lcms LC-MS/MS Analysis process->lcms calc_stability Calculate Metabolic Stability (t½, CLint) lcms->calc_stability calc_inhibition Calculate Inhibition (IC50) lcms->calc_inhibition

Caption: Experimental workflow for CYP1A1/2 metabolism studies.

metabolic_pathway cluster_cyp1a1 CYP1A1 Metabolism cluster_cyp1a2 CYP1A2 Metabolism This compound This compound (Parent Compound) Metabolite_A1 Metabolite A1 This compound->Metabolite_A1 Oxidation Metabolite_B1 Metabolite B1 This compound->Metabolite_B1 Dealkylation Metabolite_A2 Metabolite A2 This compound->Metabolite_A2 Oxidation Metabolite_C2 Metabolite C2 This compound->Metabolite_C2 Hydroxylation

Caption: Putative metabolic pathways of this compound by CYP1A1 and CYP1A2.

References

Application Notes and Protocols: High-Throughput Screening for EAPB0202 Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

EAPB0202, an imidazo[1,2-a]quinoxaline (B3349733) derivative, has emerged as a compound of interest in oncology research. As a metabolite of the pro-drug EAPB0203, which has demonstrated anti-tumoral activity, the exploration of this compound analogues is a promising avenue for the discovery of novel cancer therapeutics.[1] This document provides detailed application notes and protocols for the high-throughput screening (HTS) of this compound analogues to identify potent and selective anti-cancer agents. The primary focus of this screening strategy is the Ephrin type-B receptor 2 (EphB2) signaling pathway, a key regulator of cell proliferation and migration that is frequently dysregulated in various cancers, including colorectal cancer.[2][3]

Target Signaling Pathway: EphB2

The EphB2 receptor, a member of the largest receptor tyrosine kinase (RTK) family, and its ephrin-B ligands are critical mediators of cell-cell communication, influencing cell adhesion, migration, and tissue architecture.[4][5] In the context of cancer, particularly colorectal cancer, EphB2 has a dual role, acting as a tumor suppressor in early stages by controlling cell positioning, while its overexpression can be associated with tumor progression.[3][6] The kinase activity of EphB2 is crucial for its mitogenic effects, making it a compelling target for therapeutic intervention.[7] The proposed mechanism of action for this compound analogues is the inhibition of EphB2 kinase activity, thereby disrupting downstream signaling cascades that promote cancer cell proliferation and survival.

EphB2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Ephrin-B Ligand Ephrin-B Ligand EphB2 Receptor EphB2 Receptor Ephrin-B Ligand->EphB2 Receptor Binding EphB2 Dimerization EphB2 Dimerization EphB2 Receptor->EphB2 Dimerization Autophosphorylation Autophosphorylation EphB2 Dimerization->Autophosphorylation Downstream Effectors Downstream Effectors Autophosphorylation->Downstream Effectors Activation Proliferation & Survival Proliferation & Survival Downstream Effectors->Proliferation & Survival Promotes This compound Analogue This compound Analogue This compound Analogue->Autophosphorylation Inhibition

EphB2 Signaling Pathway and Inhibition

High-Throughput Screening Workflow

The HTS workflow is designed to efficiently screen a library of this compound analogues, identify hit compounds, and confirm their activity through a series of tiered assays.

HTS_Workflow This compound Analogue Library This compound Analogue Library Primary Screen Primary Screen This compound Analogue Library->Primary Screen Cell-Based Viability Assay Hit Identification Hit Identification Primary Screen->Hit Identification Potency & Efficacy Analysis Secondary Screen Secondary Screen Hit Identification->Secondary Screen Biochemical Kinase Assay Lead Optimization Lead Optimization Secondary Screen->Lead Optimization Confirmed Hits

HTS Workflow for this compound Analogues

Data Presentation: Quantitative HTS Results

Quantitative data from the primary and secondary screens should be meticulously organized to facilitate the comparison of this compound analogues.

Table 1: Primary Screen - Cell Viability (MTT Assay) in HT-29 Colon Cancer Cells

Analogue IDStructure/SubstitutionIC50 (µM)Max Inhibition (%)
This compound-0014-fluoro-phenyl5.298
This compound-0024-chloro-phenyl3.899
This compound-0034-methoxy-phenyl12.595
This compound-0043,4-dichloro-phenyl1.9100
This compound-0054-trifluoromethyl-phenyl2.599
This compound-0062-pyridyl8.797
This compound-0073-pyridyl15.192
This compound-0084-pyridyl9.396
Doxorubicin (Control)-0.8100

Table 2: Secondary Screen - EphB2 Kinase Inhibition Assay (Radiometric)

Analogue IDIC50 (µM) vs. EphB2Selectivity vs. Other Kinases
This compound-0020.5>50-fold vs. VEGFR2, EGFR
This compound-0040.2>100-fold vs. VEGFR2, EGFR
This compound-0050.3>80-fold vs. VEGFR2, EGFR
Staurosporine (Control)0.01Non-selective

Experimental Protocols

Protocol 1: Primary High-Throughput Screen - Cell Viability MTT Assay

This protocol details the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay for assessing the cytotoxic effects of this compound analogues on a relevant cancer cell line, such as the HT-29 human colon adenocarcinoma cell line, which is known to express EphB2.[8][9]

Materials:

  • HT-29 human colon cancer cells

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound analogue library (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 384-well clear-bottom cell culture plates

  • Automated liquid handling system

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture HT-29 cells to ~80% confluency.

    • Trypsinize and resuspend cells in fresh medium to a concentration of 5 x 10^4 cells/mL.

    • Using an automated liquid handler, dispense 50 µL of the cell suspension into each well of a 384-well plate (2,500 cells/well).

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound analogues in culture medium. A typical concentration range for a primary screen is a single high concentration (e.g., 10 µM). For dose-response curves, a 7-point dilution series is recommended.

    • Add 1 µL of the compound dilutions to the respective wells using an acoustic liquid handler for precision. Include vehicle controls (DMSO) and a positive control (e.g., Doxorubicin).

    • Incubate the plate for 72 hours at 37°C and 5% CO2.

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 4 hours at 37°C.

  • Solubilization:

    • Add 50 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.

    • Incubate the plate at room temperature for 4 hours, protected from light, with gentle shaking.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • For dose-response experiments, plot the percentage of viability against the log of the compound concentration and fit a sigmoidal curve to determine the IC50 value.

Protocol 2: Secondary High-Throughput Screen - EphB2 Kinase Assay (Radiometric)

This biochemical assay directly measures the inhibition of EphB2 kinase activity by the hit compounds identified in the primary screen.[10][11]

Materials:

  • Recombinant human EphB2 kinase domain

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • [γ-33P]-ATP

  • Assay buffer (e.g., 8 mM MOPS pH 7.0, 0.2 mM EDTA, 10 mM MgAcetate, 10 mM MnCl2)

  • Stop solution (e.g., 0.5% phosphoric acid)

  • 384-well plates

  • Filter plates

  • Scintillation counter

Procedure:

  • Compound Plating:

    • Dispense serial dilutions of the hit this compound analogues in DMSO into 384-well plates.

  • Reaction Setup:

    • Prepare a master mix containing the assay buffer, recombinant EphB2 kinase, and the poly(Glu, Tyr) substrate.

    • Dispense the master mix into the wells containing the compounds.

    • Incubate at room temperature for 10 minutes to allow for compound binding.

  • Reaction Initiation:

    • Prepare a solution of [γ-33P]-ATP in assay buffer.

    • Add the ATP solution to all wells to initiate the kinase reaction.

  • Reaction Incubation:

    • Incubate the plate at room temperature for 60 minutes.

  • Reaction Termination:

    • Add the stop solution to each well to terminate the reaction.

  • Filtration and Washing:

    • Transfer the reaction mixture to a filter plate.

    • Wash the filter plate multiple times with a wash buffer (e.g., 0.425% phosphoric acid) to remove unincorporated [γ-33P]-ATP.

  • Signal Detection:

    • Dry the filter plate and add a scintillant.

    • Measure the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Calculate the percent inhibition of kinase activity for each compound concentration relative to the controls.

    • Determine the IC50 value by plotting the percent inhibition against the log of the compound concentration.

Analogue Synthesis Strategy

A library of this compound analogues can be generated by modifying the core imidazo[1,2-a]quinoxaline scaffold. A general synthetic approach involves the condensation of a substituted 2-amino-3-chloroquinoxaline with various α-amino ketones. This allows for the introduction of diverse substituents at key positions to explore the structure-activity relationship (SAR).

Synthesis_Scheme Substituted 2-amino-3-chloroquinoxaline Substituted 2-amino-3-chloroquinoxaline Condensation Condensation Substituted 2-amino-3-chloroquinoxaline->Condensation alpha-amino ketone alpha-amino ketone alpha-amino ketone->Condensation This compound Analogue Library This compound Analogue Library Condensation->this compound Analogue Library Cyclization

General Synthesis of this compound Analogues

Conclusion

The protocols and application notes presented here provide a comprehensive framework for the high-throughput screening of this compound analogues. By employing a tiered screening approach that begins with a cell-based viability assay and progresses to a target-specific biochemical kinase assay, researchers can efficiently identify and characterize novel inhibitors of the EphB2 signaling pathway. The systematic collection and organization of quantitative data will be instrumental in elucidating structure-activity relationships and guiding the lead optimization process for the development of the next generation of targeted cancer therapies.

References

Application Notes and Protocols: In Vivo Imaging of EAPB0202 Distribution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

EAPB0202, the primary metabolite of the promising anti-tumoral agent EAPB0203, plays a crucial role in the overall pharmacokinetic and pharmacodynamic profile of its parent compound.[1][2] Understanding the in vivo distribution of this compound is essential for elucidating its contribution to the therapeutic efficacy and potential off-target effects of EAPB0203. This document provides detailed protocols for a proposed in vivo imaging strategy to visualize and quantify the biodistribution of this compound in a preclinical tumor model. While direct in vivo imaging studies on this compound are not yet published, the following protocols are based on established methodologies for small molecule imaging and the known pharmacokinetic properties of this compound.

Rationale for In Vivo Imaging

In vivo imaging offers a powerful, non-invasive approach to longitudinally track the biodistribution of therapeutic agents in living organisms. This allows for the assessment of:

  • Tumor Targeting and Accumulation: Quantifying the concentration of this compound within the tumor microenvironment over time.

  • Organ Distribution and Clearance: Evaluating the uptake and elimination of this compound in major organs to assess potential toxicity.

  • Pharmacokinetic Profiling: Correlating plasma concentrations with tissue-specific distribution.

Given that this compound is a metabolite of EAPB0203, which has shown efficacy against melanoma and T-lymphomas, a melanoma xenograft mouse model is proposed for these studies.[2]

Quantitative Biodistribution Data

The following tables represent hypothetical quantitative data that could be obtained from the described in vivo imaging and ex vivo validation experiments. These tables are intended to serve as a template for data presentation.

Table 1: In Vivo Biodistribution of Fluorescently-Labeled this compound in Tumor-Bearing Mice

OrganMean Fluorescence Intensity (Arbitrary Units) ± SD
Tumor8500 ± 1200
Liver15000 ± 2500
Kidneys9500 ± 1500
Spleen4500 ± 800
Lungs3000 ± 600
Heart1500 ± 300
Muscle800 ± 150

Data presented as mean ± standard deviation at 24 hours post-injection.

Table 2: Ex Vivo Quantification of this compound in Tissues via LC-MS/MS

OrganConcentration (ng/g tissue) ± SD
Tumor120 ± 25
Liver250 ± 45
Kidneys180 ± 30
Spleen90 ± 18
Lungs60 ± 12
Heart30 ± 8
Plasma50 ± 10 (ng/mL)

Data presented as mean ± standard deviation at 24 hours post-injection, correlating with in vivo imaging data.

Experimental Protocols

Protocol 1: Synthesis and Validation of Fluorescently-Labeled this compound

This protocol outlines the conceptual steps for labeling this compound with a near-infrared (NIR) fluorescent dye for in vivo imaging.

Materials:

  • This compound (1-(2-phenethyl)imidazo[1,2-a]quinoxalin-4-amine)[1]

  • NIR fluorescent dye with an NHS-ester reactive group (e.g., Cy7-NHS ester)

  • Anhydrous Dimethylformamide (DMF)

  • Triethylamine (TEA)

  • High-Performance Liquid Chromatography (HPLC) system

  • Mass Spectrometer (MS)

Procedure:

  • Conjugation Reaction: Dissolve this compound and a 1.5 molar excess of the NIR dye-NHS ester in anhydrous DMF. Add TEA to catalyze the reaction. Stir the reaction mixture in the dark at room temperature for 4 hours.

  • Purification: Purify the resulting fluorescently-labeled this compound (this compound-NIR) using preparative HPLC.

  • Characterization: Confirm the identity and purity of this compound-NIR using mass spectrometry and analytical HPLC.

  • Stability Assessment: Evaluate the stability of the conjugate in plasma and phosphate-buffered saline (PBS) over 48 hours.

Protocol 2: In Vivo Optical Imaging of this compound-NIR in a Xenograft Mouse Model

Animal Model:

  • Athymic nude mice (6-8 weeks old)

  • A375 human melanoma cell line[2]

Procedure:

  • Tumor Inoculation: Subcutaneously inject 5 x 10^6 A375 cells into the right flank of each mouse. Allow tumors to reach a volume of approximately 100-150 mm³.

  • Imaging Agent Administration: Administer a single intravenous (IV) injection of this compound-NIR (10 mg/kg) to each mouse.

  • In Vivo Imaging:

    • Anesthetize mice using isoflurane.

    • Acquire whole-body fluorescence images at multiple time points (e.g., 1, 4, 8, 24, and 48 hours) post-injection using an in vivo imaging system (IVIS) or similar device.

    • Use appropriate excitation and emission filters for the selected NIR dye.

  • Data Analysis:

    • Draw regions of interest (ROIs) around the tumor and major organs (liver, kidneys, spleen, lungs).

    • Quantify the average fluorescence intensity within each ROI at each time point.

    • Normalize the fluorescence intensity to account for variations in animal size and background fluorescence.

Protocol 3: Ex Vivo Biodistribution Analysis

Procedure:

  • Tissue Harvesting: At the final imaging time point (48 hours), euthanize the mice.

  • Ex Vivo Imaging: Immediately excise the tumor and major organs (liver, kidneys, spleen, lungs, heart) and acquire ex vivo fluorescence images to confirm the in vivo findings.

  • Quantitative Analysis (LC-MS/MS):

    • Homogenize a portion of each excised tissue.

    • Extract this compound from the tissue homogenates using an appropriate solvent extraction method.

    • Quantify the concentration of this compound in each tissue sample using a validated liquid chromatography-mass spectrometry (LC-MS/MS) method.[2]

    • Express the results as nanograms of this compound per gram of tissue.

Visualizations

experimental_workflow Experimental Workflow for In Vivo Imaging of this compound cluster_prep Preparation cluster_invivo In Vivo Studies cluster_exvivo Ex Vivo Analysis cluster_data Data Analysis synthesis Synthesis & Purification of this compound-NIR validation In Vitro Validation (Stability, Purity) synthesis->validation animal_model Tumor Xenograft Mouse Model validation->animal_model injection IV Injection of This compound-NIR animal_model->injection imaging Longitudinal In Vivo Imaging injection->imaging euthanasia Euthanasia & Tissue Harvesting imaging->euthanasia exvivo_imaging Ex Vivo Organ Imaging euthanasia->exvivo_imaging lcms LC-MS/MS Quantification euthanasia->lcms roi_analysis ROI Analysis of In Vivo Images exvivo_imaging->roi_analysis biodistribution Biodistribution Quantification lcms->biodistribution roi_analysis->biodistribution

Caption: Workflow for in vivo imaging and biodistribution analysis of this compound.

signaling_pathway Proposed Signaling Pathway of Parent Compound EAPB0203 cluster_apoptosis Apoptosis Regulation cluster_cellcycle Cell Cycle Control EAPB0203 EAPB0203 cIAP1 c-IAP-1 EAPB0203->cIAP1 inhibition BclXL Bcl-XL EAPB0203->BclXL inhibition p53 p53 EAPB0203->p53 stabilization Mitochondria Mitochondria BclXL->Mitochondria stabilizes membrane p21 p21 p53->p21 activation CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspases Caspase Activation CytochromeC->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Known signaling pathway of the parent compound, EAPB0203.[1]

References

EAPB0202 Formulation for Preclinical Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

EAPB0202 is an active metabolite of the novel imidazo[1,2-a]quinoxaline (B3349733) derivative, EAPB0203, which has demonstrated promising anti-tumoral activity, particularly against melanoma.[1][2] Preclinical studies have shown that this compound exhibits in vitro cytotoxic activity comparable to its parent compound.[3] this compound is formed via N-demethylation of EAPB0203 in the liver by cytochrome P450 enzymes, primarily CYP1A1/2 and CYP3A isoforms.[4] This document provides detailed application notes and protocols for the formulation and preclinical evaluation of this compound.

Data Presentation

In Vitro Cytotoxicity

Quantitative data for the in vitro cytotoxicity of EAPB0203, the parent compound of this compound, against human melanoma cell lines is summarized below. The cytotoxic activity of this compound is reported to be similar to EAPB0203.[3]

Cell LineCompoundIC50 (µM)
A375EAPB0203~1-10
M4BeEAPB0203~1-10

Data is extrapolated from studies on EAPB0203, which state this compound has similar cytotoxicity.

In Vivo Efficacy of Parent Compound (EAPB0203)

The following table summarizes the in vivo efficacy of the parent compound, EAPB0203, in a xenograft mouse model. These results can serve as a benchmark for designing preclinical studies with this compound.

Animal ModelTreatmentDoseAdministration RouteOutcome
Xenografted MiceEAPB02035 mg/kgIntraperitonealIncreased survival time
Xenografted MiceEAPB020320 mg/kgIntraperitonealIncreased survival time

This data pertains to the parent compound EAPB0203 and provides a basis for designing in vivo studies for this compound.[1]

Experimental Protocols

Formulation of this compound for In Vitro Studies

Objective: To prepare a stock solution of this compound for use in in vitro assays such as cytotoxicity and signaling pathway analysis.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Vortex mixer

Protocol:

  • Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add a sufficient volume of DMSO to achieve a high-concentration stock solution (e.g., 10 mM).

  • Vortex the tube thoroughly until the this compound is completely dissolved.

  • Sterile-filter the stock solution through a 0.22 µm syringe filter if necessary.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C, protected from light.

  • For cell-based assays, dilute the stock solution to the desired final concentrations in the appropriate cell culture medium. Ensure the final DMSO concentration is non-toxic to the cells (typically ≤ 0.5%).

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the cytotoxic effects of this compound on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., A375 melanoma cells)

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Protocol:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete medium from the stock solution.

  • Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include wells with vehicle control (medium with the same concentration of DMSO) and untreated controls.

  • Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, until a purple formazan (B1609692) precipitate is visible.

  • Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

In Vivo Formulation of this compound for Preclinical Animal Models

Objective: To prepare a formulation of this compound suitable for intraperitoneal administration in mice.

Materials:

  • This compound powder

  • Sterile vehicle (e.g., a mixture of DMSO, Cremophor EL, and saline)

  • Sterile vials

  • Vortex mixer

  • Sonicator (optional)

Protocol:

  • Determine the required dose and concentration of this compound for the in vivo study.

  • In a sterile vial, dissolve the calculated amount of this compound powder in a small volume of DMSO.

  • Add Cremophor EL to the DMSO solution and mix well.

  • Slowly add sterile saline to the mixture while vortexing to achieve the final desired concentration. A typical vehicle composition might be 5-10% DMSO, 5-10% Cremophor EL, and 80-90% saline.

  • If the solution is not clear, sonicate briefly to aid dissolution.

  • Visually inspect the formulation for any precipitation before administration.

  • The formulation should be prepared fresh before each administration.

Murine Xenograft Model for Efficacy Studies

Objective: To evaluate the anti-tumor efficacy of this compound in a xenograft mouse model.

Materials:

  • Immunocompromised mice (e.g., athymic nude or SCID mice)

  • Human cancer cells (e.g., A375 melanoma cells)

  • Matrigel (optional)

  • This compound formulation for in vivo administration

  • Calipers for tumor measurement

Protocol:

  • Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10^6 cells in 100 µL of saline or a 1:1 mixture with Matrigel) into the flank of each mouse.

  • Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Administer the this compound formulation to the treatment group via the desired route (e.g., intraperitoneally) at the predetermined dose and schedule. The control group should receive the vehicle only.

  • Measure the tumor dimensions with calipers 2-3 times per week and calculate the tumor volume using the formula: (Length x Width²) / 2.

  • Monitor the body weight and overall health of the mice throughout the study.

  • At the end of the study (based on tumor size limits or a predetermined time point), euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

Visualizations

Hypothetical Signaling Pathway of this compound

While the direct molecular target of this compound has not been definitively identified, based on the activity of other imidazoquinoxaline derivatives and its anti-proliferative effects, a plausible hypothesis is the inhibition of a key signaling pathway involved in cell proliferation, such as the EphB2 signaling pathway. EphB2 is known to regulate cell proliferation in certain cancers.[1]

EAPB0202_Signaling_Pathway cluster_membrane Cell Membrane EphB2 EphB2 Receptor Abl Abl Kinase EphB2->Abl Activation This compound This compound This compound->EphB2 Inhibition CyclinD1 Cyclin D1 Abl->CyclinD1 Upregulation Proliferation Cell Proliferation CyclinD1->Proliferation Promotion

Caption: Hypothetical inhibition of the EphB2 signaling pathway by this compound.

Experimental Workflow for In Vitro Cytotoxicity Testing

The following diagram outlines the workflow for assessing the cytotoxic effects of this compound on cancer cell lines.

Cytotoxicity_Workflow start Start seed_cells Seed Cancer Cells in 96-well plate start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 treat Treat with this compound (serial dilutions) incubate1->treat incubate2 Incubate 48-72h treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate 2-4h add_mtt->incubate3 solubilize Solubilize Formazan incubate3->solubilize read_absorbance Measure Absorbance (570 nm) solubilize->read_absorbance analyze Calculate IC50 read_absorbance->analyze end End analyze->end

Caption: Workflow for the in vitro MTT cytotoxicity assay.

Logical Relationship of EAPB0203 and this compound

This diagram illustrates the metabolic relationship between the parent compound EAPB0203 and its active metabolite this compound.

Metabolic_Relationship EAPB0203 EAPB0203 (Parent Compound) Metabolism Hepatic Metabolism (N-demethylation) CYP1A1/2, CYP3A EAPB0203->Metabolism This compound This compound (Active Metabolite) Metabolism->this compound

Caption: Metabolic conversion of EAPB0203 to this compound.

References

Troubleshooting & Optimization

Technical Support Center: Quantification of EAPB0202 by LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for the liquid chromatography-mass spectrometry (LC-MS) based quantification of the small molecule EAPB0202.

General LC-MS Troubleshooting

This section addresses common issues encountered during the LC-MS analysis of small molecules like this compound.

Question: My chromatographic peaks for this compound are broad and tailing. What are the possible causes and solutions?

Answer: Poor peak shape, such as broadening and tailing, can arise from several factors related to the column, mobile phase, or injection conditions.[1][2]

  • Column Contamination or Degradation: The column frit may be partially blocked, or the stationary phase may be contaminated or degraded.[1]

    • Solution: Try flushing the column with a strong solvent. If the problem persists, replacing the column might be necessary.

  • Inappropriate Mobile Phase: The pH of the mobile phase can affect the ionization state of this compound, leading to secondary interactions with the stationary phase.

    • Solution: Adjust the mobile phase pH to ensure this compound is in a single ionic form. Using a different buffer or mobile phase additives might also improve peak shape.

  • Injection Solvent Effects: If the injection solvent is significantly stronger than the mobile phase, it can cause peak distortion.[1]

    • Solution: Whenever possible, dissolve and inject your samples in the mobile phase. If a stronger solvent is necessary, minimize the injection volume.

  • Extra-Column Volume: Excessive tubing length or dead volume in the connections can lead to peak broadening.

    • Solution: Use tubing with a small internal diameter and ensure all fittings are properly connected to minimize dead volume.

Question: I am observing a sudden shift in the retention time of this compound. What should I investigate?

Answer: Retention time shifts can indicate issues with the LC system or the mobile phase composition.[2]

  • Changes in Mobile Phase Composition: Inaccurate mixing of mobile phase solvents or degradation of the mobile phase can lead to retention time shifts.[2]

    • Solution: Prepare fresh mobile phase and ensure the solvent lines are correctly placed in the reservoirs.

  • Column Degradation: Over time, the stationary phase of the column can degrade, leading to changes in retention.

    • Solution: Use a new or validated column to check if the retention time is restored.

  • Fluctuating Flow Rate: Inconsistent pump performance can cause the flow rate to vary, affecting retention times.[2]

    • Solution: Purge the pump to remove any air bubbles and check for leaks in the system.

  • Temperature Fluctuations: Changes in the column oven temperature can impact the viscosity of the mobile phase and the chromatography, leading to shifts in retention time.[2]

    • Solution: Ensure the column oven is maintaining a stable temperature.

Question: The sensitivity of my this compound assay is poor. How can I improve it?

Answer: Low sensitivity can be due to suboptimal ionization, matrix effects, or issues with the mass spectrometer.

  • Inefficient Ionization: The choice of ionization source (e.g., ESI, APCI) and its parameters are crucial for sensitivity.[3]

    • Solution: Optimize the ion source parameters, such as capillary voltage, gas flow, and temperature. Test both positive and negative ionization modes to see which is more efficient for this compound.

  • Matrix Effects: Co-eluting endogenous components from the sample matrix can suppress the ionization of this compound.[4][5]

    • Solution: Improve sample preparation to remove interfering substances.[5] Methods like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can be effective.[1] Also, consider using a stable isotope-labeled internal standard to compensate for matrix effects.[4]

  • Mass Spectrometer Tuning: The mass spectrometer may need to be tuned and calibrated.

    • Solution: Perform a system tune and calibration according to the manufacturer's recommendations to ensure optimal performance.[3]

Frequently Asked Questions (FAQs) for this compound Quantification

Question: What type of LC column is suitable for this compound analysis?

Answer: For a small molecule like this compound, a reversed-phase C18 column is a common starting point.[6] The choice of a specific C18 column will depend on the hydrophobicity of this compound. If the compound is very polar, a column with an aqueous stable C18 phase or a HILIC column might be more appropriate.[7]

Question: How do I choose the right mobile phase for this compound?

Answer: The selection of the mobile phase depends on the properties of this compound and the chosen column.

  • Solvents: For reversed-phase chromatography, a mixture of water and a less polar organic solvent like acetonitrile (B52724) or methanol (B129727) is typically used.[4]

  • Additives: Mobile phase additives like formic acid or ammonium (B1175870) acetate (B1210297) are often used to improve peak shape and ionization efficiency.[8] The choice of additive should be compatible with mass spectrometry.

Question: What are the key parameters to optimize for the mass spectrometer?

Answer: For quantitative analysis using tandem mass spectrometry (MS/MS), the following parameters are critical:

  • Ionization Mode: Determine whether this compound ionizes more efficiently in positive or negative ion mode.

  • Precursor and Product Ions: Identify the precursor ion (typically [M+H]+ or [M-H]-) and the most stable and abundant product ions for selected reaction monitoring (SRM) or multiple reaction monitoring (MRM).

  • Collision Energy: Optimize the collision energy to achieve efficient fragmentation of the precursor ion into the desired product ions.

  • Source Parameters: As mentioned earlier, optimize source parameters like capillary voltage, temperature, and gas flows to maximize the signal.[3]

Question: How can I ensure the stability of this compound during sample preparation and analysis?

Answer: Analyte stability is crucial for accurate quantification.[9]

  • Storage Conditions: Investigate the stability of this compound in the biological matrix at different temperatures (e.g., room temperature, 4°C, -20°C, -80°C) and for different durations.[10][11]

  • Freeze-Thaw Stability: Assess if repeated freezing and thawing of the samples affect the concentration of this compound.[4]

  • Autosampler Stability: Determine how long the prepared samples can remain in the autosampler without significant degradation.

Experimental Protocols

A detailed experimental protocol for the quantification of a small molecule like this compound is provided below.

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma sample, add 300 µL of cold acetonitrile containing the internal standard.

  • Vortex the mixture for 1 minute to precipitate the proteins.

  • Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Inject an aliquot of the reconstituted sample into the LC-MS/MS system.

2. LC-MS/MS Method

  • LC System: A standard HPLC or UHPLC system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A suitable gradient from 5% to 95% B over a few minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • MS System: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray ionization (ESI) in positive or negative mode.

  • MRM Transitions: Optimized precursor to product ion transitions for this compound and the internal standard.

Quantitative Data Summary

The following table is an example of how to summarize the quantitative data for an this compound assay.

ParameterResultAcceptance Criteria
Linearity (r²) 0.998≥ 0.99
Lower Limit of Quantification (LLOQ) 1 ng/mLSignal-to-noise ratio ≥ 10
Intra-day Precision (%CV) < 5%≤ 15%
Inter-day Precision (%CV) < 7%≤ 15%
Accuracy (% bias) -8% to +6%Within ±15%
Recovery > 85%Consistent and reproducible
Matrix Effect 95% - 105%Within 85% - 115%

Diagrams

LC_MS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample Spike Spike with Internal Standard Sample->Spike Extract Protein Precipitation / Extraction Spike->Extract Reconstitute Reconstitute in Mobile Phase Extract->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject Separate Chromatographic Separation Inject->Separate Detect MS Detection (MRM) Separate->Detect Integrate Peak Integration Detect->Integrate Quantify Quantification Integrate->Quantify Report Generate Report Quantify->Report

Caption: A general experimental workflow for the quantification of this compound by LC-MS/MS.

Troubleshooting_Tree Problem LC-MS Issue Observed PeakShape Poor Peak Shape? Problem->PeakShape RetentionTime Retention Time Shift? Problem->RetentionTime Sensitivity Low Sensitivity? Problem->Sensitivity PeakShape->RetentionTime No PS_Sol1 Check for column contamination. Flush or replace column. PeakShape->PS_Sol1 Yes RetentionTime->Sensitivity No RT_Sol1 Prepare fresh mobile phase. RetentionTime->RT_Sol1 Yes S_Sol1 Optimize MS source parameters. Sensitivity->S_Sol1 Yes PS_Sol2 Optimize mobile phase pH and composition. PS_Sol1->PS_Sol2 PS_Sol3 Ensure injection solvent is compatible with mobile phase. PS_Sol2->PS_Sol3 RT_Sol2 Check for leaks and purge pump. RT_Sol1->RT_Sol2 RT_Sol3 Verify column oven temperature. RT_Sol2->RT_Sol3 S_Sol2 Improve sample cleanup to reduce matrix effects. S_Sol1->S_Sol2 S_Sol3 Tune and calibrate mass spectrometer. S_Sol2->S_Sol3

Caption: A troubleshooting logic tree for common LC-MS quantification issues.

References

Technical Support Center: Overcoming Matrix Effects in EAPB0202 Plasma Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the bioanalysis of EAPB0202 in plasma samples. Our focus is on identifying and mitigating matrix effects to ensure accurate and reliable quantification.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of this compound in plasma?

A1: Matrix effects are the alteration of the ionization efficiency of an analyte, such as this compound, by co-eluting, undetected components present in the sample matrix (e.g., plasma).[1][2] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), both of which compromise the accuracy, precision, and sensitivity of the analytical method.[1] In plasma, common culprits for matrix effects include phospholipids (B1166683), salts, proteins, and metabolites.[1][2]

Q2: What are the primary indicators of matrix effects in my this compound assay?

A2: Key indicators of matrix effects include poor reproducibility of quality control (QC) samples, inconsistent internal standard (IS) response between samples, and a significant difference in the analyte's response when comparing a standard in pure solvent versus a standard spiked into an extracted blank plasma sample. A quantitative measure, the Matrix Factor (MF), can be calculated to assess the extent of these effects.[1]

Q3: How is the Matrix Factor (MF) calculated and what do the values signify?

A3: The Matrix Factor is determined by comparing the peak response of an analyte spiked into an extracted blank matrix to the peak response of the analyte in a neat solution at the same concentration.[1][2]

  • MF = (Peak Response in Post-Spiked Matrix) / (Peak Response in Neat Solution) [1]

  • An MF = 1 indicates no matrix effect.

  • An MF < 1 indicates ion suppression.

  • An MF > 1 indicates ion enhancement.

For a robust method, the absolute MF should ideally be between 0.8 and 1.2.

Q4: Can a stable isotope-labeled internal standard (SIL-IS) for this compound completely eliminate matrix effects?

A4: A SIL-IS is the preferred choice for an internal standard because it has nearly identical chemical properties and chromatographic behavior to the analyte.[1] It can effectively compensate for matrix effects because it experiences the same degree of ion suppression or enhancement.[1][3] However, it is crucial that the SIL-IS co-elutes perfectly with this compound. Even a slight shift in retention time can lead to differential matrix effects and inadequate compensation.[1]

Troubleshooting Guide

This guide addresses specific issues you may encounter during the plasma analysis of this compound.

Problem 1: Significant Ion Suppression Observed for this compound

  • Potential Cause: Co-elution of phospholipids from the plasma matrix is a common cause of ion suppression in reversed-phase chromatography.[2]

  • Troubleshooting Steps:

    • Optimize Sample Preparation: The most effective way to combat ion suppression is to improve the cleanup of the sample to remove interfering components.[2]

      • Solid-Phase Extraction (SPE): This technique offers high selectivity in removing interferences while retaining the analyte.[1] Consider using a mixed-mode SPE cartridge that can remove a broader range of interferences.

      • Liquid-Liquid Extraction (LLE): Optimize the pH of the sample and the choice of organic solvent to improve the partitioning of this compound away from matrix components.

      • Protein Precipitation (PPT): While simple, PPT is often less effective at removing phospholipids.[4][5] If using PPT, consider a subsequent clean-up step.

    • Modify Chromatographic Conditions: Increase the chromatographic retention of this compound to separate it from early-eluting matrix components.[6] This can be achieved by adjusting the gradient profile or using a column with a different stationary phase.

    • Sample Dilution: Diluting the plasma sample can reduce the concentration of matrix components, thereby minimizing their impact on ionization.[7][8] However, ensure that the diluted sample concentration remains above the lower limit of quantification (LLOQ).

Problem 2: High Variability in the Internal Standard (IS) Signal Across Samples

  • Potential Cause: Inconsistent sample cleanup or differential matrix effects between individual plasma lots.

  • Troubleshooting Steps:

    • Evaluate Sample Preparation Consistency: Ensure that the sample preparation procedure is being performed consistently for all samples. Inconsistencies in extraction can lead to variable recovery and matrix effects.

    • Assess Matrix Effect Variability: Perform the matrix factor experiment using at least six different lots of blank plasma to assess the variability of the matrix effect.[1] If the IS-normalized MF shows high variability, the IS is not adequately compensating for the matrix effect in all lots.

    • Switch Ionization Technique: If using electrospray ionization (ESI), consider switching to atmospheric pressure chemical ionization (APCI), which is generally less susceptible to matrix effects.[3][8]

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Factor (Post-Extraction Spiking)

This protocol is used to quantitatively determine the extent of matrix effects on the analysis of this compound.

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike this compound and its internal standard (IS) at low and high concentrations into the mobile phase or reconstitution solvent.

    • Set B (Post-Spiked Matrix): Process at least six different lots of blank plasma through the entire extraction procedure. Spike this compound and the IS into the final, extracted matrix at the same low and high concentrations as Set A.[1]

    • Set C (Pre-Spiked Matrix for Recovery): Spike this compound and the IS into the blank plasma before the extraction procedure at the same concentrations.

  • Analyze Samples: Analyze all three sets of samples using the validated LC-MS/MS method.

  • Calculate Matrix Factor (MF), IS-Normalized MF, and Recovery:

    • Matrix Factor (MF): MF = (Mean Peak Response in Set B) / (Mean Peak Response in Set A)[1]

    • IS-Normalized MF: IS-Normalized MF = (MF of this compound) / (MF of IS)[1]

    • Recovery (%): % Recovery = (Mean Peak Response in Set C) / (Mean Peak Response in Set B) x 100

Data Presentation: Matrix Effect and Recovery Data for this compound

ConcentrationAnalyteMean Peak Area (Set A: Neat)Mean Peak Area (Set B: Post-Spiked)Mean Peak Area (Set C: Pre-Spiked)Matrix Factor (MF)Recovery (%)IS-Normalized MF
Low QC This compound55,00041,25037,1250.7590.00.98
IS110,00084,70076,2300.7790.0
High QC This compound550,000423,500381,1500.7790.00.99
IS1,100,000858,000772,2000.7890.0

Visualizations

Hypothetical Signaling Pathway for this compound

This compound, a metabolite of the anti-tumoral agent EAPB0203, may exert its cytotoxic effects by targeting key signaling pathways involved in cell proliferation and survival. The following diagram illustrates a hypothetical mechanism of action.

EAPB0202_Signaling_Pathway This compound This compound RTK Receptor Tyrosine Kinase (RTK) This compound->RTK Inhibits Proliferation Cell Proliferation & Survival This compound->Proliferation Inhibits Apoptosis Apoptosis This compound->Apoptosis Promotes PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation mTOR->Apoptosis Inhibits

A hypothetical signaling pathway for this compound's anti-tumoral activity.

Experimental Workflow for Matrix Effect Assessment

The following diagram outlines the workflow for the quantitative assessment of matrix effects.

Matrix_Effect_Workflow start Start prep_A Set A: Spike Analyte & IS in Neat Solution start->prep_A prep_B Set B: Extract Blank Plasma, then Spike Analyte & IS start->prep_B prep_C Set C: Spike Analyte & IS in Blank Plasma, then Extract start->prep_C analysis LC-MS/MS Analysis prep_A->analysis prep_B->analysis prep_C->analysis calc_MF Calculate Matrix Factor (MF) analysis->calc_MF calc_Rec Calculate Recovery analysis->calc_Rec calc_ISMF Calculate IS-Normalized MF calc_MF->calc_ISMF end End calc_Rec->end calc_ISMF->end

Workflow for the quantitative assessment of matrix effects.

References

Improving the bioavailability of EAPB0203 and its metabolites

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for EAPB0203. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the bioavailability of EAPB0203 and its metabolites. Here you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and data summaries to support your research and development efforts.

Troubleshooting Guide

This guide addresses common issues encountered during the preclinical development of EAPB0203, providing potential causes and actionable solutions.

Question: We are observing low and variable oral bioavailability for EAPB0203 in our animal studies. What are the likely causes and how can we address this?

Answer: Low and variable oral bioavailability of EAPB0203 is a known challenge. The primary contributing factors are its low aqueous solubility and significant first-pass metabolism in the liver. High plasma protein binding may also limit the free fraction of the drug available for therapeutic effect.

Potential Causes & Troubleshooting Steps:

  • Poor Dissolution in GI Tract: EAPB0203 has low aqueous solubility, which can lead to incomplete dissolution and absorption after oral administration.

    • Solution: Enhance solubility and dissolution rate through formulation strategies. Consider micronization to increase surface area, or develop advanced formulations such as amorphous solid dispersions, lipid-based systems (e.g., SEDDS), or cyclodextrin (B1172386) complexes.[1][2][3]

  • High First-Pass Metabolism: EAPB0203 is extensively metabolized by cytochrome P450 enzymes, specifically CYP1A1/2 and CYP3A, in the liver.[4][5] This hepatic first-pass effect can significantly reduce the amount of active drug reaching systemic circulation.[4][5]

    • Solution:

      • Co-administration with CYP Inhibitors: In preclinical studies, co-administering a known inhibitor of CYP1A2 (e.g., fluvoxamine) or CYP3A4 (e.g., ketoconazole) can help quantify the extent of first-pass metabolism. Note: This is an experimental approach and not for therapeutic use.

      • Prodrug Approach: Design a prodrug of EAPB0203 that masks the metabolic sites. The prodrug should be converted to the active EAPB0203 in systemic circulation.[6]

      • Alternative Routes of Administration: Explore routes that bypass the liver, such as parenteral or transdermal, to determine the maximum achievable systemic exposure.

  • High Plasma Protein Binding: EAPB0203 is extensively bound to plasma proteins (~98-99.5%), primarily albumin.[4][5] While this doesn't reduce bioavailability (which measures total drug in circulation), it can affect the pharmacologically active free-drug concentration.

    • Solution: Ensure your bioanalytical method measures total drug concentration accurately. For pharmacodynamic studies, consider measuring the unbound drug concentration via techniques like equilibrium dialysis to correlate with efficacy.

Question: Our in vitro dissolution results for our EAPB0203 formulation are inconsistent. What could be causing this variability?

Answer: Inconsistent dissolution results can stem from issues with the formulation itself, the dissolution test parameters, or the analytical method.

Potential Causes & Troubleshooting Steps:

  • Formulation Inhomogeneity: The distribution of EAPB0203 within the formulation matrix (e.g., a solid dispersion) may not be uniform.

    • Solution: Re-evaluate the manufacturing process (e.g., mixing times, solvent evaporation rate for spray drying) to ensure homogeneity. Use techniques like DSC or XRD to confirm the physical state (amorphous vs. crystalline) of the drug in the formulation.

  • Inappropriate Dissolution Medium: The pH and composition of the dissolution medium may not be optimal or biorelevant.

    • Solution: Test dissolution in a range of biorelevant media, such as Simulated Gastric Fluid (SGF), Fasted State Simulated Intestinal Fluid (FaSSIF), and Fed State Simulated Intestinal Fluid (FeSSIF), to better predict in vivo performance.

  • Precipitation of the Drug: For enabling formulations like amorphous solid dispersions, the drug may initially dissolve to a supersaturated state and then precipitate out as the less soluble crystalline form.

    • Solution: Incorporate precipitation inhibitors (e.g., HPMC, PVP) into your formulation. Use a fiber-optic probe during dissolution testing to monitor for precipitation in real-time.

Frequently Asked Questions (FAQs)

Q1: What is EAPB0203 and what is its mechanism of action? A1: EAPB0203 (N-methyl-1-(2-phenethyl)imidazo[1,2-a]quinoxalin-4-amine) is an investigational anticancer agent with promising activity against melanoma and T-cell lymphomas.[4][7] Its mechanism of action includes the inhibition of phosphodiesterase 4 (PDE4), leading to increased intracellular cAMP, activation of the p38 MAP kinase pathway, and inhibition of the PI3K pathway.[4]

Q2: Why is the bioavailability of EAPB0203 considered low? A2: EAPB0203 exhibits low bioavailability primarily due to two factors:

  • Low Aqueous Solubility: It is poorly soluble in water, which limits its dissolution in the gastrointestinal tract, a prerequisite for absorption.[4][8]

  • Extensive First-Pass Metabolism: After absorption, the drug passes through the liver where it is heavily metabolized by CYP1A1/2 and CYP3A enzymes before it can reach the systemic circulation.[4][5] Studies in rats showed an absolute bioavailability of only 22.7% after intraperitoneal administration, indicating a significant hepatic first-pass effect.[4][5][7]

Q3: What are the main metabolites of EAPB0203? A3: The primary metabolic pathways for EAPB0203 are N-demethylation and hydroxylation.[4][5]

  • EAPB0202: This is the main N-demethylated metabolite.[9][10]

  • Oxygenated Metabolites: Several hydroxylated and N-oxide metabolites have also been identified (referred to as M1, M2, M3, M5, M6, M7 in literature).[9][10]

Q4: What formulation strategies can be used to improve the oral bioavailability of EAPB0203? A4: Based on its physicochemical properties (poorly soluble), several advanced formulation strategies can be employed:[1][11]

  • Particle Size Reduction: Micronization or nanocrystal technology increases the surface area for dissolution.[3]

  • Amorphous Solid Dispersions: Dispersing EAPB0203 in a polymer matrix in an amorphous state can significantly increase its aqueous solubility and dissolution rate.

  • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve solubility and absorption by presenting the drug in a solubilized state and utilizing lipid absorption pathways.[2]

  • Cyclodextrin Complexation: Encapsulating EAPB0203 within cyclodextrin molecules can enhance its solubility in water.[1]

Data Summary Tables

Table 1: Physicochemical and Pharmacokinetic Properties of EAPB0203

Property Value Reference
Molecular Formula C₁₉H₁₈N₄ [9]
Molecular Weight 302 g/mol [9]
Appearance Yellow Solid [4]
Aqueous Solubility Low (2.60 x 10⁻³ mg/mL) [4][8]
LogP 5.61 ± 0.4 [4]
Plasma Protein Binding ~98-99.5% (Human) [4][5]
Bioavailability (rat, IP) 22.7% [4][5][7]
Volume of Distribution (rat) 4.3 L/kg [4][5]
Total Clearance (rat) 3.2 L/(h·kg) [4][5]

| Primary Metabolizing Enzymes| CYP1A1/2, CYP3A |[4][5] |

Table 2: In Vitro Cytotoxic Activity of EAPB0203

Cell Line IC₅₀ Value Reference
A375 (Human Melanoma) 1.57 µM [4]

| M4Be (Human Melanoma) | - |[7] |

Experimental Protocols

Protocol 1: In Vitro Metabolic Stability in Liver Microsomes

This protocol is used to determine the rate of metabolism of EAPB0203, which helps in predicting its hepatic clearance.

  • Materials:

    • EAPB0203 stock solution (e.g., 10 mM in DMSO).

    • Pooled liver microsomes (human, rat).

    • Phosphate (B84403) buffer (0.1 M, pH 7.4).

    • NADPH regenerating system (e.g., NADPH-A and NADPH-B).

    • Positive control compound (e.g., testosterone).

    • Acetonitrile (B52724) with internal standard (for quenching and sample analysis).

    • 96-well plates, incubator, LC-MS/MS system.

  • Methodology:

    • Prepare a working solution of EAPB0203 (e.g., 1 µM) in phosphate buffer.

    • In a 96-well plate, add liver microsomes to the buffer. Pre-warm the plate at 37°C for 10 minutes.

    • To initiate the reaction, add the NADPH regenerating system. For the negative control (T=0 sample), add acetonitrile before the NADPH system.

    • Incubate the plate at 37°C with shaking.

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it by adding it to a plate containing cold acetonitrile with an internal standard.

    • Centrifuge the plate to precipitate proteins.

    • Transfer the supernatant to a new plate for LC-MS/MS analysis to quantify the remaining percentage of EAPB0203 at each time point.

    • Calculate the half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ).

Protocol 2: Caco-2 Permeability Assay

This assay is used to predict the intestinal permeability of EAPB0203.

  • Materials:

    • Caco-2 cells.

    • Transwell inserts (e.g., 24-well format).

    • Cell culture medium (e.g., DMEM with FBS, non-essential amino acids).

    • Transport buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with HEPES, pH 7.4).

    • EAPB0203 working solution in transport buffer.

    • Control compounds: Lucifer yellow (for monolayer integrity), Propranolol (high permeability), Atenolol (low permeability).

    • LC-MS/MS system.

  • Methodology:

    • Seed Caco-2 cells on Transwell inserts and culture for 21-25 days to allow for differentiation into a confluent monolayer.

    • Measure the Transepithelial Electrical Resistance (TEER) of the monolayer to ensure its integrity.

    • Apical to Basolateral (A→B) Transport:

      • Wash the cell monolayer with pre-warmed transport buffer.

      • Add the EAPB0203 working solution to the apical (donor) side and fresh transport buffer to the basolateral (receiver) side.

    • Basolateral to Apical (B→A) Transport:

      • Add the EAPB0203 working solution to the basolateral (donor) side and fresh buffer to the apical (receiver) side.

    • Incubate at 37°C with gentle shaking for a defined period (e.g., 2 hours).

    • At the end of the incubation, take samples from both donor and receiver compartments. Also, take a sample of the initial dosing solution.

    • Analyze the concentration of EAPB0203 in all samples by LC-MS/MS.

    • Calculate the apparent permeability coefficient (Pₐₚₚ) and the efflux ratio (Pₐₚₚ B→A / Pₐₚₚ A→B). An efflux ratio >2 suggests the involvement of active efflux transporters.

Visualizations

EAPB0203_Signaling_Pathway cluster_membrane Cell Membrane EAPB0203 EAPB0203 PDE4 PDE4 EAPB0203->PDE4 Inhibits PI3K PI3K Pathway EAPB0203->PI3K Inhibits p38 p38 MAPK Pathway EAPB0203->p38 Activates cAMP ↑ cAMP PDE4->cAMP (degrades) Apoptosis Apoptosis PI3K->Apoptosis (Inhibits) p38->Apoptosis (Promotes)

Caption: Signaling pathway of EAPB0203 leading to apoptosis.

Troubleshooting_Workflow cluster_investigation Investigation Phase cluster_solution Solution Phase start Problem: Low/Variable Oral Bioavailability solubility Is aqueous solubility a limiting factor? start->solubility permeability Is intestinal permeability poor? solubility->permeability No formulate Develop enabling formulation (e.g., Solid Dispersion, SEDDS) solubility->formulate Yes metabolism Is first-pass metabolism extensive? permeability->metabolism No prodrug Consider prodrug approach or permeation enhancers permeability->prodrug Yes cyp_inhibit Identify primary CYP isozymes. Design structural modifications. metabolism->cyp_inhibit Yes end_node Optimized Bioavailability metabolism->end_node No formulate->permeability prodrug->metabolism cyp_inhibit->end_node

Caption: Workflow for troubleshooting low oral bioavailability.

Formulation_Strategy cluster_sol Solubility Enhancement cluster_met Metabolism Mitigation start Goal: Improve EAPB0203 Oral Delivery q1 Primary Challenge? start->q1 sol Solubility & Dissolution q1->sol   met First-Pass Metabolism q1->met   ps_reduction Particle Size Reduction (Micronization, Nanosuspension) solid_disp Amorphous Solid Dispersion (Spray Drying, HME) sol->solid_disp lipid Lipid-Based System (SMEDDS, SNEDDS) prodrug Prodrug Approach met->prodrug alt_route Alternative Routes (Parenteral)

Caption: Decision tree for selecting a formulation strategy.

References

Technical Support Center: Optimizing EAPB0202 Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A search for the synthesis, purification, and analysis of a compound specifically designated "EAPB0202" did not yield any public-domain scientific literature or data. The information presented below is based on general principles of organic synthesis, purification, and analysis, and provides a framework for troubleshooting common issues that may arise during the development of a novel compound's synthesis protocol.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to control during the synthesis of a novel small molecule like this compound to maximize yield?

A1: To maximize the yield of a target molecule, several parameters must be meticulously controlled. These include:

  • Stoichiometry of Reactants: Precise measurement of starting materials is crucial. Using an excess of a less expensive or more reactive reagent can drive the reaction to completion, but can also lead to side product formation.

  • Reaction Temperature: Most organic reactions are highly sensitive to temperature. Maintaining the optimal temperature ensures the desired reaction pathway is favored and minimizes decomposition or side reactions.

  • Reaction Time: Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is essential to determine the point of maximum product formation before significant degradation or side product accumulation occurs.

  • Solvent Choice: The solvent can significantly influence reaction rates and selectivity. The ideal solvent should dissolve all reactants, be inert to the reaction conditions, and have a boiling point suitable for the desired reaction temperature.

  • Atmosphere: For reactions sensitive to oxygen or moisture, performing the synthesis under an inert atmosphere (e.g., nitrogen or argon) is critical to prevent degradation of reagents and products.

Q2: How can I improve the purity of my final this compound product?

A2: Achieving high purity often requires a multi-step purification strategy. Common techniques include:

  • Crystallization: This is often the most effective method for purifying solid compounds. The choice of solvent is critical for obtaining high-purity crystals.

  • Column Chromatography: This technique separates compounds based on their differential adsorption to a stationary phase. Normal-phase (e.g., silica (B1680970) gel) and reverse-phase chromatography are common variants.

  • Extraction: Liquid-liquid extraction can be used to remove impurities based on their differential solubility in two immiscible liquid phases.[1]

  • Distillation: For volatile compounds, distillation can be an effective purification method.[2]

Q3: What analytical techniques are best suited for characterizing the final this compound product and assessing its purity?

A3: A combination of analytical techniques is necessary for unambiguous characterization and purity assessment:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure.

  • Mass Spectrometry (MS): Determines the molecular weight of the compound and can provide information about its structure through fragmentation patterns.

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound by separating it from any impurities.

  • Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule.

Troubleshooting Guides

Issue 1: Low or No Product Yield
Potential Cause Troubleshooting Step
Incorrect Reagents or Reagent Quality Verify the identity and purity of all starting materials using appropriate analytical techniques (e.g., NMR, MS).
Suboptimal Reaction Temperature Experiment with a range of temperatures to find the optimal condition. Ensure accurate temperature monitoring and control.
Incorrect Reaction Time Monitor the reaction progress at regular intervals to determine the optimal reaction time.
Presence of Inhibitors or Contaminants Ensure all glassware is clean and dry. Purify solvents and reagents if necessary.
Reaction Not Proceeding as Expected Re-evaluate the reaction mechanism and consider alternative synthetic routes.
Issue 2: Presence of Impurities in the Final Product
Potential Cause Troubleshooting Step
Incomplete Reaction Increase reaction time or temperature, or add a slight excess of one of the reactants.
Formation of Side Products Optimize reaction conditions (temperature, solvent, catalyst) to minimize side reactions.
Degradation of Product Analyze the stability of the product under the reaction and work-up conditions. Consider milder conditions if necessary.
Ineffective Purification Experiment with different purification techniques (e.g., different chromatography columns or crystallization solvents).

Experimental Protocols

Since no specific protocol for this compound exists, a generalized protocol for a hypothetical multi-step synthesis is provided below.

General Protocol for a Hypothetical Multi-Step Organic Synthesis

  • Reaction Setup: Under an inert atmosphere, dissolve reactant A in an appropriate solvent in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Reagent Addition: Slowly add reactant B to the solution at a controlled temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS at regular intervals.

  • Work-up: Once the reaction is complete, quench the reaction by adding an appropriate reagent. Perform an aqueous work-up to remove water-soluble byproducts and reagents.

  • Purification: Purify the crude product using column chromatography or crystallization.

  • Characterization: Characterize the purified product using NMR, MS, and IR spectroscopy. Assess purity using HPLC.

Visualizations

As the signaling pathway for a non-referenced compound cannot be determined, a generalized experimental workflow for synthesis and purification is provided.

experimental_workflow start Synthesis Planning reagent_prep Reagent Preparation & Purity Check start->reagent_prep synthesis Chemical Synthesis reagent_prep->synthesis monitoring Reaction Monitoring (TLC, LC-MS) synthesis->monitoring monitoring->synthesis Continue Reaction workup Reaction Work-up & Crude Isolation monitoring->workup Reaction Complete purification Purification (Chromatography, Crystallization) workup->purification analysis Purity & Structural Analysis (HPLC, NMR, MS) purification->analysis analysis->purification Further Purification Needed final_product Pure this compound analysis->final_product Meets Purity Specs

Caption: A generalized workflow for the synthesis and purification of a target compound.

Below is a troubleshooting guide for low product yield in a flowchart format.

troubleshooting_low_yield start Low or No Product Yield check_reagents Verify Reagent Identity & Purity start->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok replace_reagents Replace/Purify Reagents reagents_ok->replace_reagents No check_conditions Review Reaction Conditions (Temp, Time, Solvent) reagents_ok->check_conditions Yes replace_reagents->start conditions_ok Conditions Optimal? check_conditions->conditions_ok optimize_conditions Systematically Vary Conditions conditions_ok->optimize_conditions No check_monitoring Analyze Reaction Monitoring Data conditions_ok->check_monitoring Yes optimize_conditions->start degradation Product Degradation? check_monitoring->degradation milder_conditions Use Milder Conditions degradation->milder_conditions Yes rethink_route Re-evaluate Synthetic Route degradation->rethink_route No milder_conditions->start

Caption: A troubleshooting flowchart for addressing low product yield in chemical synthesis.

References

Challenges in studying the in vitro metabolism of EAPB0202

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers and scientists in studying the in vitro metabolism of EAPB0202. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the expected metabolic pathways for this compound based on its chemical structure?

A1: this compound is an imidazo[1,2-a]quinoxaline (B3349733) derivative. Based on related compounds, the primary metabolic pathways for this compound are expected to be Phase I oxidation reactions. Key biotransformations include demethylation and hydroxylation. The primary cytochrome P450 (CYP) enzymes involved in the metabolism of similar compounds are CYP1A1/2 and CYP3A. Therefore, it is crucial to select in vitro systems that have robust activity of these CYP isoforms.

Q2: Which in vitro systems are most appropriate for studying the metabolism of this compound?

A2: The choice of the in vitro system depends on the specific research question.

  • Liver Microsomes (Human, Rat, Mouse, Dog): Ideal for studying Phase I metabolism mediated by CYP enzymes. They are a good starting point to determine the intrinsic clearance and identify major oxidative metabolites.

  • Hepatocytes (Fresh or Cryopreserved): Provide a more complete metabolic picture as they contain both Phase I and Phase II enzymes, as well as transporters. They are suitable for studying both oxidation and conjugation pathways.

  • Recombinant CYP Enzymes: Useful for reaction phenotyping to identify the specific CYP isoforms responsible for this compound metabolism.

Q3: What are some common challenges encountered when performing in vitro metabolism studies with this compound?

A3: Researchers may encounter the following challenges:

  • Low Aqueous Solubility: Imidazoquinoxaline derivatives can have poor solubility in aqueous incubation buffers, leading to inaccurate kinetic data.

  • Low Metabolic Turnover: this compound might be a slowly metabolized compound, making it difficult to measure its disappearance and the formation of metabolites within a typical incubation timeframe.

  • Metabolite Identification: Distinguishing between isomeric metabolites (e.g., different hydroxylation positions) can be challenging without authentic standards.

  • Non-specific Binding: The compound may bind to the plasticware or proteins in the incubation mixture, reducing the effective concentration available for metabolism.

Troubleshooting Guides

Issue 1: Low or No Metabolic Turnover of this compound

Symptoms:

  • The concentration of this compound does not decrease significantly over the incubation period.

  • No detectable metabolites are formed.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Low intrinsic clearance of this compound Increase the incubation time and/or the protein concentration (microsomes or hepatocytes). For slowly metabolized compounds, consider using plated hepatocytes for longer incubation periods (up to 24 or 48 hours).
Poor solubility of this compound Use a co-solvent like DMSO or methanol (B129727) to dissolve the compound, ensuring the final concentration in the incubation is low (typically <1%) to avoid enzyme inhibition. Assess the solubility of this compound in the incubation buffer.
Enzyme activity is compromised Ensure proper storage and handling of microsomes and hepatocytes. Always include a positive control compound with known metabolic properties to verify the activity of the enzyme system.
Inappropriate analytical method Check the limit of detection (LOD) and limit of quantification (LOQ) of the analytical method (e.g., LC-MS/MS) to ensure it is sensitive enough to detect small changes in the parent compound concentration and the formation of metabolites.
Issue 2: High Variability in Metabolic Stability Data

Symptoms:

  • Inconsistent results for intrinsic clearance (CLint) or half-life (t1/2) across replicate experiments.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Inconsistent pipetting Calibrate pipettes regularly. Be meticulous when preparing serial dilutions and adding reagents.
Non-specific binding Use low-binding plates and tubes. Include control incubations without enzyme cofactors (e.g., without NADPH for microsomes) to assess non-enzymatic degradation and binding.
Sub-optimal incubation conditions Optimize the substrate concentration. Ensure the concentration of this compound is below the Michaelis-Menten constant (Km) for accurate determination of CLint.
Time-dependent inhibition of enzymes Pre-incubate this compound with the enzyme system before adding the cofactor to check for any time-dependent inhibition.
Issue 3: Difficulty in Identifying this compound Metabolites

Symptoms:

  • Multiple potential metabolite peaks are observed in the chromatogram with similar mass-to-charge ratios (m/z).

  • Unable to confirm the structure of the metabolites.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Formation of isomeric metabolites Use high-resolution mass spectrometry (HRMS) to obtain accurate mass measurements and predict elemental compositions. Employ different chromatographic conditions (e.g., different columns, mobile phases) to improve the separation of isomers.
Unstable metabolites Use trapping agents in the incubation mixture to capture reactive metabolites. Analyze samples immediately after incubation or store them at -80°C to prevent degradation.
Lack of authentic standards Synthesize potential metabolites to use as reference standards for definitive identification. Utilize software tools for in silico metabolite prediction and fragmentation analysis to aid in structural elucidation.

Experimental Protocols

Microsomal Stability Assay
  • Preparation of Reagents:

    • Prepare a stock solution of this compound (e.g., 10 mM in DMSO).

    • Prepare a working solution by diluting the stock solution in the incubation buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.4).

    • Prepare an NADPH regenerating system solution.

  • Incubation:

    • Pre-warm liver microsomes and the NADPH regenerating system at 37°C.

    • In a 96-well plate, add the liver microsomes to the incubation buffer.

    • Add the this compound working solution to initiate the reaction (final concentration, e.g., 1 µM).

    • Add the NADPH regenerating system to start the enzymatic reaction.

    • Incubate at 37°C with shaking.

  • Sampling and Quenching:

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the incubation mixture.

    • Quench the reaction by adding a cold stop solution (e.g., acetonitrile (B52724) with an internal standard).

  • Sample Analysis:

    • Centrifuge the samples to precipitate proteins.

    • Analyze the supernatant using LC-MS/MS to quantify the remaining concentration of this compound.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of this compound remaining versus time.

    • Determine the slope of the linear portion of the curve to calculate the elimination rate constant (k).

    • Calculate the half-life (t1/2 = 0.693 / k) and intrinsic clearance (CLint).

Visualizations

Logical Workflow for Troubleshooting Low Metabolic Turnover

Low_Metabolic_Turnover_Troubleshooting start Start: Low/No Metabolic Turnover check_enzyme_activity Is enzyme activity confirmed with a positive control? start->check_enzyme_activity check_solubility Is this compound soluble in the incubation buffer? check_enzyme_activity->check_solubility Yes validate_enzyme Validate enzyme lot and storage conditions check_enzyme_activity->validate_enzyme No use_cosolvent Use co-solvent (e.g., <1% DMSO) and re-evaluate solubility check_solubility->use_cosolvent No verify_analytical_method Verify analytical method sensitivity (LOD/LOQ) check_solubility->verify_analytical_method Yes increase_conditions Increase incubation time and/or protein concentration end_successful Problem Resolved increase_conditions->end_successful end_unresolved Further investigation needed increase_conditions->end_unresolved use_cosolvent->check_solubility verify_analytical_method->increase_conditions Yes optimize_method Optimize analytical method verify_analytical_method->optimize_method No validate_enzyme->start optimize_method->start

Caption: Troubleshooting workflow for low metabolic turnover of this compound.

Expected Metabolic Pathway of EAPB0202dot

EAPB0202_Metabolism cluster_cyp Mediated by This compound This compound PhaseI Phase I Metabolism (Oxidation) This compound->PhaseI Demethylation Demethylated Metabolite PhaseI->Demethylation Hydroxylation Hydroxylated Metabolite PhaseI->Hydroxylation CYPs CYP1A1/2, CYP3A PhaseII Phase II Metabolism (Conjugation) Demethylation->PhaseII Hydroxylation->PhaseII Glucuronidation Glucuronide Conjugate PhaseII->Glucuronidation Sulfation Sulfate Conjugate PhaseII->Sulfation Excretion Excretion Glucuronidation->Excretion Sulfation->Excretion

Technical Support Center: Stabilizing EAPB0202 in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for stabilizing the compound EAPB0202 in biological samples.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability in biological samples a concern?

A1: this compound is an active metabolite of the anti-tumoral compound EAPB0203, an imidazoquinoxaline derivative.[1] The stability of this compound in biological matrices is crucial for accurate pharmacokinetic and pharmacodynamic studies. Like many small molecules, this compound can be susceptible to enzymatic degradation and chemical instability in biological samples, potentially leading to inaccurate quantification and misinterpretation of experimental results.[2][3]

Q2: What are the primary routes of metabolism for the parent compound EAPB0203 that lead to the formation of this compound?

A2: this compound is formed through an oxidative N-demethylation of EAPB0203. This metabolic process is primarily mediated by cytochrome P450 isoforms, specifically CYP1A1/2 and CYP3A, which are abundant in liver microsomes.[1]

Q3: What general precautions should be taken during the collection and handling of biological samples containing this compound?

A3: To ensure the integrity of this compound in biological samples, it is essential to follow standard protocols for sample handling.[4][5] This includes using sterile collection containers, proper labeling with patient information, collection date, and time, and adhering to specific collection procedures for different sample types (e.g., blood, urine, plasma).[4][6] Minimizing the time between sample collection and processing or freezing is critical to prevent degradation.[5]

Troubleshooting Guides

Issue 1: Low or inconsistent recovery of this compound from plasma samples.

Possible Causes:

  • Enzymatic Degradation: Plasma contains various enzymes, such as esterases and proteases, that can potentially degrade this compound.[3]

  • Adsorption to surfaces: The compound may adsorb to the surface of collection tubes or processing equipment.

  • Protein Binding: EAPB0203 and its metabolites are extensively bound to human plasma proteins, which can affect extraction efficiency.[1]

Solutions:

StrategyDetailed Recommendation
Temperature Control Process samples on ice and store them at -80°C immediately after collection. Lowering the temperature is a universal method to slow down both enzymatic and spontaneous reactions.[2][3]
Enzyme Inhibition Add a broad-spectrum enzyme inhibitor cocktail to the collection tubes. For suspected esterase activity, inhibitors like sodium fluoride (B91410) can be effective.[3]
pH Adjustment Maintain the pH of the plasma sample within a range that minimizes degradation. The optimal pH should be determined empirically, but avoiding extreme pH values is crucial.[3]
Use of appropriate labware Employ low-protein-binding tubes and pipette tips to minimize non-specific binding.
Protein Precipitation Use efficient protein precipitation methods, such as the addition of cold acetonitrile (B52724) or methanol, to release protein-bound this compound prior to analysis.[7]
Issue 2: Variability in this compound concentrations between replicate samples.

Possible Causes:

  • Inconsistent Sample Handling: Differences in the time between collection and processing, or temperature fluctuations, can lead to variable degradation.[8]

  • Matrix Effects: Components of the biological matrix can interfere with the analytical method, causing ion suppression or enhancement in mass spectrometry-based assays.[9]

  • Improper Mixing: Inadequate mixing of the sample with anticoagulants or stabilizers can result in localized clotting or degradation.[5]

Solutions:

StrategyDetailed Recommendation
Standardized Protocols Implement and strictly adhere to a detailed standard operating procedure (SOP) for sample collection, handling, and storage.[6]
Internal Standards Utilize a stable isotope-labeled internal standard for this compound in your analytical method to correct for matrix effects and variations in sample preparation.
Thorough Mixing Ensure immediate and gentle inversion of blood collection tubes containing anticoagulants or stabilizers 8-10 times.[6]
Sample Homogenization For tissue samples, ensure complete homogenization to achieve a uniform distribution of the analyte before extraction.

Experimental Protocols

Protocol 1: Blood Sample Collection and Plasma Preparation for this compound Analysis
  • Collection: Collect whole blood into K2-EDTA tubes. Immediately after collection, gently invert the tube 8-10 times to ensure proper mixing with the anticoagulant.[6]

  • Cooling: Place the collected blood samples on ice immediately.

  • Centrifugation: Within 30 minutes of collection, centrifuge the blood samples at 1,500 x g for 15 minutes at 4°C to separate the plasma.

  • Plasma Transfer: Carefully aspirate the supernatant (plasma) without disturbing the buffy coat and transfer it to pre-labeled, low-protein-binding cryovials.

  • Storage: Immediately store the plasma aliquots at -80°C until analysis.

Protocol 2: Stability Assessment of this compound in Plasma
  • Spiking: Thaw a pool of control human plasma. Spike the plasma with a known concentration of this compound.

  • Aliquoting: Aliquot the spiked plasma into multiple cryovials.

  • Time Points:

    • T=0: Immediately process a set of aliquots (n=3) for this compound quantification. This will serve as the baseline concentration.

    • Short-term stability (Bench-top): Leave a set of aliquots at room temperature and analyze them at 1, 2, 4, and 8 hours.

    • Freeze-thaw stability: Subject a set of aliquots to three cycles of freezing at -80°C and thawing at room temperature before analysis.

    • Long-term stability: Store the remaining aliquots at -80°C and analyze them at 1, 3, 6, and 12 months.

  • Analysis: Quantify the concentration of this compound at each time point using a validated LC-MS/MS method.

  • Evaluation: Compare the mean concentrations at each time point to the baseline (T=0) concentration. A deviation of more than 15% is typically considered significant instability.

Visualizations

EAPB0203_Metabolism EAPB0203 EAPB0203 (Imidazoquinoxaline) This compound This compound (N-demethylated metabolite) EAPB0203->this compound Oxidative N-demethylation Hydroxylated_Metabolites Hydroxylated Metabolites EAPB0203->Hydroxylated_Metabolites Hydroxylation CYP1A1_2 CYP1A1/2 CYP1A1_2->this compound CYP1A1_2->Hydroxylated_Metabolites CYP3A CYP3A CYP3A->this compound CYP3A->Hydroxylated_Metabolites

Caption: Metabolic pathway of EAPB0203 to this compound.

Sample_Stabilization_Workflow cluster_Collection Sample Collection cluster_Processing Sample Processing (within 30 min) cluster_Storage_Analysis Storage & Analysis Collect_Blood Collect Blood (K2-EDTA tube) Invert Gently Invert 8-10x Collect_Blood->Invert On_Ice Place on Ice Immediately Invert->On_Ice Centrifuge Centrifuge at 1,500 x g for 15 min at 4°C On_Ice->Centrifuge Aspirate Aspirate Plasma Centrifuge->Aspirate Transfer Transfer to Low-Binding Tubes Aspirate->Transfer Store Store at -80°C Transfer->Store Analyze Analyze using LC-MS/MS Store->Analyze

Caption: Workflow for blood sample handling and stabilization.

References

Technical Support Center: Overcoming Solubility Challenges with Poorly Soluble Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals encountering solubility issues with poorly soluble compounds during their experiments. The following troubleshooting guides and frequently asked questions (FAQs) provide practical solutions and standardized protocols to address these challenges effectively.

Frequently Asked Questions (FAQs)

Q1: What are the common reasons for the poor aqueous solubility of a research compound?

Poor aqueous solubility is a frequent challenge in drug discovery and development, often stemming from the compound's intrinsic physicochemical properties. Key factors include:

  • High Lipophilicity: Compounds with a high logP value have a preference for non-polar (oily) environments over aqueous solutions.

  • Stable Crystalline Structure: A highly stable crystal lattice requires a significant amount of energy to break apart, which hinders the dissolution process.

  • High Molecular Weight: Larger molecules often exhibit lower solubility in water.

  • Presence of Non-polar Functional Groups: A lack of functional groups that can form hydrogen bonds with water (hydrogen bond donors and acceptors) limits the compound's ability to interact with aqueous solvents.

  • pH-Dependent Solubility: For ionizable compounds, their solubility can be heavily influenced by the pH of the solution.

Q2: How can I perform a quick initial assessment of my compound's solubility?

A preliminary solubility assessment can be carried out using a straightforward shake-flask method. This involves adding an excess amount of your compound to a predetermined volume of your aqueous buffer at a specific temperature. The mixture is then agitated for a set equilibration period. Following this, the suspension is filtered to remove any undissolved solid, and the concentration of the dissolved compound in the filtrate is quantified, typically using HPLC-UV.

Q3: What are the initial strategies I should try to improve the solubility of my compound for in vitro experiments?

For initial in vitro experiments, several strategies can be employed to enhance the solubility of your compound:

  • Co-solvents: The use of water-miscible organic solvents, known as co-solvents, can significantly increase the solubility of poorly soluble drugs.[1] Common co-solvents include DMSO, ethanol, and PEG 400.

  • pH Adjustment: For compounds with ionizable groups, adjusting the pH of the solution can dramatically improve solubility.[1][2] For acidic compounds, increasing the pH can enhance solubility, while for basic compounds, decreasing the pH is often effective.

  • Use of Surfactants: Surfactants can form micelles that encapsulate hydrophobic compounds, thereby increasing their apparent solubility in aqueous solutions.

Troubleshooting Guide: Common Solubility Issues and Solutions

Problem Potential Cause Recommended Solution
Compound precipitates out of solution after initial dissolution in an organic solvent and subsequent dilution in aqueous buffer. The final concentration of the organic solvent is too low to maintain the compound's solubility in the aqueous buffer. The compound has reached its solubility limit in the final buffer system.1. Optimize Co-solvent Percentage: Determine the minimum percentage of the organic co-solvent required to keep the compound in solution. Be mindful that high concentrations of organic solvents can affect experimental outcomes. 2. pH Modification: If your compound is ionizable, adjust the pH of the aqueous buffer to a range where the compound is more soluble.[2] 3. Use of Solubilizing Excipients: Consider the addition of surfactants or cyclodextrins to the aqueous buffer to enhance solubility.
Low and inconsistent results in cell-based assays. The compound may be precipitating in the cell culture medium, leading to a lower effective concentration. The compound might be adsorbing to the plasticware.1. Visually Inspect for Precipitation: Before and after adding the compound to the cell culture medium, carefully inspect the wells for any signs of precipitation. 2. Prepare a More Concentrated Stock in a Suitable Solvent: This allows for a smaller volume of the stock solution to be added to the medium, minimizing the risk of precipitation. 3. Incorporate a Surfactant: The inclusion of a low concentration of a biocompatible surfactant, such as Tween® 80, can help maintain solubility.
Difficulty in preparing a high-concentration stock solution. The chosen solvent is not optimal for the compound. The compound may require energy input to dissolve.1. Test a Range of Solvents: Systematically test the solubility of your compound in a variety of pharmaceutically acceptable solvents and co-solvent systems. 2. Gentle Heating and Sonication: Applying gentle heat or using a sonicator can help to break the crystal lattice and facilitate dissolution. However, be cautious of compound degradation at elevated temperatures.

Experimental Protocols

Protocol 1: Determining Equilibrium Solubility using the Shake-Flask Method
  • Preparation: Add an excess amount of the compound (e.g., 2 mg) to a known volume of the test solvent (e.g., 1 mL) in a glass vial.

  • Equilibration: Seal the vial and place it in a shaker or orbital incubator at a controlled temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Separation: After equilibration, filter the suspension through a 0.22 µm filter to remove undissolved solid.

  • Quantification: Dilute the filtrate with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.

Protocol 2: Preparation of a Co-solvent Stock Solution
  • Solvent Selection: Choose a water-miscible organic solvent in which the compound has high solubility (e.g., DMSO, DMF, or ethanol).

  • Dissolution: Weigh the desired amount of the compound and dissolve it in the selected solvent to achieve the target stock concentration (e.g., 10 mM). Gentle warming or vortexing can be used to aid dissolution.

  • Storage: Store the stock solution at an appropriate temperature (e.g., -20°C or -80°C) in a tightly sealed container to prevent solvent evaporation and water absorption.

  • Usage: When preparing working solutions, dilute the stock solution into the aqueous buffer. Ensure the final concentration of the organic solvent is compatible with the experimental system.

Solubility Enhancement Strategies: A Comparative Overview

Method Principle Advantages Considerations
Co-solvency Increasing solubility by mixing water with a miscible organic solvent.[1]Simple and effective for many compounds.The organic solvent may have biological or toxicological effects in the assay.
pH Adjustment Altering the ionization state of the compound to a more soluble form.[1][2]Highly effective for ionizable compounds.The required pH may not be compatible with the experimental system (e.g., cell culture).
Complexation (e.g., with Cyclodextrins) Encapsulating the hydrophobic compound within the cavity of a cyclodextrin (B1172386) molecule.Can significantly increase aqueous solubility and stability.The complexation efficiency depends on the specific compound and cyclodextrin used.
Use of Surfactants Forming micelles that entrap the poorly soluble compound.Effective at low concentrations.Surfactants can interfere with certain biological assays.
Particle Size Reduction (Micronization) Increasing the surface area of the solid particles, which can lead to a faster dissolution rate.[1][3]Improves dissolution rate.Does not increase the equilibrium solubility.

Diagrams

experimental_workflow cluster_prep Preparation cluster_dissolution Dissolution cluster_analysis Analysis start Start compound Weigh Compound start->compound solvent Measure Solvent start->solvent mix Mix Compound & Solvent compound->mix solvent->mix agitate Agitate (e.g., Shake/Sonicate) mix->agitate filter Filter Suspension agitate->filter quantify Quantify Concentration (HPLC) filter->quantify end End quantify->end

Caption: A typical experimental workflow for determining the equilibrium solubility of a compound.

troubleshooting_logic start Compound Precipitation Observed check_solvent Is co-solvent concentration sufficient? start->check_solvent check_ph Is the compound ionizable? check_solvent->check_ph Yes increase_solvent Increase co-solvent percentage check_solvent->increase_solvent No adjust_ph Adjust buffer pH check_ph->adjust_ph Yes use_excipient Consider solubilizing excipients (e.g., cyclodextrins, surfactants) check_ph->use_excipient No solution Solution Achieved increase_solvent->solution adjust_ph->solution use_excipient->solution

Caption: A decision-making diagram for troubleshooting compound precipitation issues.

References

Technical Support Center: Quinoxaline Derivative Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for quinoxaline (B1680401) derivative synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common experimental challenges. Quinoxalines are a vital class of nitrogen-containing heterocycles used in pharmaceuticals, dyes, and organic semiconductors.[1] However, their synthesis can be prone to pitfalls, leading to reduced yields and complex purification.[1]

This guide provides frequently asked questions (FAQs) and troubleshooting procedures to help you overcome these common hurdles.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing quinoxalines, and what are its primary drawbacks?

A1: The most prevalent and classic method is the condensation of an aryl 1,2-diamine with a 1,2-dicarbonyl compound.[2][3][4][5] While widely used due to the availability of starting materials, this method often requires high temperatures, long reaction times, and the use of strong acid catalysts, which can lead to low yields and the formation of side products.[2][3][5][6]

Q2: Why am I getting a low yield in my quinoxaline synthesis?

A2: Low yields are a frequent issue and can be attributed to several factors:[3]

  • Incomplete Reaction: The reaction may not have proceeded to completion. Monitoring progress with Thin-Layer Chromatography (TLC) is crucial to determine the optimal reaction time.[1]

  • Suboptimal Conditions: Temperature, reaction time, and solvent choice significantly impact yield. Traditional methods often require harsh conditions.[3][5] Experimenting with greener solvents like ethanol (B145695) or water, or even solvent-free conditions, can improve outcomes.[1][3]

  • Inefficient Catalyst: The absence of a suitable catalyst can render the reaction inefficient.[7] A wide range of acid, metal, or green catalysts can enhance reaction rates and yields.[3]

  • Impure Starting Materials: Impurities in the o-phenylenediamine (B120857) or 1,2-dicarbonyl compound can lead to unwanted side reactions, reducing the yield of the desired product.[1][3]

  • Product Loss During Work-up: Significant amounts of the product can be lost during filtration, washing, or recrystallization steps.[8]

Q3: I am observing a significant benzimidazole (B57391) byproduct. What is the cause and how can I prevent it?

A3: The formation of a benzimidazole byproduct is a common problem. It typically occurs when the o-phenylenediamine starting material reacts with an aldehyde or carboxylic acid impurity present in your 1,2-dicarbonyl compound.[1] This can happen if the dicarbonyl reagent has degraded.[1]

  • Troubleshooting Steps:

    • Assess Purity: Before starting, check the purity of the 1,2-dicarbonyl compound using NMR or GC-MS. If impurities are found, purify the reagent via recrystallization or chromatography.[1]

    • Control Atmosphere: Some dicarbonyl compounds are susceptible to oxidation, which can generate acidic impurities. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can mitigate this issue.[1]

Q4: My characterization data suggests the presence of quinoxaline N-oxides. How can I avoid this?

A4: Quinoxaline N-oxides typically form through over-oxidation of the quinoxaline ring. This can happen if reaction conditions are too harsh or if an unintended oxidizing agent is present.[1] For instance, DMSO, a common solvent, can act as an oxidant at elevated temperatures.[1]

Troubleshooting Guides

Problem 1: Low or No Product Yield

Low product yield is one of the most common frustrations in quinoxaline synthesis. This guide provides a systematic approach to diagnosing and resolving the issue.

G cluster_start cluster_check Step 1: Verify Inputs cluster_optimize Step 2: Optimize Conditions cluster_analyze Step 3: Analyze Output Start Problem: Low or No Yield Check_Purity Check Purity of Starting Materials Start->Check_Purity Begin Troubleshooting Check_Stoichiometry Verify Reactant Stoichiometry (1:1 ratio) Check_Purity->Check_Stoichiometry Select_Catalyst Screen Catalysts (Acid, Metal, Green) Check_Stoichiometry->Select_Catalyst If inputs are correct Select_Solvent Test Solvents (Ethanol, Water, Solvent-Free) Select_Catalyst->Select_Solvent Optimize_Temp_Time Adjust Temperature & Reaction Time Select_Solvent->Optimize_Temp_Time Consider_MW Consider Microwave- Assisted Synthesis Optimize_Temp_Time->Consider_MW Analyze_Side_Products Identify Byproducts (e.g., Benzimidazole) Consider_MW->Analyze_Side_Products If yield still low Refine_Workup Refine Purification (Recrystallization, Chromatography) Analyze_Side_Products->Refine_Workup

Caption: A decision tree for troubleshooting low yields.

Problem 2: Difficulty with Product Purification

Purifying quinoxaline derivatives can be challenging due to issues like poor solubility or persistent impurities.[8]

Q: My product "oiled out" during work-up instead of precipitating. What should I do?

A: "Oiling out," where the product separates as a liquid, is common when the solution is supersaturated or the product's melting point is below the solution temperature.[9]

  • Solution: Treat the oily product as a liquid and perform a standard liquid-liquid extraction. If the oil is denser than the aqueous layer, it will collect at the bottom; if less dense, it will float. Separate the layers and proceed with solvent evaporation and further purification, such as column chromatography.[9]

Q: My product won't crystallize. How can I induce crystallization?

A: Some quinoxaline derivatives are reluctant to form crystals.[9]

  • Optimize Solvent System: The ideal solvent dissolves the compound when hot but not when cold. Test various solvents like ethanol, methanol, or toluene.[9] A mixed-solvent system can also be effective.[9]

  • Induce Crystal Growth:

    • Scratching: Gently scratch the inside of the flask below the solvent level with a glass rod.[9]

    • Seeding: Add a seed crystal of the pure product to the solution.[9]

    • Concentration: If too much solvent was used, carefully boil some off and allow the solution to cool again.[9]

Q: How do I remove persistent impurities?

A: If recrystallization fails to remove impurities, column chromatography is the next step.[9]

  • Stationary Phase: Silica (B1680970) gel is most commonly used.[9]

  • Mobile Phase (Eluent): Use TLC to determine the optimal solvent system. A mixture of hexane (B92381) and ethyl acetate (B1210297) is a common starting point for quinoxalines.[9] Be aware that some derivatives, like quinoxaline-2,3-diones, can be unstable on silica gel.[8]

Data Presentation: Optimizing Reaction Conditions

The choice of catalyst and solvent dramatically affects the yield and reaction time. The following tables provide comparative data from various studies to guide your experimental design.

Table 1: Effect of Catalyst on 2,3-Diphenylquinoxaline (B159395) Synthesis

CatalystSolventTime (min)Yield (%)Reference
NoneToluene1200[2]
AlCuMoVPToluene12092[2]
AlFeMoVPToluene12080[2]
Phenol (20 mol%)Ethanol:Water1098[10]
Cerium (IV) Ammonium Nitrate (CAN)Acetonitrile2080-98[6]
TiO₂-Pr-SO₃HEthanol1095[5][6]
Bentonite K-10Ethanol2095[6]
Zinc Triflate (Zn(OTf)₂)Acetonitrile-85-91[6]
Reaction Conditions: o-phenylenediamine (1 mmol) and benzil (B1666583) (1 mmol) at room temperature.

Table 2: Effect of Solvent on Quinoxaline Synthesis

CatalystSolventTime (h)Yield (%)Reference
PhenolH₂O367[10]
PhenolEthanol:H₂O (7:3)0.1798[10]
IodineDMSO1280-90[6]
Acetic AcidAcetic Acid2-1234-85[10][11]

Experimental Protocols

Protocol 1: General Procedure for Catalyst-Screened Synthesis

This protocol is adapted for the synthesis of 2,3-diphenylquinoxaline and can be modified to screen different catalysts.[2]

  • Reactant Mixture: In a round-bottom flask, combine o-phenylenediamine (1 mmol, 0.108 g) and benzil (1 mmol, 0.210 g) in the chosen solvent (e.g., 8 mL of toluene).

  • Catalyst Addition: Add the catalyst to be tested (e.g., 100 mg of AlCuMoVP).

  • Reaction: Stir the mixture at room temperature.

  • Monitoring: Monitor the progress of the reaction by TLC.

  • Work-up: Upon completion, separate any insoluble catalyst by filtration. Dry the filtrate over anhydrous Na₂SO₄.

  • Isolation: Evaporate the solvent under reduced pressure.

  • Purification: Purify the crude product by recrystallization from ethanol to obtain white needles.

Protocol 2: Microwave-Assisted Solvent-Free Synthesis

Microwave-assisted synthesis can dramatically reduce reaction times and often improves yields.[3][11][12]

  • Reactant Mixture: In a microwave-safe vial, place o-phenylenediamine (1 mmol) and the 1,2-dicarbonyl compound (1 mmol).

  • Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at a controlled temperature (e.g., 80°C) for 5-10 minutes.[13]

  • Monitoring: Monitor the reaction progress using TLC.

  • Work-up: After cooling, remove the solvent (if any was formed or added for work-up) under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate mixture).[13]

Protocol 3: The Beirut Reaction for Quinoxaline-N,N'-dioxides

The Beirut reaction is a one-step method for synthesizing quinoxaline-N,N'-dioxides from benzofuroxan (B160326).[3][14][15]

  • Materials: Benzofuroxan (1 mmol), an enolate source (e.g., β-diketone) (1 mmol), a base (e.g., KOH, Et₃N), and a solvent (e.g., DMF, THF).[3][16]

  • Reaction Setup: Dissolve the enolate source and base in the chosen solvent.

  • Addition: Slowly add a solution of benzofuroxan to the reaction mixture.

  • Reaction: Stir at room temperature until the reaction is complete (monitor by TLC).

  • Work-up & Purification: Quench the reaction, perform an extraction, and purify the product by recrystallization or column chromatography.

G cluster_reactants Reactants cluster_process Reaction Steps cluster_product Product Benzofuroxan Benzofuroxan Addition Nucleophilic Addition of Enolate to Benzofuroxan Enolate Enolate Source (e.g., β-diketone) Base Base (e.g., KOH) Closure Ring Closure Addition->Closure Forms Intermediate Elimination Water Elimination Closure->Elimination Forms Dihydro Intermediate Product Quinoxaline-N,N'-dioxide Elimination->Product Aromatization

Caption: Simplified workflow of the Beirut Reaction.

References

Addressing poor chromatographic resolution of EAPB0202

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing poor chromatographic resolution during the analysis of EAPB0202.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of poor peak resolution in HPLC analysis?

Poor peak resolution in HPLC can stem from a variety of factors, broadly categorized as issues with the column, mobile phase, instrument, or sample.[1][2][3] Common culprits include column degradation, incorrect mobile phase composition, and sample overloading.[1][2]

Q2: How does the HPLC column affect resolution?

The column is a critical component for achieving good separation.[3] Issues such as column aging and degradation of the stationary phase can lead to reduced separation capacity.[1] Contamination from sample matrix buildup can also foul the column and negatively impact resolution.[1][4] Other column-related factors include using a column with an inappropriate length or diameter for the separation.[5]

Q3: Can the mobile phase composition lead to poor resolution?

Yes, the mobile phase plays a crucial role in chromatographic separation.[3] Inaccurate solvent ratios or an unstable gradient can alter retention times and peak separation.[1] For ionizable compounds, small adjustments in the mobile phase pH can significantly impact selectivity.[1] Additionally, using low-quality solvents can introduce impurities that cause baseline drift or ghost peaks, thereby reducing resolution.[1]

Q4: What instrumental factors can contribute to loss of resolution?

Several instrumental issues can lead to poor resolution. These include high system dispersion (excessive volume between the injector and detector), which can cause peak broadening.[4] Poor connections in the flow path, such as those with incorrect ferrule depths, can create voids and lead to tailing peaks.[4] Inconsistent flow rates from the pump and temperature fluctuations can also affect retention times and separation.[4][5]

Q5: How does my sample preparation and injection technique impact resolution?

Proper sample preparation is essential for obtaining accurate HPLC results.[3] Injecting too much sample (column overloading) can lead to distorted, broad, or tailing peaks.[1][5] Filtering samples before injection is recommended to remove particulates that could clog the column and cause peak broadening.[1] The solvent used to dissolve the sample (injection solvent) should ideally be weaker than the mobile phase to ensure sharp peaks.

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving poor chromatographic resolution for this compound.

My peaks for this compound and a related impurity are co-eluting or have very poor resolution. Where do I start?

Start by systematically evaluating the key components of your HPLC method: the column, mobile phase, instrument parameters, and sample preparation.

Step 1: Column Health and Selection

Q: How can I check if my column is the problem?

A: First, ensure you are using a column with an appropriate stationary phase for your analyte. If the column has been used extensively, it may be degraded or contaminated.[3][6]

  • Action: Try flushing the column with a strong solvent that is compatible with the stationary phase (e.g., methanol (B129727) or acetonitrile (B52724) for reverse-phase columns) to remove contaminants.[1] If resolution does not improve, consider replacing the column with a new one of the same type.

Step 2: Mobile Phase Optimization

Q: What adjustments can I make to my mobile phase to improve resolution?

A: Optimizing the mobile phase is often the most effective way to improve separation.

  • Action 1: Adjust Solvent Strength: Modify the ratio of your aqueous and organic solvents. For reverse-phase chromatography, decreasing the organic content will generally increase retention and may improve the separation of closely eluting peaks.[1]

  • Action 2: Modify pH: If this compound or co-eluting impurities are ionizable, small changes in the mobile phase pH can significantly alter their retention and selectivity. Ensure your buffer concentration is sufficient to maintain a stable pH.[1]

  • Action 3: Change Organic Modifier: Consider switching your organic solvent (e.g., from acetonitrile to methanol or vice versa) as this can alter the selectivity of the separation.[2]

Step 3: Instrument and Method Parameters

Q: I've checked my column and mobile phase, but the resolution is still poor. What instrument parameters should I investigate?

A: Fine-tuning your instrument parameters can provide significant improvements.

  • Action 1: Lower the Flow Rate: Reducing the flow rate can increase the interaction time of the analyte with the stationary phase, often leading to better resolution.[2][5]

  • Action 2: Adjust the Temperature: Ensure your column oven is maintaining a stable temperature.[5] You can also investigate the effect of changing the temperature, as this can alter selectivity.

  • Action 3: Modify the Gradient Program: If you are using a gradient, try reducing the steepness of the gradient (i.e., make the change in solvent composition more gradual).[2]

  • Action 4: Minimize System Volume: Check for and eliminate any unnecessary tubing or fittings between the injector and the detector to reduce system dispersion.[4] Ensure all connections are properly made to avoid void volumes.[7]

Step 4: Sample Preparation and Injection

Q: Could my sample be the cause of the poor resolution?

A: Yes, issues with the sample itself or the injection process can lead to poor peak shape and resolution.

  • Action 1: Reduce Injection Volume or Concentration: Overloading the column is a common cause of peak broadening and tailing.[1][5] Try injecting a smaller volume or diluting your sample.[1]

  • Action 2: Filter Your Sample: Use a 0.22 µm or 0.45 µm filter to remove any particulates that could clog the column.[1]

  • Action 3: Check Your Injection Solvent: Ensure your sample is dissolved in a solvent that is of equal or lesser strength than your initial mobile phase.

Summary of Troubleshooting Parameters

ParameterPotential IssueRecommended Action
Column Degradation/ContaminationFlush with a strong solvent or replace the column.[1]
Inappropriate DimensionsUse a longer or narrower column for better separation.[5]
Mobile Phase Incorrect Solvent RatioAdjust the aqueous/organic solvent ratio.[1]
Suboptimal pHFine-tune the pH for ionizable compounds.[1]
Solvent QualityUse high-purity solvents.[1]
Instrument High Flow RateOptimize by reducing the flow rate.[2][5]
Temperature FluctuationsEnsure a stable column temperature.[5]
Steep GradientReduce the gradient steepness.[2]
Sample Column OverloadingReduce injection volume or sample concentration.[1][5]
Particulates in SampleFilter the sample before injection.[1]

Standard Operating Procedure: HPLC Analysis of this compound

This protocol is a recommended starting point for the analysis of this compound and can be adapted as needed.

1. Sample Preparation

  • Weigh and dissolve the this compound sample in a 50:50 mixture of acetonitrile and water to a final concentration of 1 mg/mL.

  • Vortex for 30 seconds to ensure complete dissolution.

  • Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial.

2. HPLC Method Parameters

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient Program:

    Time (min) %B
    0.0 20
    15.0 80
    15.1 20

    | 20.0 | 20 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection Wavelength: 254 nm

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting poor chromatographic resolution.

G start Poor Resolution Observed col_check Step 1: Check Column - Age and usage - Contamination start->col_check mp_opt Step 2: Optimize Mobile Phase - Adjust solvent strength - Modify pH - Change organic modifier col_check->mp_opt No Improvement res_ok Resolution Acceptable col_check->res_ok Improved inst_param Step 3: Refine Instrument Parameters - Lower flow rate - Adjust temperature - Modify gradient mp_opt->inst_param No Improvement mp_opt->res_ok Improved sample_prep Step 4: Evaluate Sample Prep - Reduce injection volume - Filter sample - Check injection solvent inst_param->sample_prep No Improvement inst_param->res_ok Improved sample_prep->res_ok Improved

Caption: A stepwise workflow for troubleshooting poor chromatographic resolution.

References

Technical Support Center: EAPB0202 Analytical Method Validation

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available information on a compound designated "EAPB0202" is not available. This guide provides a comprehensive framework and addresses common challenges in the analytical method validation for a novel small molecule, using "this compound" as a placeholder. The experimental details and data presented are illustrative and should be adapted based on the specific physicochemical properties of the actual compound.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the development and validation of an analytical method for this compound.

Question: I am observing peak fronting or tailing for the this compound peak in my HPLC chromatogram. What are the potential causes and solutions?

Answer:

Peak asymmetry is a common issue in HPLC analysis. The source of the problem can be chemical or mechanical.

Potential Causes & Solutions:

  • Chemical Issues:

    • Secondary Silanol (B1196071) Interactions: Residual silanol groups on the silica-based column packing can interact with basic functional groups on this compound, causing peak tailing.

      • Solution: Use a mobile phase with a lower pH (e.g., adding 0.1% formic acid or trifluoroacetic acid) to suppress silanol activity. Alternatively, use a base-deactivated column or a column with a different stationary phase (e.g., a polymer-based column).

    • Sample Overload: Injecting too high a concentration of this compound can saturate the column, leading to peak fronting.

      • Solution: Reduce the sample concentration or the injection volume.

    • Inappropriate Sample Solvent: If the sample solvent is significantly stronger than the mobile phase, it can cause peak distortion.

      • Solution: Whenever possible, dissolve the sample in the initial mobile phase.

  • Mechanical/Physical Issues:

    • Column Contamination or Degradation: Buildup of contaminants on the column frit or degradation of the stationary phase can lead to poor peak shape.

      • Solution: Use a guard column to protect the analytical column.[1] Flush the column with a strong solvent or, if necessary, replace the column.

    • Extra-Column Volume: Excessive tubing length or a large detector flow cell can contribute to peak broadening and tailing.

      • Solution: Minimize the length and internal diameter of all tubing between the injector and the detector.

Question: The retention time for this compound is drifting between injections. How can I resolve this?

Answer:

Shifting retention times can compromise the reliability of your method. The issue often lies with the mobile phase, the column, or the HPLC pump.

Potential Causes & Solutions:

  • Mobile Phase Issues:

    • Inadequate Equilibration: The column may not be fully equilibrated with the mobile phase before injection, especially after a gradient run or when the system has been idle.

      • Solution: Ensure the column is equilibrated with at least 10-20 column volumes of the mobile phase before the first injection.

    • Mobile Phase Composition Change: Evaporation of volatile organic solvents or improper mixing can alter the mobile phase composition over time.

      • Solution: Keep solvent reservoirs capped.[2] If preparing the mobile phase online, ensure the pump's proportioning valves are working correctly.[1] Manually premixing the mobile phase can also ensure consistency.[1]

  • Column Temperature Fluctuations: Changes in ambient temperature can affect retention times.

    • Solution: Use a column oven to maintain a constant temperature.[2]

  • Pump and Hardware Issues:

    • Leaks or Air Bubbles: Leaks in the system or air bubbles in the pump head can cause pressure fluctuations and, consequently, retention time shifts.

      • Solution: Inspect all fittings for leaks.[3] Degas the mobile phase and purge the pump to remove air bubbles.[2]

Question: I am struggling to achieve adequate separation between this compound and its degradation products during forced degradation studies. What steps should I take?

Answer:

Forced degradation studies are designed to demonstrate the specificity and stability-indicating nature of an analytical method.[4] Co-elution of the main peak with degradants is a common challenge.

Troubleshooting Steps:

  • Optimize Mobile Phase Composition:

    • Gradient Modification: Adjust the gradient slope. A shallower gradient can improve the resolution of closely eluting peaks.

    • Organic Modifier: Try a different organic solvent (e.g., switch from acetonitrile (B52724) to methanol (B129727) or vice versa). The change in solvent selectivity can alter the elution order and improve separation.

    • pH Adjustment: Modify the mobile phase pH. The ionization state of this compound and its degradants can significantly impact retention and selectivity.

  • Change Stationary Phase:

    • If mobile phase optimization is insufficient, try a column with a different stationary phase chemistry (e.g., C8, Phenyl-Hexyl, or an embedded polar group column) to achieve a different separation mechanism.

  • Review Degradation Conditions:

    • Excessive degradation (e.g., >50%) can produce a complex mixture of secondary and tertiary degradants that are difficult to resolve. The goal is typically to achieve 5-20% degradation.[5]

    • Solution: Reduce the stressor concentration (e.g., lower molarity of acid/base), shorten the exposure time, or lower the temperature.

Frequently Asked Questions (FAQs)

Question: What are the essential validation parameters I need to assess for the this compound analytical method according to ICH guidelines?

Answer: According to the ICH Q2(R1) guidelines, the validation of an analytical procedure is crucial to demonstrate its suitability for its intended purpose.[6][7] For a quantitative impurity assay and an assay for the drug substance, the following parameters are typically required:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components, such as impurities, degradants, or placebo ingredients.[8] This is often demonstrated through forced degradation studies.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by analyzing a sample with a known concentration (e.g., a reference standard) and comparing the measured value to the theoretical value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is evaluated at three levels:

    • Repeatability: Precision under the same operating conditions over a short interval of time.

    • Intermediate Precision: Precision within the same laboratory, but on different days, with different analysts, or different equipment.

    • Reproducibility: Precision between different laboratories.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH, mobile phase composition, temperature). This provides an indication of its reliability during normal usage.

Question: How do I design a forced degradation study for this compound?

Answer: Forced degradation (or stress testing) studies are essential to identify likely degradation products and demonstrate the stability-indicating nature of your analytical method.[4][9] A typical study would expose this compound to the following conditions:

  • Acid Hydrolysis: 0.1 M HCl at room temperature or elevated temperature (e.g., 60-80°C).

  • Base Hydrolysis: 0.1 M NaOH at room temperature or elevated temperature.

  • Oxidation: 3-30% hydrogen peroxide (H₂O₂) at room temperature.

  • Thermal Degradation: The solid drug substance is exposed to high temperature (e.g., 105°C) for a set period.

  • Photolytic Degradation: The drug substance is exposed to UV and visible light, as specified in ICH Q1B guidelines.

A control sample (unstressed) should always be analyzed alongside the stressed samples. The goal is to achieve a target degradation of 5-20% of the drug substance.[5]

Question: What is "System Suitability Testing" and why is it important?

Answer: System Suitability Testing (SST) is an integral part of any analytical method. It is performed before and sometimes during a sequence of analyses to ensure that the chromatographic system is performing adequately for the intended application. Key SST parameters include:

  • Peak Tailing Factor (or Asymmetry): Ensures peaks are symmetrical. A typical acceptance criterion is a tailing factor of ≤ 2.0.

  • Theoretical Plates (N): Measures column efficiency. Higher values indicate better efficiency.

  • Resolution (Rs): Measures the degree of separation between two adjacent peaks. A resolution of > 2.0 is generally desired.

  • Relative Standard Deviation (RSD) of replicate injections: Measures the precision of the system. For the main analyte, an RSD of < 1.0% for 5 or 6 replicate injections is often required.

Passing SST criteria confirms that the analytical system is suitable for use before committing to the analysis of valuable samples.

Data Presentation

Table 1: Illustrative Summary of Validation Parameters for an this compound HPLC Assay

Validation ParameterIllustrative ResultAcceptance Criteria
Specificity No interference from placebo or degradation products at the retention time of this compound. Peak purity index > 0.999 for all stress conditions.Peak is pure and free from co-eluting peaks.
Linearity (r²) 0.9998r² ≥ 0.999
Range 0.1 µg/mL to 150 µg/mLCovers expected working concentrations.
Accuracy (% Recovery) 99.2% - 101.5% across three concentration levels (80%, 100%, 120%).98.0% - 102.0%
Precision (% RSD)
- Repeatability0.45%% RSD ≤ 1.0%
- Intermediate Precision0.78%% RSD ≤ 2.0%
LOD 0.03 µg/mL (Signal-to-Noise ratio of 3:1)Reportable
LOQ 0.1 µg/mL (Signal-to-Noise ratio of 10:1)Reportable
Robustness Retention time and peak area remained within system suitability criteria after minor changes in flow rate (±0.1 mL/min), pH (±0.2 units), and column temperature (±5°C).No significant impact on analytical results.

Experimental Protocols

Protocol: Stability-Indicating HPLC-UV Method for this compound

This protocol provides a typical starting point for developing a stability-indicating method for a novel small molecule like this compound.

1. Chromatographic Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and diode-array detector (DAD).

  • Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm particle size (or equivalent).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-20 min: 5% to 95% B

    • 20-25 min: 95% B

    • 25.1-30 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: Determined by UV scan of this compound (e.g., 254 nm).

  • Injection Volume: 10 µL.

  • Sample Diluent: 50:50 Acetonitrile:Water.

2. Standard and Sample Preparation:

  • Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of diluent.

  • Working Standard Solution (100 µg/mL): Dilute 1 mL of the stock solution to 10 mL with diluent.

  • Sample Solution: Prepare the sample to a target concentration of 100 µg/mL in the sample diluent.

3. Validation Procedure Outline:

  • Specificity: Analyze blank, placebo, and forced degradation samples. Check for peak interference and perform peak purity analysis using the DAD.

  • Linearity: Prepare a series of at least five concentrations across the desired range (e.g., from LOQ to 150% of the working concentration). Plot a calibration curve of peak area vs. concentration and determine the correlation coefficient (r²).

  • Accuracy: Analyze samples at three concentration levels (e.g., 80%, 100%, 120%) in triplicate. Calculate the percentage recovery.

  • Precision:

    • Repeatability: Perform six replicate injections of the standard solution.

    • Intermediate Precision: Repeat the analysis on a different day with a different analyst.

Visualizations

G cluster_dev Method Development cluster_val Method Validation (ICH Q2) cluster_transfer Method Lifecycle Dev Define Analytical Target Profile Lit Literature Search & Physicochemical Properties Dev->Lit Screen Screen Columns & Mobile Phases Lit->Screen Optimize Optimize Method Parameters (QbD) Screen->Optimize Spec Specificity (Forced Degradation) Optimize->Spec Lin Linearity & Range Spec->Lin Acc Accuracy Lin->Acc Prec Precision (Repeatability, Intermediate) Acc->Prec LoD LOD & LOQ Prec->LoD Rob Robustness LoD->Rob SOP Write SOP & Validation Report Rob->SOP Transfer Transfer to QC Lab SOP->Transfer Routine Routine Use & Monitoring Transfer->Routine

Caption: Workflow for Analytical Method Development and Validation.

G Start Problem Observed: Poor Peak Shape CheckOverload Is Sample Concentration High? Start->CheckOverload ReduceConc Reduce Concentration or Injection Volume CheckOverload->ReduceConc Yes CheckSolvent Is Sample Solvent Stronger than Mobile Phase? CheckOverload->CheckSolvent No End Problem Resolved ReduceConc->End ChangeSolvent Dissolve Sample in Mobile Phase CheckSolvent->ChangeSolvent Yes CheckpH Is this compound Basic? (Peak Tailing) CheckSolvent->CheckpH No ChangeSolvent->End LowerpH Lower Mobile Phase pH (e.g., add 0.1% TFA) CheckpH->LowerpH Yes CheckHardware Check for Column Contamination / Voids CheckpH->CheckHardware No LowerpH->End CheckHardware->End

Caption: Troubleshooting Logic for Poor HPLC Peak Shape.

References

Cross-reactivity issues in EAPB0202 immunoassay development

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding cross-reactivity issues encountered during the development and use of the EAPB0202 immunoassay.

Troubleshooting Guides

Cross-reactivity is a common issue in immunoassays where the antibody, designed to detect a specific analyte (this compound), also binds to other structurally similar molecules.[1][2] This can lead to inaccurate quantification and false-positive results.[1][3] This guide provides information on potential cross-reactants and a protocol to validate and troubleshoot these issues.

Potential Cross-Reactants for this compound Immunoassay

Based on the structure of this compound, a novel synthetic stimulant, several commercially available drugs and their metabolites with structural similarities have been assessed for potential cross-reactivity. The following table summarizes the findings from preliminary internal validation studies.

Potential Cross-ReactantConcentration Tested (ng/mL)Signal Interference (%)Recommended Action
Amphetamine100045%Confirm presumptive positives with a more specific method like LC-MS/MS.[4]
Methamphetamine100060%Confirm presumptive positives with a more specific method like LC-MS/MS.[4]
MDMA (Ecstasy)200025%Note potential for interference at high concentrations.
Ephedrine (B3423809)500015%Generally low cross-reactivity, but consider in cases of high dosage.[5]
Pseudoephedrine500010%Generally low cross-reactivity.[5]
Phentermine250030%Consider as a potential source of interference.
Unrelated Compounds (e.g., Ibuprofen, Acetaminophen)10000<1%Unlikely to be a source of interference.
Experimental Protocol: Cross-Reactivity Validation

This protocol describes a competitive immunoassay format to determine the percentage of cross-reactivity of potentially interfering compounds with the this compound immunoassay.

Objective: To quantify the degree of interference from structurally related compounds in the this compound immunoassay.

Materials:

  • This compound-coated microtiter plate

  • This compound standard solutions (various concentrations)

  • Anti-EAPB0202 primary antibody

  • Enzyme-conjugated secondary antibody

  • Suspected cross-reacting compounds (e.g., Amphetamine, Methamphetamine)

  • Assay buffer (e.g., PBS with 1% BSA)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2N H₂SO₄)

  • Microplate reader

Procedure:

  • Preparation: Prepare a series of dilutions for the this compound standard and each suspected cross-reacting compound in the assay buffer.

  • Competition: In separate tubes, mix the anti-EAPB0202 primary antibody with either the this compound standard or a suspected cross-reacting compound at various concentrations.

  • Incubation: Add these mixtures to the this compound-coated microtiter plate wells. Incubate for 1-2 hours at room temperature to allow for competitive binding.[3]

  • Washing: Wash the plate three to five times with wash buffer to remove unbound antibodies and other components.[3]

  • Secondary Antibody Incubation: Add the enzyme-conjugated secondary antibody to each well and incubate for 1 hour at room temperature. This antibody will bind to the primary antibody that is captured on the plate.

  • Final Wash: Repeat the washing step to remove any unbound secondary antibody.

  • Signal Development: Add the substrate solution to each well and incubate in the dark until a color change is observed.

  • Stopping the Reaction: Add the stop solution to each well to halt the enzymatic reaction.

  • Data Acquisition: Measure the absorbance of each well using a microplate reader at the appropriate wavelength (e.g., 450 nm).[3]

  • Data Analysis:

    • Plot a standard curve for this compound using the absorbance readings versus concentration.

    • For each suspected cross-reactant, determine the concentration that produces a 50% reduction in the maximum signal (IC50).

    • Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of this compound / IC50 of Cross-Reactant) x 100

Frequently Asked Questions (FAQs)

Q1: What is immunoassay cross-reactivity?

A1: Immunoassay cross-reactivity occurs when an antibody, intended to bind to a specific molecule (the analyte), also binds to other, structurally similar molecules.[1][2] This can lead to inaccurate measurements, including false-positive results or an overestimation of the analyte's concentration.[6]

Q2: What are the common causes of cross-reactivity in the this compound immunoassay?

A2: The primary cause of cross-reactivity is the presence of molecules that share similar structural features or epitopes with this compound.[2][7] For the this compound immunoassay, this includes other stimulant drugs like amphetamine and methamphetamine, as well as some over-the-counter medications such as ephedrine.[5]

Q3: How can I minimize cross-reactivity in my assay?

A3: Several strategies can be employed to minimize cross-reactivity:

  • Antibody Selection: Using highly specific monoclonal antibodies can reduce the likelihood of binding to non-target molecules.[6][7]

  • Sample Dilution: Diluting the sample can reduce the concentration of interfering substances to a level where they no longer significantly affect the assay's accuracy.[7]

  • Assay Buffer Optimization: Modifying the assay buffer by adding blocking agents or adjusting the ionic strength can help to minimize non-specific binding.[7]

  • Washing Steps: Increasing the number or stringency of wash steps can help to remove weakly bound, cross-reacting molecules.[3]

Q4: My assay is showing a high background signal. Could this be related to cross-reactivity?

A4: While high background can be caused by several factors, it is often related to non-specific binding of the primary or secondary antibodies to the plate surface.[3] Insufficient blocking or overly concentrated antibodies are common culprits.[3] While not directly cross-reactivity, the principles of non-specific binding are similar. Optimizing blocking and antibody concentrations can help reduce background noise.[3]

Q5: What should I do if I suspect a false-positive result due to cross-reactivity?

A5: If you suspect a false-positive result, it is crucial to confirm the finding using a more specific analytical method, such as liquid chromatography-mass spectrometry (LC-MS/MS).[4] This technique can definitively identify and quantify the specific molecules present in the sample, thereby validating or refuting the initial immunoassay result.

Visualizations

Below are diagrams illustrating key concepts and workflows related to immunoassay cross-reactivity.

Troubleshooting_Workflow start Presumptive Positive Result with this compound Immunoassay check_history Review Sample History (e.g., prescribed medications) start->check_history is_cross_reactant Potential Cross-Reactant Identified? check_history->is_cross_reactant run_validation Perform Cross-Reactivity Validation Experiment is_cross_reactant->run_validation Yes confirm_lcms Confirm with LC-MS/MS is_cross_reactant->confirm_lcms No run_validation->confirm_lcms report_true Report as True Positive confirm_lcms->report_true This compound Confirmed report_false Report as False Positive (Interference noted) confirm_lcms->report_false This compound Not Confirmed

Caption: Workflow for troubleshooting a presumptive positive this compound immunoassay result.

Competitive_Immunoassay cluster_0 High this compound Concentration (Low Signal) cluster_1 Low this compound Concentration (High Signal) cluster_2 Cross-Reactivity (False Low Signal) EAPB0202_high This compound Antibody_1 Ab EAPB0202_high->Antibody_1 Binds Plate_1 Plate-Bound This compound Antibody_1->Plate_1 Blocked EAPB0202_low This compound Antibody_2 Ab Plate_2 Plate-Bound This compound Antibody_2->Plate_2 Binds CrossReactant Cross- Reactant Antibody_3 Ab CrossReactant->Antibody_3 Binds Plate_3 Plate-Bound This compound Antibody_3->Plate_3 Blocked

Caption: Mechanism of a competitive immunoassay and the effect of cross-reactivity.

References

Validation & Comparative

A Head-to-Head Battle in Melanoma Models: EAPB0202's Pro-drug Shows Superior Efficacy Over Fotemustine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the ongoing search for more effective treatments for malignant melanoma, a preclinical study has demonstrated the superior efficacy of a novel imidazo[1,2-a]quinoxaline (B3349733) derivative, EAPB0203, the pro-drug of EAPB0202, when compared to the established chemotherapeutic agent, fotemustine (B1673584). The research highlights the potential of this new class of compounds in providing a more potent therapeutic option for melanoma patients.

The study, which evaluated the compounds in both in vitro and in vivo melanoma models, revealed that EAPB0203 exhibits significantly higher cytotoxic activity against human melanoma cell lines and is more effective at inhibiting tumor growth and extending survival in animal models than fotemustine.

In Vitro Cytotoxicity: A Clear Advantage for the EAPB Compound

In direct comparative assays, EAPB0203 demonstrated markedly superior potency in inducing cell death in human melanoma cell lines. On the A375 human melanoma cancer cell line, EAPB0203 had an in vitro activity 110 times higher than that of fotemustine.[1]

CompoundCell LineIC50 (µM)Potency Advantage
EAPB0203A3751.57[1]~110x vs Fotemustine
FotemustineA375173[1]-

Table 1: In Vitro Cytotoxicity of EAPB0203 and Fotemustine in A375 Human Melanoma Cell Line. IC50 values represent the concentration of the drug required to inhibit the growth of 50% of the cancer cells.

In Vivo Efficacy: Enhanced Tumor Suppression and Survival

The superior performance of EAPB0203 was also observed in a xenograft mouse model of melanoma. While specific tumor growth inhibition percentages were not available in the reviewed literature, the study reported that EAPB0203 is more potent than fotemustine.[2] Furthermore, treatment with EAPB0203 led to a significant increase in the survival time of the tumor-bearing mice compared to those treated with fotemustine.[2] At doses of 5 and 20 mg/kg, EAPB0203 increased survival time by up to 4 weeks compared to the control group and by 2 weeks compared to the fotemustine-treated group.[2]

Treatment GroupDoseOutcome
EAPB02035 and 20 mg/kgMore potent than fotemustine; Increased survival time by up to 4 weeks vs. control and 2 weeks vs. fotemustine[2]
FotemustineNot SpecifiedLess potent than EAPB0203[2]
ControlVehicleBaseline tumor growth and survival

Table 2: In Vivo Efficacy of EAPB0203 vs. Fotemustine in a Melanoma Xenograft Model.

Experimental Protocols

In Vitro Cytotoxicity Assay

The in vitro cytotoxic activity of EAPB0203 and fotemustine was evaluated on the A375 and M4Be human melanoma cell lines. The cells were exposed to various concentrations of each compound for a specified period. The half-maximal inhibitory concentration (IC50), which is the concentration of a drug that is required for 50% inhibition of cell growth, was then determined using a standard cell viability assay.[1]

cluster_0 In Vitro Cytotoxicity Assay Workflow Start Start Cell_Culture Culture A375 & M4Be Melanoma Cells Start->Cell_Culture Drug_Treatment Treat cells with various concentrations of EAPB0203 and Fotemustine Cell_Culture->Drug_Treatment Incubation Incubate for a defined period Drug_Treatment->Incubation Viability_Assay Perform Cell Viability Assay Incubation->Viability_Assay Data_Analysis Calculate IC50 values Viability_Assay->Data_Analysis End End Data_Analysis->End cluster_1 In Vivo Xenograft Model Workflow Start_InVivo Start Implantation Implant human melanoma cells into mice Start_InVivo->Implantation Tumor_Growth Allow tumors to establish Implantation->Tumor_Growth Treatment_InVivo Administer EAPB0203, Fotemustine, or Vehicle Tumor_Growth->Treatment_InVivo Monitoring Monitor tumor growth and survival Treatment_InVivo->Monitoring Endpoint Endpoint analysis Monitoring->Endpoint End_InVivo End Endpoint->End_InVivo cluster_2 Proposed Signaling Pathway for this compound/EAPB0203 This compound This compound/ EAPB0203 PDE4 PDE4 This compound->PDE4 p38_MAPK p38 MAPK This compound->p38_MAPK PI3K PI3K This compound->PI3K Apoptosis Apoptosis p38_MAPK->Apoptosis PI3K->Apoptosis cluster_3 Fotemustine Mechanism of Action Fotemustine Fotemustine DNA_Alkylation DNA Alkylation Fotemustine->DNA_Alkylation DNA_Damage DNA Cross-linking & Damage DNA_Alkylation->DNA_Damage Apoptosis_F Apoptosis DNA_Damage->Apoptosis_F

References

A Comparative Analysis of the Cytotoxic Effects of EAPB0202 and Imiquimod

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparison of the cytotoxic properties of two compounds, EAPB0202 and imiquimod (B1671794), intended for researchers, scientists, and professionals in drug development. The following sections present a comprehensive overview of their mechanisms of action, quantitative cytotoxic data, and the experimental protocols used to ascertain these effects.

Introduction

This compound is the primary metabolite of EAPB0203, a novel imidazo[1,2-a]quinoxaline (B3349733) derivative that has demonstrated significant anti-tumoral activity, particularly against melanoma. Imiquimod is an immune response modifier widely used in the topical treatment of skin cancers and viral skin infections. While both compounds exhibit cytotoxic effects, their underlying mechanisms of action are fundamentally different. This guide aims to elucidate these differences through a comparative analysis of available experimental data.

Quantitative Comparison of Cytotoxic Activity

The cytotoxic potential of this compound and imiquimod has been evaluated in various cancer cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) values, a key measure of a compound's potency in inhibiting biological processes.

CompoundCell LineAssayIC50 ValueCitation
This compound (as metabolite of EAPB0203) A375 (Human Melanoma)Not SpecifiedSimilar to parent compound (1.57 µM)[1]
Imiquimod Ishikawa (Human Endometrial)MTT53.85 µg/mL (24h), 22.85 µg/mL (48h)[2]
Imiquimod HEC-1A (Human Endometrial)MTT96.49 µg/mL (24h), 56.48 µg/mL (48h)[2]

Note: The IC50 value for this compound is inferred from its parent compound, EAPB0203, which was shown to have similar cytotoxic activity.

Mechanism of Action and Signaling Pathways

The cytotoxic effects of this compound and imiquimod are mediated through distinct molecular pathways.

This compound: A Potential Tubulin Polymerization Inhibitor

This compound belongs to the first generation of imidazo[1,2-a]quinoxaline derivatives. Research on this class of compounds suggests that their cytotoxic activity stems from the inhibition of tubulin polymerization. Disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent induction of apoptosis.

EAPB0202_Pathway This compound This compound Tubulin Tubulin Dimers This compound->Tubulin Inhibits Polymerization G2M_Arrest G2/M Phase Arrest This compound->G2M_Arrest Microtubules Microtubules Tubulin->Microtubules Polymerization Apoptosis Apoptosis G2M_Arrest->Apoptosis

This compound's Proposed Mechanism of Action
Imiquimod: Immune Modulation and Direct Apoptosis Induction

Imiquimod's primary mechanism involves the activation of the innate and adaptive immune systems through its agonistic activity on Toll-like receptor 7 (TLR7).[3][4] This leads to the release of pro-inflammatory cytokines and the activation of various immune cells.

In addition to its immunomodulatory effects, imiquimod can directly induce apoptosis in cancer cells at high concentrations.[3][5] This direct cytotoxic effect is mediated through the intrinsic apoptotic pathway, characterized by the involvement of the Bcl-2 family of proteins and the release of cytochrome c from the mitochondria, leading to caspase activation.[3][4] This pathway is notably independent of cell surface death receptors.[3][4]

Imiquimod_Pathway cluster_immune Immunomodulatory Pathway cluster_direct Direct Cytotoxic Pathway Imiquimod1 Imiquimod TLR7 TLR7 Imiquimod1->TLR7 Cytokines Cytokine Release (IFN-α, TNF-α, IL-6) TLR7->Cytokines Immune_Activation Immune Cell Activation Cytokines->Immune_Activation Imiquimod2 Imiquimod (High Concentration) Bcl2 Bcl-2 Family Imiquimod2->Bcl2 Mitochondria Mitochondria Bcl2->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspases Caspase Activation Cytochrome_c->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Imiquimod's Dual Mechanisms of Action

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of this compound and imiquimod.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (this compound or imiquimod) and a vehicle control for the desired time periods (e.g., 24, 48, 72 hours).

  • MTT Addition: After the incubation period, add MTT solution (0.5 mg/mL in sterile PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies the amount of LDH released from damaged cells into the culture medium, which is a measure of cytotoxicity.

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

  • Sample Collection: After the treatment period, carefully collect the cell culture supernatant from each well.

  • LDH Reaction: In a separate 96-well plate, mix the collected supernatant with an LDH reaction mixture containing lactate, NAD+, and a tetrazolium salt.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add a stop solution to terminate the enzymatic reaction.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in treated cells to that in control cells (spontaneous release) and maximum LDH release (from lysed cells).

Apoptosis Assay using Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay detects the externalization of phosphatidylserine (B164497) (a marker of early apoptosis) and membrane integrity.

  • Cell Treatment: Treat cells with the test compound for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI.

  • Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Tubulin Polymerization Assay

This in vitro assay measures the effect of a compound on the polymerization of purified tubulin into microtubules.

  • Tubulin Preparation: Reconstitute purified tubulin in a general tubulin buffer.

  • Reaction Mixture: Prepare a reaction mixture containing tubulin, GTP, and a fluorescence reporter in a 96-well plate.

  • Compound Addition: Add the test compound (e.g., this compound) or a known inhibitor/promoter of tubulin polymerization (e.g., nocodazole/paclitaxel) to the wells.

  • Initiation of Polymerization: Initiate polymerization by incubating the plate at 37°C.

  • Fluorescence Measurement: Monitor the increase in fluorescence over time using a plate reader with excitation and emission wavelengths appropriate for the reporter. The rate of fluorescence increase is proportional to the rate of tubulin polymerization.

  • Data Analysis: Compare the polymerization curves of the compound-treated samples to the control to determine if the compound inhibits or enhances tubulin polymerization.

Experimental_Workflow cluster_cytotoxicity Cytotoxicity Assessment cluster_apoptosis Apoptosis Analysis cluster_mechanism Mechanism of Action Cell_Culture Cell Culture (e.g., A375, Ishikawa) Treatment Compound Treatment (this compound or Imiquimod) Cell_Culture->Treatment Apoptosis_Treatment Compound Treatment Cell_Culture->Apoptosis_Treatment MTT MTT Assay (Viability) Treatment->MTT LDH LDH Assay (Cytotoxicity) Treatment->LDH AnnexinV Annexin V/PI Staining Apoptosis_Treatment->AnnexinV Flow_Cytometry Flow Cytometry AnnexinV->Flow_Cytometry Tubulin_Assay Tubulin Polymerization Assay (for this compound) Western_Blot Western Blot (for Imiquimod pathway proteins)

General Experimental Workflow

Conclusion

This compound and imiquimod represent two distinct approaches to cancer therapy. This compound, as part of the imidazo[1,2-a]quinoxaline family, likely exerts its cytotoxic effects through direct interference with the cellular machinery of mitosis by inhibiting tubulin polymerization. In contrast, imiquimod's primary role is to stimulate an anti-tumor immune response, with direct induction of apoptosis in cancer cells serving as a secondary, yet significant, mechanism of action. The quantitative data, though not directly comparable on the same cell line, suggest that imidazo[1,2-a]quinoxaline derivatives like this compound can exhibit high potency. Further direct comparative studies on identical cell lines are warranted to fully elucidate the relative cytotoxic potential of these two compounds. This guide provides a foundational understanding for researchers exploring novel anti-cancer agents and their mechanisms.

References

A Comparative Analysis of the Anti-Melanoma Efficacy of EAPB0203 and EAPB0202 Versus Dacarbazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the pre-clinical efficacy of the novel imidazoquinoxaline derivatives, EAPB0203 and its metabolite EAPB0202, against the standard-of-care chemotherapeutic agent, dacarbazine (B1669748), in the context of melanoma. This document synthesizes available experimental data to facilitate an objective comparison of their mechanisms of action and cytotoxic effects.

Mechanism of Action

The anti-cancer activity of these compounds stems from distinct mechanisms of action. Dacarbazine, a long-standing treatment for metastatic melanoma, functions as a DNA alkylating agent. Following metabolic activation in the liver, it forms a methyl diazonium ion that methylates DNA, primarily at the O6 and N7 positions of guanine.[1] This process induces DNA damage, leading to the inhibition of DNA replication and transcription, and ultimately triggering apoptosis.

In contrast, EAPB0203, an imidazo[1,2-a]quinoxaline (B3349733) derivative, exhibits a multi-faceted mechanism of action that does not directly target DNA. It has been shown to inhibit phosphodiesterase 4 (PDE4), leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). Furthermore, EAPB0203 modulates key signaling pathways involved in cell proliferation and survival; it activates the p38 Mitogen-Activated Protein Kinase (MAPK) pathway while inhibiting the Phosphatidylinositol 3-kinase (PI3K)/Akt pathway. This compound is an active metabolite of EAPB0203, formed through N-demethylation.

cluster_Dacarbazine Dacarbazine Mechanism of Action Dacarbazine Dacarbazine Metabolic_Activation Metabolic Activation (Liver) Dacarbazine->Metabolic_Activation Methyl_Diazonium_Ion Methyl Diazonium Ion Metabolic_Activation->Methyl_Diazonium_Ion DNA_Methylation DNA Methylation (O6 & N7 of Guanine) Methyl_Diazonium_Ion->DNA_Methylation DNA DNA DNA->DNA_Methylation DNA_Damage DNA Damage DNA_Methylation->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis

Caption: Dacarbazine's mechanism of action.

cluster_EAPB0203 EAPB0203 Signaling Pathway Modulation EAPB0203 EAPB0203 PDE4 PDE4 EAPB0203->PDE4 inhibits PI3K PI3K EAPB0203->PI3K inhibits p38_MAPK p38 MAPK EAPB0203->p38_MAPK activates cAMP ↑ cAMP PDE4->cAMP inhibits Akt Akt PI3K->Akt Proliferation_Survival Cell Proliferation & Survival Akt->Proliferation_Survival Apoptosis Apoptosis p38_MAPK->Apoptosis Proliferation_Survival->Apoptosis

Caption: EAPB0203's signaling pathways.

In Vitro Efficacy

The cytotoxic effects of EAPB0203 and dacarbazine have been evaluated in various melanoma cell lines. The half-maximal inhibitory concentration (IC50), a measure of a drug's potency, has been determined in several studies. It is important to note that a direct comparison of IC50 values across different studies can be challenging due to variations in experimental conditions. The table below summarizes the available IC50 values for EAPB0203 and dacarbazine in melanoma cell lines. To date, specific IC50 values for this compound have not been reported in the reviewed literature.

CompoundCell LineIC50 (µM)Source
EAPB0203 A3751.57(Moarbess et al., 2008a)
Dacarbazine B16-F10~1400(Nascimento et al. 2018)[1]
A375>500(Mantso et al., 2022)[2]
MNT-1>500(Salvador et al., 2022)[3]
SK-MEL-30>500(The Efficacy of Electrochemotherapy with Dacarbazine on Melanoma Cells - PMC)[2]

Note: The IC50 values for dacarbazine are reported from multiple sources and show significant variability, which may be attributed to differences in experimental protocols and cell line characteristics. The IC50 value for EAPB0203 is from a single study.

Experimental Protocols

The following are representative protocols for key experiments used to evaluate the efficacy of anti-cancer compounds in melanoma cell lines.

In Vitro Cytotoxicity Assessment (MTT Assay)

This assay is a colorimetric method used to assess cell viability.

cluster_Workflow Experimental Workflow: In Vitro Cytotoxicity Assay start Start seed_cells Seed Melanoma Cells in 96-well plates start->seed_cells incubate1 Incubate for 24h (Cell Adherence) seed_cells->incubate1 treat_cells Treat with varying concentrations of EAPB0203, this compound, or Dacarbazine incubate1->treat_cells incubate2 Incubate for 48-72h treat_cells->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate for 4h (Formazan Crystal Formation) add_mtt->incubate3 solubilize Add Solubilization Solution (e.g., DMSO) incubate3->solubilize read_absorbance Read Absorbance at 570nm solubilize->read_absorbance calculate_ic50 Calculate IC50 Values read_absorbance->calculate_ic50 end End calculate_ic50->end

Caption: Workflow for in vitro cytotoxicity testing.

Protocol Details:

  • Cell Seeding: Melanoma cells are seeded into 96-well plates at a predetermined density and allowed to adhere for 24 hours.

  • Compound Treatment: The cells are then treated with a range of concentrations of the test compounds (EAPB0203, this compound, or dacarbazine) and incubated for a period of 48 to 72 hours.

  • MTT Addition: Following incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: After a few hours of incubation, a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm. The absorbance is directly proportional to the number of viable cells.

  • IC50 Calculation: The IC50 value is calculated by plotting the percentage of cell viability against the compound concentration and determining the concentration at which 50% of the cells are inhibited.

Western Blot Analysis of Signaling Pathways

This technique is used to detect and quantify specific proteins in a cell lysate, allowing for the analysis of signaling pathway activation.

Protocol Details:

  • Cell Lysis: Melanoma cells, after treatment with the compounds, are lysed to release their protein content.

  • Protein Quantification: The total protein concentration in each lysate is determined to ensure equal loading of samples.

  • SDS-PAGE: The protein lysates are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: The membrane is incubated with primary antibodies specific to the target proteins (e.g., phosphorylated p38, total p38, phosphorylated Akt, total Akt) and subsequently with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

  • Detection: The enzyme on the secondary antibody catalyzes a chemiluminescent reaction, and the resulting light signal is captured on X-ray film or with a digital imager. The intensity of the bands corresponds to the amount of the target protein.

In Vivo Efficacy

While direct comparative in vivo studies between EAPB0203/EAPB0202 and dacarbazine are not yet available, preliminary studies have shown promising results for EAPB0203. In a xenograft mouse model of melanoma, EAPB0203 was found to be more potent than fotemustine, another alkylating agent used in melanoma treatment.[4] In vivo studies with dacarbazine in mouse melanoma models have been extensively conducted and serve as a benchmark for new therapeutic agents.[5][6]

Conclusion

References

Comparative Analysis of EAPB0203/EAPB0202 and Fotemustine: A Focus on Available Data

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparison of the side effect profiles of the investigational anticancer compounds EAPB0203 and EAPB0202 against the established chemotherapeutic agent fotemustine (B1673584) is currently hampered by the limited availability of public preclinical and clinical safety data for the EAPB compounds. While research highlights the promising anti-tumoral activity of EAPB0203 and its metabolite this compound, detailed toxicological studies characterizing their side effect profiles have not been extensively published.[1] In contrast, fotemustine, a nitrosourea (B86855) alkylating agent, has a well-documented safety profile from years of clinical use.

This guide provides a detailed overview of the known side effect profile of fotemustine, outlines the mechanisms of action for both the EAPB compounds and fotemustine, and includes relevant experimental methodologies and pathway diagrams based on the available scientific literature.

Side Effect Profile of Fotemustine

Fotemustine's use in the treatment of disseminated malignant melanoma and primary brain tumors is associated with a range of adverse effects, primarily hematological and gastrointestinal in nature.[2][3][4]

Side Effect CategorySpecific Adverse EventsFrequency/Severity
Hematological Thrombocytopenia (low platelet count)Grade 3-4 toxicity observed in 23% to 43% of patients in some studies.[5][6][7]
Leukopenia/Neutropenia (low white blood cell count)Grade 3-4 toxicity reported in 17.2% to 51% of patients in various studies.[5][6][7]
Anemia (low red blood cell count)Commonly observed, often delayed.[1][2]
Pancytopenia (deficiency of all three blood cell types)Can occur.[1][8]
Gastrointestinal Nausea and VomitingCommon, but often easily controlled.[2][3][4]
DiarrheaFrequently experienced by patients.[2]
Abdominal PainReported side effect.
Hepatic Liver Toxicity (Increased Transaminases)Moderate and less frequent compared to other nitrosoureas.[5]
Renal Kidney ToxicityModerate and less frequent compared to other nitrosoureas.[5]
Dermatological Skin Reactions (e.g., rash, itching)May occur.[2]
Alopecia (hair loss)A common concern for patients.[2]
General Fatigue, Weakness, MalaiseCan significantly affect quality of life but are typically reversible.[2]
FeverReported as a general disorder.
Injection Site ReactionsCan include phlebitis, swelling, pain, and redness.

Mechanism of Action

EAPB0203 and this compound

EAPB0203 and its metabolite this compound are imidazo[1,2-a]quinoxaline (B3349733) derivatives that have demonstrated potent cytotoxic activity against melanoma and T-lymphoma cell lines.[1][9] Their mechanism of action is distinct from traditional alkylating agents and involves the modulation of intracellular signaling pathways. Specifically, these compounds have been shown to:

  • Inhibit phosphodiesterase 4 (PDE4): This leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.

  • Activate the p38 mitogen-activated protein kinase (MAPK) pathway.

  • Inhibit the phosphatidylinositol 3-kinase (PI3K) pathway.

This multifaceted mechanism ultimately induces apoptosis in cancer cells.

EAPB0203_Mechanism EAPB0203 EAPB0203 / this compound PDE4 PDE4 EAPB0203->PDE4 Inhibits PI3K PI3K Pathway EAPB0203->PI3K Inhibits p38 p38 MAPK Pathway EAPB0203->p38 Activates cAMP ↑ cAMP Apoptosis Apoptosis cAMP->Apoptosis PI3K->Apoptosis Inhibition leads to p38->Apoptosis Fotemustine_Mechanism Fotemustine Fotemustine DNA Cancer Cell DNA Fotemustine->DNA Targets Alkylation DNA Alkylation (O6-guanine) DNA->Alkylation Undergoes Damage DNA Cross-links & Strand Breaks Alkylation->Damage Inhibition Inhibition of DNA Replication & Transcription Damage->Inhibition Apoptosis Apoptosis Inhibition->Apoptosis

References

A Comparative Analysis of EAPB0202 and Other Quinoxaline Derivatives in Preclinical Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of the quinoxaline (B1680401) derivative EAPB0202 and its parent compound EAPB0203 with other notable quinoxaline derivatives. The content is supported by experimental data from various preclinical studies, with detailed methodologies for key experiments and visualizations of relevant signaling pathways.

Quinoxaline and its derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of pharmacological activities.[1][2][3] These synthetic compounds, rare in nature, are structurally versatile, allowing for extensive functionalization that has led to a wide array of therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial agents.[1][4][5][6][7] Several quinoxaline-based drugs have successfully reached the market, underscoring the therapeutic potential of this chemical scaffold.[1]

Performance of the Imidazo[1,2-a]quinoxaline (B3349733) Derivative EAPB0203 and its Metabolite this compound

EAPB0203 is a novel imidazo[1,2-a]quinoxaline derivative that has demonstrated significant antitumor activity, particularly in melanoma models.[8] Its primary metabolite is this compound.[8] Preclinical studies have highlighted the potential of EAPB0203 as a promising anticancer agent.

In vitro studies have shown that EAPB0203 exhibits cytotoxic activity against A375 and M4Be human melanoma cell lines, with a performance superior to that of existing treatments like imiquimod (B1671794) and fotemustine.[8] Furthermore, in vivo studies using xenografted mouse models have shown that EAPB0203 is more potent than fotemustine, significantly increasing survival time.[8] A liquid chromatography-mass spectrometry method has been validated for the simultaneous quantification of EAPB0203 and its metabolite this compound in rat plasma, which is crucial for pharmacokinetic studies.[8]

Comparative In Vitro Anticancer Activity of Quinoxaline Derivatives

The following table summarizes the cytotoxic and growth inhibitory effects of various quinoxaline derivatives against a panel of human cancer cell lines from different studies. It is important to note that direct comparisons should be made with caution due to potential variations in experimental conditions across different research works.

Compound ClassSpecific DerivativeCancer Cell LineAssayIC50 (µM)Reference
Imidazo[1,2-a]quinoxalineEAPB0203A375, M4Be (Melanoma)Not SpecifiedSuperior to imiquimod and fotemustine[8]
Quinoxaline-basedCompound IVPC-3 (Prostate)MTT2.11[9][10]
Quinoxaline-basedCompound IIIPC-3 (Prostate)MTT4.11[9]
C6-bromo substituted 2,3-dialkenyl quinoxalineCompound 4mA549 (Non-small-cell lung)Not Specified9.32 ± 1.56[11]
C6-bromo substituted 2,3-dialkenyl quinoxalineCompound 4bA549 (Non-small-cell lung)Not Specified11.98 ± 2.59[11]
2,3-bis(2-furyl)quinoxaline derivativeCompound 35Not Specified (Influenza A NS1A)FPLow micromolar[12]
2,3-bis(2-furyl)quinoxaline derivativeCompound 44Not Specified (Influenza A NS1A)FPLow micromolar[12]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are protocols for commonly used assays in the evaluation of quinoxaline derivatives.

MTT Assay for Anticancer Activity

This assay is a colorimetric method used to assess cell viability.[13]

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)

  • Quinoxaline derivatives (dissolved in a suitable solvent like DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest and count the cancer cells. Seed the cells into a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium. Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[1][13]

  • Compound Treatment: Prepare serial dilutions of the quinoxaline derivatives in the culture medium. The final concentration of the solvent should not exceed 0.5% (v/v). After 24 hours, remove the old medium and add 100 µL of the medium containing the various concentrations of the test compounds. Include a vehicle control (medium with solvent) and a positive control (e.g., Doxorubicin).[1][13]

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.[1][13]

  • MTT Addition: After the incubation period, add 20 µL of the MTT solution to each well and incubate for an additional 4 hours.[13]

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes to ensure complete dissolution.[1][13]

  • Absorbance Reading: Measure the absorbance of the wells at a wavelength of approximately 570 nm using a microplate reader.[1]

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. The IC50 value, which is the concentration of the compound that inhibits 50% of cell growth, is then determined by plotting the viability against the compound concentration.[1]

Signaling Pathways and Mechanisms of Action

Quinoxaline derivatives exert their anticancer effects through various mechanisms, including the inhibition of key enzymes and modulation of critical signaling pathways involved in cancer cell proliferation and survival.

A number of quinoxaline derivatives have been identified as inhibitors of Topoisomerase II, an enzyme crucial for DNA replication and repair.[9][10] Inhibition of this enzyme leads to DNA damage and subsequently induces apoptosis in cancer cells. Other derivatives have been shown to target protein kinases, such as c-Met kinase and VEGFR-2, which are pivotal in tumor growth and angiogenesis.[14][15]

Below are diagrams illustrating a general workflow for the biological screening of quinoxaline derivatives and a potential signaling pathway inhibited by these compounds.

G cluster_0 Compound Synthesis & Library Creation cluster_1 In Vitro Screening cluster_2 Analysis & Selection cluster_3 Further Development A Synthesis of Quinoxaline Library B Primary Biological Assay (e.g., Anticancer) A->B C Cytotoxicity Assay (e.g., MTT on normal cells) B->C D Data Analysis (IC50 Determination) C->D E Structure-Activity Relationship (SAR) Study D->E F Hit Compound Identification E->F G Lead Optimization F->G G A Quinoxaline Derivative B Topoisomerase II A->B Inhibition C DNA Replication & Repair B->C D DNA Damage C->D Inhibition leads to E Apoptosis D->E Induces

References

Cross-Validation of Analytical Methods for EAPB0202: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of analytical methods for the quantification of EAPB0202, the primary N-dealkylated metabolite of the promising anticancer agent EAPB0203. The selection of a robust and reliable analytical method is critical for accurate pharmacokinetic, metabolic, and toxicological studies in drug development. This document presents a comparative analysis of the most relevant techniques, supported by experimental data and detailed methodologies, to aid researchers in choosing the most suitable approach for their specific needs.

Executive Summary

The primary analytical method for the quantification of this compound in biological matrices is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) . This technique offers superior sensitivity and selectivity compared to other methods. Alternative methods such as High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed, each with its own set of advantages and limitations. This guide provides a detailed comparison of these methods, focusing on key performance characteristics to inform method selection and validation.

Data Presentation: Comparison of Analytical Methods

The following table summarizes the key quantitative performance parameters for the analytical methods discussed. Data for HPLC-UV and LC-MS/MS are based on studies of similar small molecule drugs in plasma, as direct comparative studies for this compound are not extensively available.[1][2][3]

Parameter LC-MS/MS HPLC-UV GC-MS
Lower Limit of Quantification (LLOQ) 0.5 - 5 ng/mL25 - 100 ng/mL1 - 25 ng/mL
Linear Range 1 - 2000 ng/mL50 - 5000 ng/mL25 - 1000 ng/mL
Accuracy (% Bias) < 15%< 15%< 15%
Precision (%RSD) < 15%< 15%< 15%
Recovery 85 - 115%80 - 110%70 - 120%
Specificity/Selectivity High (Mass-based)Moderate (Chromatography-based)High (Mass-based)
Sample Volume Required Low (µL)Moderate (µL to mL)Low to Moderate (µL to mL)
Analysis Time per Sample Short (2-5 min)Moderate (10-20 min)Long (20-40 min)

Metabolic Pathway of this compound Formation

This compound is an active metabolite formed through the N-demethylation of its parent compound, EAPB0203. This metabolic conversion is a critical aspect of the drug's overall pharmacological profile.

EAPB0203 EAPB0203 (N-methyl-1-(2-phenethyl)imidazo[1,2-a]quinoxalin-4-amine) This compound This compound (1-(2-phenethyl)imidazo[1,2-a]quinoxalin-4-amine) EAPB0203->this compound N-demethylation (CYP450 Enzymes)

Metabolic conversion of EAPB0203 to this compound.

Experimental Workflow: LC-MS/MS Analysis

The following diagram illustrates a typical workflow for the quantification of this compound in a plasma sample using LC-MS/MS.

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing p1 Plasma Sample Collection p2 Protein Precipitation (e.g., with acetonitrile) p1->p2 p3 Centrifugation p2->p3 p4 Supernatant Transfer p3->p4 a1 Injection into HPLC p4->a1 a2 Chromatographic Separation (C18 column) a1->a2 a3 Ionization (ESI+) a2->a3 a4 Mass Spectrometry (Triple Quadrupole) a3->a4 d1 Peak Integration a4->d1 d2 Quantification using Calibration Curve d1->d2 d3 Data Review and Reporting d2->d3

Typical workflow for LC-MS/MS analysis of this compound.

Experimental Protocols

LC-MS/MS Method for Quantification of this compound in Plasma

This protocol is based on established methods for the analysis of small molecule drugs and their metabolites in biological fluids.[4]

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Materials:

  • This compound and a suitable internal standard (e.g., isotopically labeled this compound)

  • Acetonitrile (B52724) (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Plasma samples

Procedure:

  • Sample Preparation:

    • To 100 µL of plasma, add 300 µL of acetonitrile containing the internal standard.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start with 95% A, ramp to 5% A over 2 minutes, hold for 1 minute, then return to initial conditions.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 10 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound and the internal standard.

HPLC-UV Method for Quantification of Imidazoquinoxaline Analogs

This protocol provides a general framework for HPLC-UV analysis, which can be adapted for this compound.[5][6]

Instrumentation:

  • HPLC system with a UV detector

Materials:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Phosphate (B84403) buffer (pH adjusted)

  • Water (HPLC grade)

Procedure:

  • Sample Preparation:

    • Perform a liquid-liquid extraction or solid-phase extraction to isolate the analyte from the plasma matrix.

    • Evaporate the organic solvent and reconstitute the residue in the mobile phase.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).

    • Mobile Phase: Isocratic mixture of acetonitrile and phosphate buffer.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • UV Detection: Monitor at the wavelength of maximum absorbance for this compound.

GC-MS Method for Analysis of N-dealkylated Metabolites

This method requires derivatization to increase the volatility of this compound.[7][8][9]

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer

Materials:

  • This compound reference standard

  • Derivatizing agent (e.g., BSTFA with 1% TMCS)

  • Organic solvent (e.g., ethyl acetate)

Procedure:

  • Sample Preparation:

    • Extract this compound from the biological matrix.

    • Evaporate the solvent to dryness.

    • Add the derivatizing agent and heat to facilitate the reaction.

  • Chromatographic Conditions:

    • Column: Capillary column suitable for drug analysis (e.g., 5% phenyl-methylpolysiloxane).

    • Carrier Gas: Helium.

    • Temperature Program: Ramp the oven temperature to achieve separation.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Scan Mode: Scan a specific mass range or use selected ion monitoring (SIM) for targeted analysis.

Conclusion

The choice of an analytical method for this compound quantification depends on the specific requirements of the study. LC-MS/MS is the recommended method for regulated bioanalysis due to its high sensitivity, specificity, and throughput. HPLC-UV offers a cost-effective alternative for routine analysis where high sensitivity is not a prerequisite. GC-MS can be a powerful tool for structural confirmation and analysis of volatile impurities but requires a more involved sample preparation process. Proper method development and validation are essential to ensure the generation of reliable and accurate data in the drug development of EAPB0203 and its metabolite this compound.

References

EAPB0202: A Comparative Analysis of Therapeutic Index Against Standard Chemotherapy in Melanoma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the therapeutic index of the investigational compound EAPB0202, a metabolite of the anti-melanoma agent EAPB0203, with standard-of-care chemotherapy agents, primarily focusing on dacarbazine (B1669748) and fotemustine (B1673584). The objective is to present available preclinical data to inform research and drug development decisions.

Executive Summary

EAPB0203, the parent compound of this compound, has demonstrated significant preclinical anti-melanoma activity, exhibiting superior in vitro cytotoxicity and in vivo efficacy compared to the standard chemotherapeutic agent fotemustine. While direct therapeutic index data for this compound is not available, analysis of the parent compound EAPB0203 suggests a potentially favorable therapeutic window compared to traditional chemotherapy agents used in the treatment of melanoma. This assertion is based on the potent anti-tumor effect of EAPB0203 observed at doses that are well-tolerated in animal models. However, a definitive comparison is challenging due to the lack of head-to-head studies measuring the therapeutic index under identical experimental conditions.

Data Presentation: Therapeutic Index and its Components

The therapeutic index (TI) is a quantitative measure of the relative safety of a drug, calculated as the ratio of the toxic dose to the therapeutic dose. A higher TI indicates a wider margin of safety. This section summarizes the available data for EAPB0203 and standard chemotherapy agents.

Note: The data presented below is compiled from various sources and may not be directly comparable due to differences in experimental models and protocols.

CompoundAnimal ModelLD50 / MTD (Toxicity)Effective Dose (Efficacy)Calculated Therapeutic Index (Approximate)Citation(s)
EAPB0203 MouseData not available5 - 20 mg/kg (i.p.) in melanoma xenograftNot calculable[1][2]
Dacarbazine (DTIC) RatLD50: 350 mg/kg (i.p.)Data from comparable in vivo efficacy studies needed for direct calculation.Not calculable from available data
MouseLD50: 567 mg/kg (i.p.)Data from comparable in vivo efficacy studies needed for direct calculation.Not calculable from available data[3]
Fotemustine Human (in combination)MTD: 125 mg/m² (i.v.)100 mg/m² (i.v.)Low (clinical observation of toxicity at therapeutic doses)[4][5]

In Vitro Cytotoxicity Data:

CompoundCell LineIC50 (µM)Citation(s)
EAPB0203 A375 (Human Melanoma)1.57[6]
Fotemustine A375 (Human Melanoma)173[6]
Imiquimod (B1671794) A375 (Human Melanoma)70[6]

The in vitro data indicates that EAPB0203 is significantly more potent than fotemustine and imiquimod against the A375 human melanoma cell line.

Experimental Protocols

Determination of In Vivo Efficacy in a Melanoma Xenograft Model (for EAPB0203)

This protocol is based on the methodology described in the preclinical evaluation of EAPB0203.[1][2]

  • Animal Model: Nude mice are used for the study.

  • Cell Line and Implantation: A375 human melanoma cells are cultured and then subcutaneously injected into the flank of each mouse.

  • Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100 mm³). Tumor volume is measured regularly using calipers.

  • Treatment Administration: Mice are randomized into control and treatment groups. EAPB0203 is administered intraperitoneally (i.p.) at specified doses (e.g., 5 mg/kg and 20 mg/kg).

  • Efficacy Endpoint: The primary endpoint is the inhibition of tumor growth, often measured as a change in tumor volume over time compared to the control group. Survival of the animals is also monitored.

Determination of Acute Toxicity (LD50)

The following is a general protocol for determining the median lethal dose (LD50) of a compound.

  • Animal Model: Typically, mice or rats are used.

  • Dose Administration: The test compound is administered to different groups of animals at a range of doses. The route of administration (e.g., oral, intraperitoneal, intravenous) is a critical parameter.

  • Observation: Animals are observed for a specified period (e.g., 24 hours to 14 days) for signs of toxicity and mortality.

  • LD50 Calculation: The LD50 is the statistically estimated dose that is expected to cause death in 50% of the animals in a given group. Various statistical methods, such as the Reed-Muench or Probit analysis, are used for calculation.

Signaling Pathways and Experimental Workflows

Proposed Mechanism of Action of EAPB0203

EAPB0203, the parent compound of this compound, is an imidazo[1,2-a]quinoxaline (B3349733) derivative. Its mechanism of action is believed to involve the modulation of key signaling pathways implicated in cancer cell proliferation and survival.

EAPB0203 EAPB0203 PDE4 Phosphodiesterase 4 (PDE4) EAPB0203->PDE4 Inhibition PI3K PI3K Pathway EAPB0203->PI3K Inhibition p38 p38 MAPK Pathway EAPB0203->p38 Activation cAMP ↑ intracellular cAMP PDE4->cAMP Negative Regulation (Inhibited) Proliferation ↓ Cell Proliferation cAMP->Proliferation PI3K->Proliferation Promotes Apoptosis Apoptosis p38->Apoptosis Induces

Caption: Proposed signaling pathway of EAPB0203.

Experimental Workflow for Therapeutic Index Determination

The determination of a therapeutic index involves a multi-step process encompassing both efficacy and toxicity studies.

cluster_efficacy Efficacy Studies cluster_toxicity Toxicity Studies invitro_efficacy In Vitro Cytotoxicity (e.g., IC50 on cancer cells) invivo_efficacy In Vivo Efficacy (e.g., Xenograft model) invitro_efficacy->invivo_efficacy ed50 Determine Effective Dose (ED50 or Optimal Therapeutic Dose) invivo_efficacy->ed50 therapeutic_index Calculate Therapeutic Index (TI = LD50 / ED50) ed50->therapeutic_index acute_toxicity Acute Toxicity Study (Single high dose) ld50 Determine Lethal Dose (LD50) or Maximum Tolerated Dose (MTD) acute_toxicity->ld50 ld50->therapeutic_index

Caption: Experimental workflow for TI determination.

References

Correlation of EAPB0202's In Vitro and In Vivo Activity: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals comparing the anti-melanoma activity of EAPB0202 with standard therapies, fotemustine (B1673584) and imiquimod. This report synthesizes available preclinical data to establish a preliminary in vitro to in vivo correlation and provides detailed experimental methodologies for key assays.

Executive Summary

This compound, a metabolite of the novel imidazo[1,2-a]quinoxaline (B3349733) derivative EAPB0203, has demonstrated promising anti-tumoral activity in preclinical melanoma models. This guide provides a comparative analysis of the in vitro and in vivo efficacy of this compound (via its parent compound EAPB0203) against two established melanoma treatments, fotemustine and imiquimod. While direct in vitro-in vivo correlation (IVIVC) data for this compound is not yet available, this report extrapolates from the preclinical data of EAPB0203 to offer a foundational understanding of its therapeutic potential. The available data indicates that EAPB0203 exhibits superior in vitro cytotoxicity against melanoma cell lines and greater in vivo potency in xenograft models compared to fotemustine.

Introduction

The successful translation of a novel anti-cancer agent from laboratory research to clinical application hinges on a clear understanding of its in vitro activity and how that predicts its in vivo efficacy. This guide focuses on this compound, an active metabolite of EAPB0203, and its potential as a therapeutic agent for melanoma. Due to the limited availability of direct data on this compound, this analysis relies on the published preclinical data of its parent compound, EAPB0203.

In Vitro Activity Comparison

Preclinical studies have evaluated the cytotoxic effects of EAPB0203 on human melanoma cell lines, A375 and M4Be, and compared its activity to fotemustine and imiquimod.

Quantitative Data Summary
CompoundCell LineIC50 (µM)Reference
EAPB0203 A375Superior to Fotemustine & Imiquimod[1]
M4BeSuperior to Fotemustine & Imiquimod[1]
Fotemustine HTB140~100-250[2]
CAL 1 (ER+)IC50 reduced by up to 80% with anti-estrogens[3]
Imiquimod A375>24[4]

Note: Specific IC50 values for EAPB0203 from a direct comparative study were not available in the public domain. The available literature qualitatively describes its activity as superior.

In Vivo Activity Comparison

The in vivo efficacy of EAPB0203 was assessed in a xenograft mouse model bearing human melanoma.

Quantitative Data Summary
CompoundAnimal ModelDosingKey FindingsReference
EAPB0203 Xenografted Mouse (Melanoma)5 and 20 mg/kg (intraperitoneal)More potent than fotemustine; Increased survival time by up to 4 weeks compared to control.[1]
Fotemustine Xenografted Mouse (Melanoma)-Less potent than EAPB0203.[1]
Imiquimod Melanoma-bearing humanized mouse modelTopicalStrongly inhibited tumor development.[1]

Mechanism of Action and Signaling Pathways

This compound (inferred from EAPB0203)

EAPB0203 induces its anti-tumoral effects through the induction of apoptosis and cell cycle arrest at the G2/M phase. While the precise signaling cascade in melanoma is yet to be fully elucidated, its mechanism in T-cell lymphomas involves the modulation of apoptotic pathways.

EAPB0203_Mechanism EAPB0203 EAPB0203 Apoptosis_Pathway Apoptotic Pathway EAPB0203->Apoptosis_Pathway Cell_Cycle Cell Cycle EAPB0203->Cell_Cycle Tumor_Cell_Death Tumor Cell Death Apoptosis_Pathway->Tumor_Cell_Death G2M_Arrest G2/M Arrest Cell_Cycle->G2M_Arrest G2M_Arrest->Tumor_Cell_Death

EAPB0203 Proposed Mechanism of Action
Fotemustine

Fotemustine is a chloroethylnitrosourea that acts as a DNA alkylating agent. It forms cross-links in DNA, which inhibits DNA replication and transcription, ultimately leading to cell death.[5]

Fotemustine_Mechanism Fotemustine Fotemustine DNA DNA Fotemustine->DNA DNA_Alkylation DNA Alkylation & Cross-linking DNA->DNA_Alkylation Replication_Inhibition Inhibition of Replication & Transcription DNA_Alkylation->Replication_Inhibition Apoptosis Apoptosis Replication_Inhibition->Apoptosis Imiquimod_Mechanism Imiquimod Imiquimod Immune_Cells Immune Cells (e.g., Dendritic Cells) Imiquimod->Immune_Cells Melanoma_Cell Melanoma Cell Imiquimod->Melanoma_Cell TLR7_8 TLR7/8 Activation Immune_Cells->TLR7_8 Cytokine_Release Cytokine Release (e.g., IFN-α, TNF-α) TLR7_8->Cytokine_Release Immune_Response Anti-Tumor Immune Response Cytokine_Release->Immune_Response Apoptosis Direct Apoptosis Melanoma_Cell->Apoptosis MTT_Assay_Workflow cluster_workflow MTT Assay Workflow step1 1. Seed melanoma cells in 96-well plates step2 2. Treat cells with varying concentrations of test compound step1->step2 step3 3. Incubate for 48-72 hours step2->step3 step4 4. Add MTT reagent to each well step3->step4 step5 5. Incubate for 2-4 hours (Formazan crystal formation) step4->step5 step6 6. Solubilize formazan (B1609692) crystals (e.g., with DMSO) step5->step6 step7 7. Measure absorbance at 570 nm step6->step7 step8 8. Calculate IC50 values step7->step8 Xenograft_Model_Workflow cluster_workflow Xenograft Model Workflow step1 1. Subcutaneously inject human melanoma cells into immunocompromised mice step2 2. Allow tumors to reach a palpable size step1->step2 step3 3. Randomize mice into treatment and control groups step2->step3 step4 4. Administer test compounds (e.g., intraperitoneally) step3->step4 step5 5. Monitor tumor volume and body weight regularly step4->step5 step6 6. Continue treatment for a defined period step5->step6 step7 7. At study endpoint, euthanize mice and excise tumors step6->step7 step8 8. Analyze tumor weight, volume, and survival data step7->step8

References

Head-to-head comparison of EAPB0203 and its metabolite EAPB0202

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Analysis for Researchers and Drug Development Professionals

This guide provides a detailed comparative analysis of the imidazoquinoxaline derivative EAPB0203, a promising anti-tumoral agent, and its primary metabolite, EAPB0202. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a concise yet comprehensive overview of their pharmacological properties, supported by experimental data and detailed methodologies.

Introduction

EAPB0203, N-methyl-1-(2-phenethyl)imidazo[1,2-a]quinoxalin-4-amine, has demonstrated significant cytotoxic activity against various cancer cell lines, particularly melanoma.[1] Its primary metabolic pathway involves N-demethylation to form this compound, 1-(2-phenethyl)imidazo[1,2-a]quinoxalin-4-amine.[1] This conversion is primarily mediated by the cytochrome P450 enzymes CYP1A1/2 and CYP3A.[2] Understanding the pharmacological profile of this major metabolite is crucial for a comprehensive evaluation of the therapeutic potential and overall in vivo activity of EAPB0203.

Data Presentation: A Comparative Overview

The following tables summarize the key quantitative data for EAPB0203 and this compound, providing a clear comparison of their in vitro activity and pharmacokinetic parameters.

CompoundTarget Cell LineIC50 (µM)
EAPB0203 A375 (Human Melanoma)1.57[1]
This compound A375 (Human Melanoma)Similar to EAPB0203[1]

Table 1: In Vitro Cytotoxicity. The half-maximal inhibitory concentration (IC50) values demonstrate the potency of each compound in inhibiting the proliferation of the A375 human melanoma cell line.

ParameterEAPB0203Reference
Bioavailability (rat, i.p.) 22.7%[2]
Plasma Protein Binding (human) ~98-99.5% (mainly to HSA)[2]
Metabolizing Enzymes CYP1A1/2, CYP3A[2]

Table 2: Pharmacokinetic Properties of EAPB0203. This table outlines key pharmacokinetic parameters of the parent compound, EAPB0203. Data for this compound is not currently available.

Signaling Pathways and Mechanism of Action

EAPB0203 exerts its anti-tumoral effects through the modulation of several key signaling pathways.

Inhibition of Phosphodiesterase 4 (PDE4)

EAPB0203 inhibits phosphodiesterase 4 (PDE4), an enzyme responsible for the degradation of cyclic adenosine (B11128) monophosphate (cAMP).[3] This inhibition leads to an accumulation of intracellular cAMP, which in turn activates Protein Kinase A (PKA) and Exchange protein activated by cAMP (Epac1/2).[3] Activated PKA phosphorylates the cAMP-responsive element-binding protein (CREB) and activating transcription factor 1 (ATF-1), leading to the modulation of gene expression involved in inflammation and cell proliferation.[3]

PDE4_Inhibition_Pathway EAPB0203 EAPB0203 PDE4 PDE4 EAPB0203->PDE4 Inhibits cAMP cAMP PDE4->cAMP Degrades PKA_Epac PKA / Epac1/2 cAMP->PKA_Epac Activates CREB_ATF1 p-CREB / p-ATF-1 PKA_Epac->CREB_ATF1 Phosphorylates Gene_Expression Modulation of Gene Expression CREB_ATF1->Gene_Expression

Figure 1: EAPB0203-mediated inhibition of the PDE4 signaling pathway.

Activation of p38 MAPK Pathway

EAPB0203 has been shown to activate the p38 Mitogen-Activated Protein Kinase (MAPK) pathway.[4] This pathway is a key regulator of cellular responses to stress and inflammatory cytokines.[4] Upstream kinases MKK3 and MKK6 phosphorylate and activate p38 MAPK.[4] Activated p38 then translocates to the nucleus to phosphorylate a variety of transcription factors and other protein kinases, influencing processes such as apoptosis, inflammation, and cell cycle regulation.[5][6]

p38_MAPK_Activation_Pathway EAPB0203 EAPB0203 MKK3_6 MKK3 / MKK6 EAPB0203->MKK3_6 Activates Upstream_Stress Cellular Stress/ Inflammatory Cytokines Upstream_Stress->MKK3_6 p38_MAPK p38 MAPK MKK3_6->p38_MAPK Phosphorylates Downstream Downstream Effectors (MK2, ATF-2, etc.) p38_MAPK->Downstream Cellular_Response Apoptosis, Inflammation, Cell Cycle Regulation Downstream->Cellular_Response

Figure 2: Activation of the p38 MAPK signaling pathway by EAPB0203.

Inhibition of PI3K Pathway

The Phosphoinositide 3-kinase (PI3K) pathway is a critical signaling cascade that promotes cell survival, growth, and proliferation.[7] EAPB0203 has been reported to inhibit this pathway, contributing to its anti-tumoral effects. Inhibition of PI3K prevents the phosphorylation of PIP2 to PIP3, thereby blocking the activation of downstream effectors such as Akt.[8] This ultimately leads to a reduction in cell survival and proliferation.

PI3K_Inhibition_Pathway EAPB0203 EAPB0203 PI3K PI3K EAPB0203->PI3K Inhibits PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activates Downstream Downstream Signaling Akt->Downstream Cell_Response Decreased Cell Survival & Proliferation Downstream->Cell_Response

Figure 3: Inhibition of the PI3K signaling pathway by EAPB0203.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is adapted for determining the cytotoxicity of EAPB0203 and this compound against the A375 human melanoma cell line.[9]

1. Cell Seeding:

  • A375 cells are seeded into 96-well plates at a density of 5 x 10³ cells/well in 100 µL of complete culture medium.

  • Plates are incubated for 24 hours at 37°C in a humidified atmosphere containing 5% CO₂ to allow for cell attachment.

2. Compound Treatment:

  • Stock solutions of EAPB0203 and this compound are prepared in dimethyl sulfoxide (B87167) (DMSO).

  • Serial dilutions of the compounds are made in culture medium to achieve the desired final concentrations.

  • The culture medium from the wells is replaced with 100 µL of medium containing the respective compound concentrations. Control wells receive medium with the same percentage of DMSO as the treated wells.

  • Plates are incubated for 48-72 hours at 37°C and 5% CO₂.

3. MTT Assay:

  • Following the incubation period, 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well.[9]

  • The plates are incubated for an additional 4 hours at 37°C.

  • The medium is then carefully removed, and 100 µL of DMSO is added to each well to dissolve the formazan (B1609692) crystals.

  • The absorbance is measured at 570 nm using a microplate reader.

4. Data Analysis:

  • The percentage of cell viability is calculated relative to the DMSO-treated control cells.

  • The IC50 value is determined from the dose-response curve.

MTT_Assay_Workflow start Start seed_cells Seed A375 cells in 96-well plates start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 add_compounds Add EAPB0203/EAPB0202 (various concentrations) incubate1->add_compounds incubate2 Incubate 48-72h add_compounds->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 dissolve_formazan Dissolve formazan with DMSO incubate3->dissolve_formazan read_absorbance Read absorbance at 570 nm dissolve_formazan->read_absorbance analyze_data Calculate % viability and IC50 read_absorbance->analyze_data end End analyze_data->end

Figure 4: Experimental workflow for the MTT cell viability assay.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Quantification in Rat Plasma

This protocol outlines a method for the simultaneous quantification of EAPB0203 and this compound in rat plasma, based on established methodologies.[10][11]

1. Sample Preparation:

  • To 100 µL of rat plasma, an internal standard (e.g., a structurally similar compound not present in the sample) is added.

  • Proteins are precipitated by the addition of a suitable organic solvent, such as acetonitrile (B52724).

  • The sample is vortexed and then centrifuged to pellet the precipitated proteins.

  • The supernatant is transferred to a clean tube and evaporated to dryness under a stream of nitrogen.

  • The residue is reconstituted in the mobile phase for injection into the LC-MS/MS system.

2. LC-MS/MS Conditions:

  • Chromatographic Separation:

    • A C18 reverse-phase column is typically used.

    • The mobile phase often consists of a gradient of an aqueous solution (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile with 0.1% formic acid).

  • Mass Spectrometric Detection:

    • A triple quadrupole mass spectrometer is operated in positive electrospray ionization (ESI+) mode.

    • Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for EAPB0203, this compound, and the internal standard.

3. Data Analysis:

  • A calibration curve is generated using standards of known concentrations of EAPB0203 and this compound in blank plasma.

  • The concentrations of the analytes in the unknown samples are determined by interpolating their peak area ratios (analyte/internal standard) against the calibration curve.

LC_MS_Workflow start Start plasma_sample Rat Plasma Sample start->plasma_sample add_is Add Internal Standard plasma_sample->add_is protein_precipitation Protein Precipitation (e.g., Acetonitrile) add_is->protein_precipitation centrifuge Centrifuge protein_precipitation->centrifuge supernatant_transfer Transfer Supernatant centrifuge->supernatant_transfer evaporate Evaporate to Dryness supernatant_transfer->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject quantify Quantify using Calibration Curve inject->quantify end End quantify->end

Figure 5: Workflow for the LC-MS/MS analysis of EAPB0203 and this compound.

Conclusion

The available data indicates that EAPB0203 is a potent anti-tumoral agent, and its primary metabolite, this compound, retains a similar level of in vitro cytotoxicity against melanoma cells. The anti-cancer activity of EAPB0203 is attributed to its ability to modulate multiple signaling pathways, including the inhibition of PDE4 and PI3K, and the activation of the p38 MAPK pathway. This multi-targeted approach may contribute to its efficacy. Further in-depth studies on the pharmacokinetic profile and in vivo efficacy of this compound are warranted to fully understand its contribution to the overall anti-tumoral activity of its parent compound, EAPB0203. The experimental protocols provided herein offer a foundation for researchers to conduct further comparative studies.

References

A Comparative Guide to the Limitations of Fotemustine and Imiquimod in Melanoma Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the limitations of two distinct therapeutic agents used in the management of melanoma: the alkylating agent fotemustine (B1673584) and the topical immune response modifier imiquimod (B1671794). While both have a place in the therapeutic arsenal, their utility is constrained by significant limitations in efficacy, resistance mechanisms, and toxicity profiles. This document synthesizes clinical trial data, outlines the molecular pathways governing their activity and resistance, and provides detailed experimental protocols for key evaluative assays.

Executive Summary

Fotemustine, a nitrosourea (B86855) alkylating agent, has demonstrated modest efficacy in metastatic melanoma, including activity against brain metastases. However, its clinical benefit is severely hampered by high rates of myelosuppression and the development of resistance, primarily through the reactivation of the O6-methylguanine-DNA methyltransferase (MGMT) DNA repair enzyme.

Imiquimod, a Toll-like receptor 7 (TLR7) agonist, is used off-label as a topical treatment for melanoma in situ, particularly lentigo maligna. Its limitations include variable and often incomplete clinical and histological clearance, significant rates of long-term recurrence, and a spectrum of local and systemic adverse effects. Its efficacy is confined to superficial dermal lesions, showing a lack of response in deeper subcutaneous metastases.

Comparative Efficacy and Safety of Fotemustine and Imiquimod

The following tables summarize quantitative data from clinical studies to provide a clear comparison of the performance and limitations of fotemustine and imiquimod in their respective clinical contexts.

Table 1: Fotemustine Efficacy and Toxicity in Disseminated Melanoma (Phase III Data) [1][2][3][4]

ParameterFotemustineDacarbazine (B1669748) (DTIC)P-value
Efficacy
Overall Response Rate (ORR)15.2%6.8%0.043
Median Duration of Response5.8 months6.9 monthsNS
Median Time to Progression1.8 months1.9 monthsNS
Median Overall Survival7.3 months5.6 months0.067
Key Grade 3-4 Toxicities
Neutropenia51%5%<0.001
Thrombocytopenia43%6%<0.001

NS: Not Significant. Data from a Phase III trial comparing first-line fotemustine to dacarbazine in patients with disseminated malignant melanoma.

Table 2: Imiquimod Efficacy and Recurrence in Lentigo Maligna (Long-Term Follow-up Data) [5][6][7][8]

ParameterReported Outcomes
Efficacy
Clinical Clearance Rates63.6% - 97.1%
Histological Clearance Rates~76% - 86%
Long-Term Recurrence
Recurrence Rate (Median Follow-up 4-17 years)8.0% - 20.7%
Disease-Free Survival (at 10 years)~74.3%
Progression to Invasive MelanomaInfrequent but reported (up to 9% in some studies)

Data compiled from systematic reviews and long-term follow-up studies of imiquimod for lentigo maligna.

Mechanisms of Action and Resistance

Understanding the molecular pathways underlying the action of and resistance to these drugs is critical for developing strategies to overcome their limitations.

Fotemustine: DNA Alkylation and MGMT-Mediated Repair

Fotemustine exerts its cytotoxic effect by alkylating DNA, primarily at the O6 position of guanine. This leads to the formation of interstrand cross-links, which block DNA replication and trigger apoptosis.[9][10][11][12][13][14] The primary mechanism of resistance is the expression of the DNA repair enzyme O6-methylguanine-DNA methyltransferase (MGMT), which removes the alkyl adducts from guanine, thereby negating the drug's effect.[9][10]

Fotemustine_Mechanism Fotemustine Mechanism of Action and Resistance Fotemustine Fotemustine ReactiveIntermediates Reactive Chloroethylating Intermediates Fotemustine->ReactiveIntermediates DNA DNA ReactiveIntermediates->DNA Alkylation O6_Guanine O6-Chloroethylguanine Adduct DNA->O6_Guanine Crosslinks DNA Interstrand Cross-links O6_Guanine->Crosslinks MGMT MGMT (DNA Repair Enzyme) O6_Guanine->MGMT Repair ReplicationBlock Replication/Transcription Block Crosslinks->ReplicationBlock Apoptosis Apoptosis ReplicationBlock->Apoptosis RepairedDNA Repaired DNA MGMT->RepairedDNA Resistance Drug Resistance MGMT->Resistance Leads to

Caption: Fotemustine's mechanism of action and the MGMT-mediated resistance pathway.

Imiquimod: TLR7 Agonism and Immune Activation

Imiquimod is an immune response modifier that acts as an agonist for Toll-like receptor 7 (TLR7), which is expressed on immune cells such as dendritic cells and macrophages.[15] Activation of TLR7 initiates a signaling cascade through the MyD88-dependent pathway, leading to the activation of transcription factors like NF-κB and IRF7. This results in the production of pro-inflammatory cytokines (e.g., IFN-α, TNF-α) and the activation of a Th1-weighted cellular immune response, which is thought to be responsible for its anti-tumor activity.[3][16][17][18]

Imiquimod_Pathway Imiquimod Signaling Pathway cluster_endosome Endosome cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Imiquimod Imiquimod TLR7 TLR7 Imiquimod->TLR7 Binds to MyD88 MyD88 TLR7->MyD88 Recruits IRAK4 IRAK4 MyD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 Phosphorylates TRAF6 TRAF6 IRAK1->TRAF6 TAK1 TAK1 Complex TRAF6->TAK1 Activates IRF7 IRF7 TRAF6->IRF7 Activates IKK IKK Complex TAK1->IKK NFkB_complex p50/p65/IκBα IKK->NFkB_complex Phosphorylates IκBα NFkB p50/p65 (NF-κB) NFkB_complex->NFkB Releases Gene_Expression Gene Transcription NFkB->Gene_Expression Translocates to IRF7->Gene_Expression Translocates to Cytokines Pro-inflammatory Cytokines (IFN-α, TNF-α, etc.) Gene_Expression->Cytokines Immune Response Immune Response Cytokines->Immune Response

Caption: Simplified TLR7 signaling pathway activated by imiquimod.

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of fotemustine and imiquimod are provided below.

Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol is used to determine the cytotoxic effects of fotemustine on melanoma cell lines.

1. Cell Seeding:

  • Culture melanoma cells (e.g., A375, MeWo) in appropriate growth medium.

  • Harvest cells during the exponential growth phase and perform a cell count.

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.

  • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[19]

2. Drug Treatment:

  • Prepare serial dilutions of fotemustine in complete culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of fotemustine.

  • Include a vehicle control (medium with the same concentration of the drug solvent, e.g., DMSO).

  • Incubate the plate for a desired exposure time (e.g., 48 or 72 hours).[13][19]

3. MTT Addition and Incubation:

  • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubate the plate for 2-4 hours at 37°C, allowing metabolically active cells to reduce the yellow MTT to purple formazan (B1609692) crystals.[1][20]

4. Solubilization and Absorbance Measurement:

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[19]

  • Mix thoroughly to ensure complete solubilization.

  • Measure the absorbance at 570 nm using a microplate reader.[20]

5. Data Analysis:

  • Calculate the percentage of cell viability for each drug concentration compared to the vehicle control.

  • Plot the cell viability against the drug concentration to generate a dose-response curve and determine the IC50 value.

Protocol 2: Assessment of MGMT Promoter Methylation (MethyLight)

This protocol is used to quantify the methylation status of the MGMT promoter, a key biomarker for fotemustine resistance.

1. DNA Extraction and Bisulfite Conversion:

  • Extract genomic DNA from melanoma tissue samples or cell lines.

  • Treat the extracted DNA with sodium bisulfite, which converts unmethylated cytosines to uracil (B121893) while leaving methylated cytosines unchanged.[2]

2. Real-Time PCR (MethyLight):

  • Perform a real-time PCR using two sets of primers and probes: one specific for the methylated MGMT promoter sequence and another for a control gene (e.g., β-actin) to normalize for the amount of input DNA.[2]

  • The PCR reaction is run on a real-time PCR instrument.

3. Data Analysis:

  • The level of methylated MGMT promoter is determined based on the PCR cycle threshold (Ct) values.

  • A sample is typically classified as methylated or unmethylated based on a pre-defined cutoff value determined from control samples.[21]

Protocol 3: Histological Assessment of Melanoma Clearance after Imiquimod Treatment

This protocol is essential for determining the histological response to topical imiquimod treatment.

1. Biopsy Procedure:

  • Following the completion of the imiquimod treatment course and after any inflammatory reaction has subsided, perform one or more punch biopsies (typically 2-4 mm) from the original lesion site.[21]

  • If the original lesion was large, multiple biopsies from different areas of the treated site are recommended.

2. Tissue Processing and Staining:

  • Fix the biopsy specimens in 10% neutral buffered formalin and embed in paraffin.

  • Cut thin sections (4-5 µm) and stain with Hematoxylin and Eosin (H&E).

  • Immunohistochemical staining for melanoma markers (e.g., Melan-A/MART-1, SOX10) may also be performed to increase sensitivity in detecting residual melanoma cells.

3. Pathological Evaluation:

  • A dermatopathologist examines the stained sections under a microscope.

  • The evaluation focuses on the presence or absence of atypical melanocytes, either singly or in nests, within the epidermis and/or dermis.

  • Features of regression, such as dermal fibrosis, melanophages, and a lymphocytic infiltrate, are also noted.[12][22][23]

  • Histological clearance is defined as the complete absence of malignant melanoma cells in the biopsy specimen.

Conclusion

The limitations of fotemustine and imiquimod underscore the ongoing challenges in melanoma therapy. For fotemustine, the significant myelotoxicity and the well-defined MGMT-mediated resistance pathway highlight the need for predictive biomarkers and strategies to overcome resistance, such as combination therapies with MGMT inhibitors. In the case of imiquimod, its utility is restricted to a specific subset of non-invasive melanoma, and the high recurrence rates necessitate long-term patient follow-up. Its inability to treat deeper lesions further curtails its application. Future research should focus on refining patient selection for these therapies, developing novel drug combinations to enhance efficacy and circumvent resistance, and exploring new therapeutic modalities for melanoma.

References

Safety Operating Guide

Navigating the Safe Disposal of Laboratory Chemical EAPB0202

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. While specific information for "EAPB0202" is not publicly available, this guide provides a comprehensive framework for the safe handling and disposal of laboratory chemicals, using this compound as a placeholder. Adherence to these general procedures is essential for maintaining a safe laboratory environment and ensuring regulatory compliance.

Chemical and Safety Data Overview

Before handling any chemical, it is crucial to review its Safety Data Sheet (SDS) for key safety and handling information. For a hypothetical chemical like this compound, the following table summarizes the type of information that should be sought.

PropertyValueSource
Hazard Classification Not classified as hazardous, or specific hazard class (e.g., Flammable Liquid, Skin Irritant)Safety Data Sheet (SDS)
Incompatible Materials Strong oxidizing agents, strong alkalis, strong acids.[1]Safety Data Sheet (SDS)
Hazardous Decomposition Products Carbon oxides (CO, CO2), nitrogen oxides (NOx), smoke upon combustion.[1]Safety Data Sheet (SDS)
Personal Protective Equipment (PPE) Safety glasses with side shields, chemical-resistant gloves, lab coat.Safety Data Sheet (SDS)
First Aid Measures In case of contact, flush eyes or skin with water for at least 20 minutes. If inhaled, move to fresh air. Seek medical attention if symptoms persist.[2]Safety Data Sheet (SDS)

This compound Disposal Workflow

The following diagram outlines a general decision-making process for the proper disposal of chemical waste in a laboratory setting. This workflow emphasizes the importance of consulting your institution's Environmental Health and Safety (EHS) department for specific guidance.

EAPB0202_Disposal_Workflow start Start: this compound Waste Generated waste_id Identify Waste Properties (Consult SDS) start->waste_id is_hazardous Is the waste hazardous? waste_id->is_hazardous non_hazardous Non-Hazardous Waste Stream is_hazardous->non_hazardous No hazardous Hazardous Waste Stream is_hazardous->hazardous Yes empty_container Triple-Rinse Empty Container non_hazardous->empty_container segregate Segregate from Incompatible Wastes hazardous->segregate container Select Appropriate Waste Container (Compatible, Leak-Proof) segregate->container label_container Label Container with 'Hazardous Waste' & Contents container->label_container store Store in Designated Satellite Accumulation Area label_container->store ehs_pickup Request Waste Pickup from EHS store->ehs_pickup disposal_log Document in Waste Log ehs_pickup->disposal_log disposal_log->empty_container empty_disposal Dispose of Rinsed Container in Regular Trash empty_container->empty_disposal

Caption: this compound Disposal Decision Workflow

Step-by-Step Disposal Procedures

The following protocols provide detailed methodologies for the handling and disposal of chemical waste. These procedures are based on general best practices and should be adapted to comply with your institution-specific guidelines.

Waste Identification and Segregation

  • Consult the Safety Data Sheet (SDS): Before beginning any work, thoroughly review the SDS for this compound to understand its hazards, handling precautions, and any specific disposal instructions.

  • Determine Waste Type: Based on the SDS and your experimental protocol, classify the waste as hazardous or non-hazardous. If in doubt, treat the waste as hazardous.

  • Segregate Waste Streams: At the point of generation, segregate this compound waste from other chemical waste streams to prevent accidental mixing of incompatible substances.[3]

Waste Containment and Labeling

  • Select a Suitable Container: Choose a waste container that is chemically compatible with this compound and is in good condition with no leaks or cracks. The container must have a secure lid.[4]

  • Label the Container: Affix a "Hazardous Waste" label to the container.[4] The label must include:

    • The words "Hazardous Waste"[4]

    • The full chemical name(s) of the contents (no abbreviations)[4]

    • The approximate percentages of each component

    • The date accumulation started

    • The name of the principal investigator and the laboratory location

  • Keep Containers Closed: Waste containers must be kept closed except when adding waste.[3]

Storage and Disposal

  • Satellite Accumulation Area: Store the labeled waste container in a designated satellite accumulation area within your laboratory. This area should be under the control of the laboratory personnel.

  • Secondary Containment: Store all liquid hazardous waste containers in secondary containment to prevent spills.[3]

  • Request Waste Pickup: Once the waste container is full, or if you are approaching the storage time limit set by your institution, schedule a waste pickup with your Environmental Health & Safety (EHS) department.[4]

  • Empty Container Disposal: Empty containers that held hazardous chemicals must be triple-rinsed with a suitable solvent. The first rinsate must be collected and treated as hazardous waste.[3] After triple-rinsing and air-drying, the labels must be defaced, and the container can then be disposed of in the regular trash.[3]

Emergency Procedures

  • Spills: In the event of a spill, immediately alert personnel in the area. If the spill is small and you are trained to handle it, use an appropriate spill kit. For large spills, evacuate the area and contact your institution's EHS department.

  • Exposure: In case of skin or eye contact, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[2] If inhaled, move to fresh air.[2] Always refer to the SDS for specific first-aid measures.

References

Essential Safety and Handling Protocols for EAPB0202

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the proper handling and disposal of EAPB0202, ensuring the well-being of laboratory personnel and adherence to safety standards. The following procedures are designed to be a primary resource for researchers, scientists, and drug development professionals.

Personal Protective Equipment (PPE)

The selection of appropriate personal protective equipment is paramount to minimize exposure and ensure safety when handling this compound. The following table summarizes the required PPE.

Protection TypeRequired EquipmentSpecifications and Use
Eye and Face Protection Safety glasses with side-shields, or a face shield.Must be worn to prevent contact with eyes. In case of eye contact, rinse with plenty of water and consult an ophthalmologist.
Skin Protection Impervious gloves and protective clothing.Handle with gloves. Contaminated clothing should be removed immediately. Preventive skin protection is recommended. After handling, wash hands and face thoroughly.
Respiratory Protection Use only in a well-ventilated area or outdoors.Avoid breathing dust, fumes, gas, mist, vapors, or spray. In case of inhalation, move the person to fresh air and seek medical attention if they feel unwell. For emergency situations, a self-contained breathing apparatus should be used.

Operational Plan: Handling this compound

A systematic approach to handling this compound is essential to maintain a safe laboratory environment.

1. Preparation:

  • Ensure the work area is well-ventilated.

  • Verify that an eyewash station and safety shower are readily accessible.

  • Confirm all necessary PPE is available and in good condition.

  • Review the Safety Data Sheet (SDS) before starting any procedure.

2. Handling:

  • Avoid contact with skin and eyes.[1]

  • Do not breathe in vapors, mists, or gas.

  • Keep away from incompatible materials such as oxidizing agents, strong alkalis, and strong acids to prevent exothermic reactions.[1]

  • Use only non-sparking tools and take precautionary measures against static discharge.[1]

3. In Case of Exposure:

  • Skin Contact: Immediately remove all contaminated clothing and rinse the skin with water.

  • Eye Contact: Rinse eyes with plenty of water and seek immediate medical attention from an ophthalmologist.

  • Inhalation: Move the individual to an area with fresh air. If breathing is difficult, administer oxygen. Seek medical attention if symptoms persist.[2]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, have them drink water (two glasses at most). Seek immediate medical attention.[1]

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

  • Unused Product: Dispose of in accordance with federal, state, and local environmental regulations.

  • Contaminated Materials: Any materials that have come into contact with this compound, including PPE, absorbent materials, and empty containers, must be treated as hazardous waste.

  • Place all contaminated waste into a clean, dry, and properly labeled container.

  • Consult with your institution's environmental health and safety (EHS) department for specific disposal protocols.

Experimental Workflow and Safety Procedures

The following diagram illustrates the logical flow of operations when working with this compound, from preparation to final disposal.

EAPB0202_Handling_Workflow cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_emergency Emergency Response cluster_disposal 3. Disposal Phase A Review SDS B Verify Ventilation A->B C Inspect & Don PPE B->C D Chemical Handling & Experimentation C->D Proceed if Safe E Spill or Exposure Occurs D->E If Incident Occurs G Segregate Waste D->G Experiment Complete F Follow Emergency Procedures E->F F->D After Decontamination H Label Hazardous Waste G->H I Store for Pickup H->I

Caption: Workflow for safe handling and disposal of this compound.

References

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体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。